molecular formula C7H5Cl2F B146285 2-Chloro-6-fluorobenzyl chloride CAS No. 55117-15-2

2-Chloro-6-fluorobenzyl chloride

Numéro de catalogue: B146285
Numéro CAS: 55117-15-2
Poids moléculaire: 179.02 g/mol
Clé InChI: MJGOLNNLNQQIHR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Chloro-6-fluorobenzyl chloride is a useful research compound. Its molecular formula is C7H5Cl2F and its molecular weight is 179.02 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Chloro-2-(chloromethyl)-3-fluorobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-chloro-2-(chloromethyl)-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2F/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGOLNNLNQQIHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8038855
Record name 1-Chloro-2-(chloromethyl)-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8038855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzene, 1-chloro-2-(chloromethyl)-3-fluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

55117-15-2
Record name 2-Chloro-6-fluorobenzyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55117-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-2-(chloromethyl)-3-fluorobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055117152
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-chloro-2-(chloromethyl)-3-fluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Chloro-2-(chloromethyl)-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8038855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Alpha,2-dichloro-6-fluorotoluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.061
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-CHLORO-2-(CHLOROMETHYL)-3-FLUOROBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A581KL6ZPN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Chloro-6-fluorobenzyl chloride (CAS: 55117-15-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-Chloro-6-fluorobenzyl chloride, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document consolidates critical data, experimental protocols, and reaction pathways to support research and development activities.

Chemical and Physical Properties

This compound is a colorless to almost colorless liquid.[1] It is a versatile building block in organic synthesis, primarily owing to its reactive chloromethyl group.[2] The presence of both chlorine and fluorine atoms on the benzene ring influences its reactivity and the properties of its derivatives.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₅Cl₂F[1][3][4][5][6][7]
Molecular Weight 179.02 g/mol [1][3][5][7]
Appearance Colorless to almost colorless clear liquid[1][4]
Density 1.401 g/mL at 25 °C[3][8]
Boiling Point 208-210 °C[1][8][9]
Melting Point 7 °C[8]
Flash Point 93.4 °C (200.1 °F) - closed cup[3][10]
Refractive Index n20/D 1.537[3][10]
Water Solubility Insoluble[4][9]
Solubility Soluble in common organic solvents[9]
Vapor Pressure 83Pa at 40℃[8]

Table 2: Identification and Registry Information

IdentifierValueReference(s)
CAS Number 55117-15-2[1][3][4][5][6][11][12][13]
EC Number 259-487-5[3]
MDL Number MFCD00000896[1][3]
PubChem ID 108675[1]
InChI 1S/C7H5Cl2F/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2[3][6]
InChIKey MJGOLNNLNQQIHR-UHFFFAOYSA-N[3][6]
SMILES Fc1cccc(Cl)c1CCl[3]
Synonyms 2,α-Dichloro-6-fluorotoluene, 1-Chloro-2-(chloromethyl)-3-fluorobenzene[3][4][11]

Synthesis of this compound

The primary industrial synthesis of this compound involves the free-radical chlorination of 2-chloro-6-fluorotoluene.[2][14] This process requires careful control of reaction conditions to achieve high selectivity for the monochlorinated product.[2]

Synthesis Synthesis of this compound 2-Chloro-6-fluorotoluene 2-Chloro-6-fluorotoluene Product This compound 2-Chloro-6-fluorotoluene->Product Chlorination Chlorinating_Agent Chlorine Gas (Cl2) or Sulfuryl Chloride (SOCl2) Chlorinating_Agent->Product Reaction_Conditions Light (e.g., metal halide lamp) or Radical Initiator (e.g., dibenzoyl peroxide) Heat (100-180 °C) Reaction_Conditions->Product Byproducts Di- and tri-chlorinated byproducts Product->Byproducts Further Chlorination

Caption: Synthesis pathway for this compound.

Experimental Protocol: Synthesis from 2-Chloro-6-fluorotoluene

This protocol is a generalized representation based on available literature.

Materials:

  • 2-Chloro-6-fluorotoluene[14]

  • Chlorine gas or Sulfuryl chloride[14][15]

  • Radical initiator (e.g., dibenzoyl peroxide) or a light source (e.g., metal halide lamp)[14][15]

  • Phosphorus trichloride (optional, to improve product quality)[14]

  • Nitrogen gas[14]

  • Reaction vessel (e.g., four-neck glass reaction bottle) equipped with a reflux condenser, gas inlet, thermometer, and tail gas absorption device[14]

Procedure:

  • Charge the reaction vessel with 2-chloro-6-fluorotoluene and, optionally, a small amount of phosphorus trichloride.[14]

  • Heat the mixture to the reaction temperature (e.g., 180 °C).[14]

  • Initiate the reaction by either irradiating the mixture with a metal halide lamp or by adding a radical initiator.[14]

  • Introduce chlorine gas into the reaction mixture at a controlled rate.[14]

  • Monitor the progress of the reaction using gas chromatography (GC) to determine the relative amounts of starting material, desired product, and byproducts.[14][16]

  • Once the desired conversion is achieved, stop the flow of chlorine gas.[16]

  • Purge the reaction vessel with nitrogen gas to remove any unreacted chlorine.[14]

  • The crude product can be purified by distillation.[15]

Chemical Reactivity and Applications

This compound is a valuable intermediate due to the reactivity of its benzylic chloride. The chloromethyl group is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.[1][2]

Reactions Key Reactions of this compound Start This compound Aldehyde 2-Chloro-6-fluorobenzaldehyde Start->Aldehyde Hydrolysis Amine_Products Arprinocid, 9-Substituted Adenines, 2-Chloro-6-fluorobenzylamine Start->Amine_Products Amination Thioether_Products 3-Benzylsulfanyl derivatives of 1,2,4-triazole Start->Thioether_Products Thiolation Hydrolysis Hydrolysis (H2O, catalyst) Hydrolysis->Aldehyde Amination Nucleophilic Substitution (e.g., Adenine, Amines) Amination->Amine_Products Thiolation Nucleophilic Substitution (e.g., 1,2,4-triazole-3-thiol) Thiolation->Thioether_Products

Caption: Key reactions and applications of the title compound.

Major Applications:
  • Pharmaceutical Synthesis: It is a precursor for the synthesis of antibacterial drugs like flucloxacillin.[14] It is also used in the preparation of the anticoccidial drug arprinocid through reaction with adenine.[3][10][12] Furthermore, it is a reactant in the synthesis of 9-substituted adenine derivatives and 3-benzylsulfanyl derivatives of 1,2,4-triazole, which have been investigated for antimycobacterial activity.[3][10][12]

  • Agrochemical Synthesis: This compound is used to produce high-efficiency, low-toxicity fungicides.[14]

  • Intermediate Synthesis: It is a key starting material for the production of 2-chloro-6-fluorobenzaldehyde, another important organic intermediate.[14]

Experimental Protocol: Synthesis of 2-Chloro-6-fluorobenzaldehyde

Materials:

  • Crude this compound (containing di- and tri-chlorinated byproducts)[14][17]

  • Iron-based solid superacid catalyst (SO₄²⁻/Fe₃O₄)[14][17]

  • Water[14][17]

  • Aqueous alkali solution (e.g., sodium carbonate)[14][17]

Procedure:

  • The crude product from the chlorination of 2-chloro-6-fluorotoluene, where the concentration of this compound is low (<0.5%), is used as the starting material.[16][17]

  • Add the iron-based solid superacid catalyst to the crude mixture.[14][17]

  • Heat the reaction mixture to 180 °C.[14]

  • Slowly and uniformly add water dropwise to the reaction flask over 2 hours.[14]

  • Maintain the temperature and continue stirring for an additional 4 hours after the water addition is complete.[14]

  • Monitor the reaction by GC to confirm the complete conversion of the di- and tri-chlorinated intermediates.[14][17]

  • Cool the reaction mixture to 95 °C.[14]

  • Slowly add an aqueous sodium carbonate solution to neutralize the mixture to a pH of 8.[14]

  • Stir for 30 minutes, then allow the aqueous and organic phases to separate.[14]

  • The organic phase, containing the crude 2-chloro-6-fluorobenzaldehyde, is purified by reduced pressure distillation.[14][16]

Safety and Handling

This compound is classified as a corrosive material that causes severe skin burns and eye damage.[4][10][11][18] It is also a lachrymator.[4]

Table 3: Hazard Information

Hazard ClassCategoryReference(s)
Skin Corrosion/Irritation1B[3][4][10]
Serious Eye Damage/Irritation1[4]
Chronic Aquatic Toxicity2[4]
Flammable Liquids4[4]

Handling Precautions:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[4][11]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and protective clothing.[3][11]

  • Keep away from heat, sparks, and open flames.[11][18]

  • Store in a dry, cool, and well-ventilated place in a tightly closed container.[4][11]

  • Incompatible with bases, alcohols, amines, and metals.[11]

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[4]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Spectral Data

While a comprehensive collection of spectra is beyond the scope of this guide, references to spectral data are available. The NIST WebBook contains IR and mass spectrometry data for this compound.[7] NMR spectra for structurally similar compounds are also available, which can be useful for comparative analysis.[19][20][21][22]

Conclusion

This compound (CAS: 55117-15-2) is a pivotal chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its synthesis and subsequent reactions are well-documented, providing a clear pathway for its use in the development of a wide range of valuable compounds. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective utilization in research and manufacturing.

References

physical and chemical properties of 2-Chloro-6-fluorobenzyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical, chemical, and reactive properties of 2-Chloro-6-fluorobenzyl chloride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Physical Properties

This compound, with the CAS number 55117-15-2, is a halogenated aromatic compound.[1] It presents as a colorless to almost colorless clear liquid with a pungent odor.[2] This compound is a combustible liquid and is classified as a corrosive material.[2][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 55117-15-2[1]
Molecular Formula C₇H₅Cl₂F[1][4]
Molecular Weight 179.02 g/mol
Appearance Colorless to almost colorless clear liquid
Odor Pungent
Density 1.401 g/mL at 25 °C[5][3]
Boiling Point 208-210 °C
Melting Point 7 °C[6][7]
Flash Point 93.4 °C (200.1 °F) - closed cup[5][3]
Refractive Index n20/D 1.537[5][3]
InChI 1S/C7H5Cl2F/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2[5]
SMILES C1=CC(F)=C(C=C1Cl)CCl[5]

Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound. The National Institute of Standards and Technology (NIST) WebBook provides mass and IR spectra for this compound.[5] Additionally, 1H NMR and 13C NMR spectral data are available through resources like ChemicalBook.

Chemical Reactivity and Applications

This compound is a versatile chemical intermediate, primarily utilized for its reactivity in nucleophilic substitution reactions.[2] The benzylic chloride is a good leaving group, making the benzylic carbon susceptible to attack by a wide range of nucleophiles.

This reactivity is harnessed in the synthesis of various pharmaceutical and agrochemical compounds. For instance, it is a key precursor in the production of the antibiotic flucloxacillin.[8] It is also used in the synthesis of the anticoccidial drug aprinocid through reaction with adenine.[8] Furthermore, it serves as an alkylating agent in the synthesis of derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole.[5]

The presence of the fluorine and chlorine atoms on the benzene ring can influence the reactivity of the benzylic position and the aromatic ring itself.

Below is a generalized workflow for the application of this compound in synthesis.

General Synthetic Application of this compound A This compound C Nucleophilic Substitution A->C B Nucleophile (e.g., Amine, Alcohol, Thiol) B->C D Target Molecule (e.g., Pharmaceutical Precursor) C->D

Synthetic utility of this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the chlorination of 2-chloro-6-fluorotoluene.[8]

Materials and Equipment:

  • 500 mL four-necked glass reaction flask

  • Reflux condenser

  • Tail gas absorption device

  • Thermometer

  • Metal halide lamp

  • Gas chromatograph (GC)

  • 2-chloro-6-fluorotoluene

  • Chlorine gas

  • Phosphorus trichloride (optional)

  • Nitrogen gas

Procedure:

  • Equip the 500 mL four-necked glass reaction flask with a reflux condenser, a tail gas absorption device, and a thermometer.

  • Charge the flask with 250 g of 2-chloro-6-fluorotoluene and, optionally, 0.5 mL of phosphorus trichloride to improve product quality.[8]

  • Irradiate the flask with a metal halide lamp and heat the mixture to 180 °C.[8]

  • Introduce chlorine gas into the reaction mixture.

  • Monitor the progress of the reaction using gas chromatography.

  • Once the desired level of chlorination is achieved, stop the flow of chlorine gas.

  • Purge the reaction vessel with nitrogen gas to remove any unreacted chlorine.[8]

The following diagram illustrates the workflow for this synthesis.

Synthesis Workflow of this compound cluster_0 Reaction Setup cluster_1 Chlorination cluster_2 Work-up A Charge 2-chloro-6-fluorotoluene and PCl3 (optional) into reactor B Heat to 180°C under metal halide lamp irradiation A->B C Introduce chlorine gas B->C D Monitor reaction by GC C->D E Stop chlorine flow D->E F Purge with nitrogen E->F G Product: this compound F->G

Synthesis of this compound.
Synthesis of 2-Chloro-6-fluorobenzaldehyde

This compound is a key intermediate in the synthesis of 2-chloro-6-fluorobenzaldehyde.[8]

Materials and Equipment:

  • Crude this compound from the previous step

  • Iron-based solid superacid catalyst

  • Water

  • Aqueous sodium carbonate solution

  • Reduced pressure distillation apparatus

Procedure:

  • To the reaction mixture containing this compound, add an iron-based solid superacid catalyst.

  • Maintain the temperature at 180 °C.

  • Slowly and uniformly add 37.5 g of water to the reaction mixture over 2 hours, followed by a 4-hour hold at temperature.[8]

  • Monitor the conversion of the starting material by gas chromatography.

  • Cool the reaction mixture to 95 °C.

  • Slowly add an aqueous solution of sodium carbonate to adjust the pH to 8.[8]

  • Stir for 30 minutes, then separate the organic and aqueous phases.

  • The organic phase is then purified by reduced pressure distillation to yield 2-chloro-6-fluorobenzaldehyde.[8]

The logical flow of this synthetic transformation is depicted below.

Synthesis of 2-Chloro-6-fluorobenzaldehyde A This compound (in reaction mixture) B Add solid superacid catalyst A->B C Heat to 180°C B->C D Add water dropwise over 2h, then hold for 4h C->D E Monitor by GC for completion D->E F Cool to 95°C E->F G Neutralize with Na2CO3 solution (pH 8) F->G H Phase separation G->H I Purify organic phase by reduced pressure distillation H->I J Product: 2-Chloro-6-fluorobenzaldehyde I->J

Conversion to 2-Chloro-6-fluorobenzaldehyde.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[2] It is also a lachrymator, meaning it can cause tearing.[2] Inhalation may cause severe irritation to the respiratory tract. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, must be worn when handling this compound.[5] Work should be conducted in a well-ventilated area or a fume hood.[2]

Store in a dry, cool, and well-ventilated place in a tightly closed container, away from heat, sparks, and open flames.[2] Incompatible materials include bases, alcohols, amines, and metals.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its physical and chemical properties, coupled with its specific reactivity, make it an important building block for the pharmaceutical and agrochemical industries. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and development.

References

An In-depth Technical Guide to 2-Chloro-6-fluorobenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure and key physicochemical properties of 2-Chloro-6-fluorobenzyl chloride, a compound of interest for researchers, scientists, and professionals in drug development and organic synthesis.

Molecular Structure and Identity

This compound is an aromatic organic compound characterized by a benzene ring substituted with a chlorine atom, a fluorine atom, and a chloromethyl group. The substituents are positioned at the 2, 6, and 1 positions, respectively, leading to its systematic name. This specific arrangement of functional groups imparts distinct chemical reactivity and properties to the molecule.

Below is a two-dimensional diagram representing the molecular structure of this compound.

Figure 1: Molecular Structure of this compound

Physicochemical and Identification Data

The following table summarizes the key quantitative properties and identifiers for this compound.

PropertyValueReference(s)
Molecular Formula C₇H₅Cl₂F[1][2][3]
Molecular Weight 179.02 g/mol [1][2]
CAS Number 55117-15-2[1][2][3]
Appearance Liquid
Density 1.401 g/mL at 25 °C[2][4]
Refractive Index n20/D 1.537[2][4]
Flash Point 93.4 °C (200.1 °F) - closed cup
InChI 1S/C7H5Cl2F/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2[1][3]
InChI Key MJGOLNNLNQQIHR-UHFFFAOYSA-N[1][3]
SMILES Fc1cccc(Cl)c1CCl[1]
Synonyms α,2-dichloro-6-fluorotoluene, Benzene, 1-chloro-2-(chloromethyl)-3-fluoro-[1][3]

Applications in Research and Development

This compound serves as a versatile reagent in organic synthesis. It has been utilized as an alkylating agent in the synthesis of various heterocyclic compounds.[2] Notably, it is a precursor in the preparation of 2-chloro-6-fluorobenzylamine, which is a key intermediate for the synthesis of 9-substituted adenine derivatives.[2] Furthermore, it is employed in the synthesis of aprinocid, an anticoccidial agent, through its reaction with adenine. In the agrochemical sector, this compound is an intermediate for producing efficient and low-toxicity fungicides.[4]

References

An In-depth Technical Guide to the Solubility of 2-Chloro-6-fluorobenzyl Chloride in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-6-fluorobenzyl chloride, a key intermediate in various synthetic applications. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide outlines its general solubility profile and provides detailed experimental protocols for its quantitative determination.

Introduction

This compound (CAS No: 55117-15-2) is a disubstituted toluene derivative with the molecular formula C₇H₅Cl₂F.[1] Its chemical structure, featuring both chloro and fluoro substituents on the benzene ring and a chloromethyl group, dictates its physical and chemical properties, including its solubility in various organic solvents. Understanding its solubility is crucial for its application in synthesis, particularly for reaction setup, purification, and formulation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties influence its behavior in different solvent systems.

PropertyValueReference
Molecular Weight 179.02 g/mol [1]
Appearance Colorless or light yellow liquid[1][2]
Density 1.401 g/mL at 25 °C[1][3]
Boiling Point 208-210 °C[1]
Melting Point 7 °C[1]
Flash Point 93.4 °C (closed cup)
Refractive Index n20/D 1.537[1][3]

Solubility Profile

Based on supplier information, this compound is described as being "easily soluble in common organic solvents and soluble in water".[2] While this indicates broad miscibility, the term "soluble" is qualitative. The polarity of the molecule, arising from the electronegative halogen atoms, suggests it will be soluble in a range of polar aprotic and non-polar organic solvents. Its reactivity with protic solvents like alcohols should be considered, as nucleophilic substitution at the benzylic chloride position is possible, especially under basic conditions or elevated temperatures.

Table of Expected Qualitative Solubility:

Solvent ClassExample SolventsExpected Qualitative SolubilityRationale
Alcohols Methanol, Ethanol, IsopropanolSolubleThe polar hydroxyl group can interact with the halogenated benzene ring. Potential for reaction should be considered.
Ketones Acetone, Methyl Ethyl KetoneSolubleThe polar carbonyl group allows for dipole-dipole interactions.
Esters Ethyl Acetate, Butyl AcetateSolubleThe ester group provides polarity for effective solvation.
Ethers Diethyl Ether, Tetrahydrofuran (THF)SolubleThe ether oxygen can act as a hydrogen bond acceptor, and the overall lower polarity is compatible.
Halogenated Hydrocarbons Dichloromethane, ChloroformSoluble"Like dissolves like" principle; the solute and solvent have similar polarities and functional groups.
Aromatic Hydrocarbons Toluene, XyleneSolubleThe aromatic ring of the solute interacts favorably with the aromatic solvent.
Apolar Hydrocarbons Hexane, HeptaneSparingly Soluble to InsolubleThe significant polarity of the solute is not well-matched with non-polar solvents.
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)SolubleHigh polarity of these solvents can effectively solvate the solute.
Water H₂OSparingly SolubleWhile described as "soluble," organic halides generally have low water solubility. The presence of polar functional groups may impart slight solubility.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods are necessary. The following protocols describe common techniques for determining the solubility of a compound like this compound.

4.1. Isothermal Saturation Method (Shake-Flask Method)

This is a widely used and reliable method for determining thermodynamic equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a constant temperature.

Materials and Equipment:

  • This compound

  • Selected anhydrous organic solvents

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Vials with screw caps

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After agitation, allow the vial to stand undisturbed at the same temperature to allow the excess solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

  • Dilute the filtered solution to a known volume with the same solvent.

  • Analyze the concentration of this compound in the diluted solution using a validated analytical method such as HPLC or GC.

  • Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL or g/100 mL.

4.2. Gravimetric Method

This method is simpler than the isothermal saturation method but may be less precise. It is suitable for non-volatile solutes.

Objective: To determine the solubility of this compound by evaporating the solvent from a saturated solution.

Materials and Equipment:

  • Same as for the isothermal saturation method, excluding the analytical instrument.

  • Evaporating dish or pre-weighed vial.

  • Vacuum oven or a gentle stream of inert gas (e.g., nitrogen).

Procedure:

  • Prepare a saturated solution as described in steps 1-4 of the Isothermal Saturation Method.

  • Carefully withdraw a known volume of the clear supernatant using a syringe and filter it into a pre-weighed evaporating dish or vial.

  • Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of the solute to avoid any loss.

  • Once the solvent is completely removed, cool the container in a desiccator to room temperature and weigh it.

  • The mass of the dissolved this compound is the final mass of the container and residue minus the initial mass of the empty container.

  • Calculate the solubility based on the mass of the solute and the initial volume of the supernatant.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram outlines the logical steps for determining the solubility of an organic compound.

G Figure 1: Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Select Solvent and Temperature B Add Excess Solute to Solvent A->B C Agitate at Constant Temperature (24-72h) B->C D Allow Excess Solid to Settle C->D E Withdraw and Filter Supernatant D->E F Quantitative Analysis E->F G Gravimetric Method F->G Simpler H Instrumental Method (HPLC/GC) F->H More Precise I Calculate Solubility G->I H->I

Caption: A flowchart illustrating the general procedure for determining the solubility of a chemical compound.

Conclusion

References

An In-depth Technical Guide to the Safe Handling of 2-Chloro-6-fluorobenzyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides comprehensive safety, handling, and personal protective equipment (PPE) recommendations for 2-Chloro-6-fluorobenzyl chloride (CAS No. 55117-15-2). The information is compiled from various safety data sheets to ensure a thorough understanding of the risks associated with this chemical and the necessary precautions for its use in a laboratory or industrial setting.

Hazard Identification and Classification

This compound is a combustible liquid that is classified as a hazardous chemical. It is corrosive and can cause severe skin burns and eye damage. The substance is also a lachrymator, meaning it can cause tearing.

GHS Hazard Statements:

  • H227: Combustible liquid.

  • H314: Causes severe skin burns and eye damage.[1][2]

  • H317: May cause an allergic skin reaction.[3]

  • H330: Fatal if inhaled.[3]

  • H290: May be corrosive to metals.

Signal Word: Danger[1][3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C7H5Cl2F[2]
Molecular Weight 179.02 g/mol
Appearance Colorless liquid[2]
Odor Pungent[2]
Melting Point 7 °C[4]
Boiling Point 208-210 °C[4]
Flash Point 93 °C (200.1 °F) - closed cup[4]
Density 1.401 g/mL at 25 °C[4]
Solubility Insoluble in water[4]
Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Handling:

  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not breathe mist, vapors, or spray.[1][2]

  • Handle the product only in a closed system or with appropriate exhaust ventilation.[1][2]

  • Keep away from open flames, hot surfaces, and sources of ignition.[1][2]

  • Take precautionary measures against static discharges.[2]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][2]

  • Keep the container tightly closed.[1][2]

  • Store in a corrosives area.[1][2]

  • Keep away from incompatible materials such as bases, alcohols, amines, and metals.[1][2]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

PPE CategoryRecommendationStandards
Eye/Face Protection Tightly fitting safety goggles and a face shield (minimum 8-inch).NIOSH (US) or EN 166 (EU) approved.[3]
Skin Protection Wear appropriate protective gloves (inspect before use) and a chemical-resistant suit.---
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A type ABEK (EN14387) respirator filter is recommended.NIOSH/MSHA or EN 149 approved.[1]
First Aid Measures

In case of exposure, immediate medical attention is required.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[1][2][3]
Skin Contact Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Consult a physician immediately.[1][2][3]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Consult a physician immediately.[1][2][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.[2][3]
Accidental Release Measures

In the event of a spill or leak:

  • Ensure adequate ventilation and remove all sources of ignition.[3]

  • Evacuate personnel to safe areas.[3]

  • Wear appropriate personal protective equipment, including respiratory protection.[3]

  • Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[2]

  • Collect the spillage and place it in a suitable, closed container for disposal.[2]

  • Do not let the product enter drains.[3]

Firefighting Measures
  • Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

  • Specific hazards: Containers may explode when heated.[1] Hazardous decomposition products include carbon monoxide, carbon dioxide, gaseous hydrogen fluoride, and hydrogen chloride gas.[1][2]

  • Protective equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[1][3]

Experimental Protocols

Detailed experimental protocols for the toxicological and safety studies that form the basis of the hazard classifications are not publicly available in the provided search results. This information is typically held by the manufacturers or regulatory agencies and is not commonly found in public domain safety data sheets.

Visualizations

Safety_Handling_Workflow This compound: Safety and Handling Workflow cluster_assessment Hazard Assessment cluster_control Control Measures cluster_emergency Emergency Procedures Hazard_ID Hazard Identification - Corrosive - Combustible - Toxic if inhaled - Lachrymator Handling Safe Handling Procedures - Use in ventilated area - Avoid contact - Ground equipment Hazard_ID->Handling Properties Physical/Chemical Properties - Review SDS Section 9 Properties->Handling PPE Personal Protective Equipment - Goggles & Face Shield - Chemical-resistant gloves - Respirator Handling->PPE Spill Accidental Release - Evacuate - Ventilate - Absorb and contain Handling->Spill Fire Firefighting - Use appropriate extinguisher - Wear SCBA Handling->Fire First_Aid First Aid - Inhalation: Fresh air - Skin: Wash with water - Eyes: Rinse with water - Ingestion: Do not induce vomiting Handling->First_Aid Storage Proper Storage - Cool, dry, well-ventilated - Tightly closed container - Away from incompatibles Storage->Handling

Caption: Workflow for safe handling of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 2-Chloro-6-fluorobenzyl chloride (CAS No. 55117-15-2). The information is critical for maintaining the purity and integrity of this key chemical intermediate in research and development settings. This document outlines the known stability profile, optimal storage practices, and a generalized experimental protocol for conducting stability assessments.

Core Stability Profile and Incompatibilities

This compound is a combustible, corrosive liquid that is classified as a lachrymator, meaning it can cause tearing.[1] While stable under normal temperatures and pressures, its reactivity makes it susceptible to degradation under certain conditions. The primary degradation pathway is hydrolysis due to its sensitivity to moisture.

Key incompatibilities that can lead to degradation or hazardous reactions include:

  • Moisture: Reacts with water and moist air, likely leading to the formation of 2-chloro-6-fluorobenzyl alcohol and hydrochloric acid.

  • Bases: Reacts with strong bases.

  • Alcohols and Amines: Can undergo nucleophilic substitution reactions.

  • Metals: May be corrosive to certain metals.

  • Oxidizing Agents: Incompatible with strong oxidizing agents.

Hazardous decomposition products that can form upon degradation include carbon monoxide, carbon dioxide, gaseous hydrogen fluoride, and hydrogen chloride gas.[1]

Recommended Storage Conditions

To ensure the long-term stability and quality of this compound, the following storage conditions are recommended based on information from safety data sheets and chemical suppliers.

ParameterRecommended ConditionRationale
Temperature Cool, room temperature.Minimizes the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Prevents exposure to moisture and oxygen, which can cause hydrolysis and oxidation.
Container Tightly closed, in the original container.Prevents contamination and exposure to atmospheric moisture.
Location Dry, well-ventilated area designated as a "corrosives area".Ensures a safe storage environment and prevents the buildup of potentially harmful vapors.
Light Exposure Protect from light.While not explicitly stated in all sources, protection from light is a general good practice for storing reactive chemicals to prevent photolytic degradation.
Separation Keep away from heat, sparks, open flames, and incompatible materials (bases, alcohols, amines, metals, oxidizing agents).Prevents accidental ignition and hazardous chemical reactions.

Experimental Protocol: Forced Degradation and Stability-Indicating HPLC Method

To experimentally determine the stability of this compound and identify potential degradation products, a forced degradation study followed by analysis with a stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended. This protocol is a generalized procedure based on established practices for similar compounds and ICH guidelines.

I. Forced Degradation Study

The objective of a forced degradation study is to intentionally stress the compound to accelerate its degradation. This helps in understanding the degradation pathways and in the development of a stability-indicating analytical method.

A. Stress Conditions:

  • Acid Hydrolysis:

    • Dissolve this compound in a suitable organic solvent (e.g., acetonitrile) and add 0.1 M hydrochloric acid.

    • Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • After each time point, cool the solution, neutralize with an appropriate base (e.g., 0.1 M sodium hydroxide), and dilute to a known concentration with the mobile phase.

  • Base Hydrolysis:

    • Dissolve this compound in a suitable organic solvent and add 0.1 M sodium hydroxide.

    • Maintain the solution at room temperature for a specified period, monitoring the reaction frequently due to the expected rapid degradation.

    • Neutralize with an appropriate acid (e.g., 0.1 M hydrochloric acid) and dilute to a known concentration.

  • Oxidative Degradation:

    • Dissolve this compound in a suitable solvent and add a 3% solution of hydrogen peroxide.

    • Keep the solution at room temperature for a specified period (e.g., 24 hours).

    • Dilute to a known concentration with the mobile phase.

  • Thermal Degradation:

    • Store the solid or liquid compound in a temperature-controlled oven at an elevated temperature (e.g., 70°C) for a specified period (e.g., 1, 3, 7 days).

    • At each time point, dissolve a known amount in a suitable solvent and dilute to a known concentration.

  • Photolytic Degradation:

    • Expose the compound (in a photostable, transparent container) to a light source with a specified output (e.g., ICH option 1 or 2).

    • Simultaneously, keep a control sample protected from light.

    • After the exposure period, dissolve both the exposed and control samples in a suitable solvent and dilute to a known concentration.

II. Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active substance due to degradation and separate it from its degradation products.

A. Proposed HPLC Parameters (Starting Point for Method Development):

ParameterSuggested Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A gradient of Acetonitrile and Water
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 220 nm or 254 nm)
Injection Volume 10 µL
Column Temperature 30°C

B. Method Validation:

The developed HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including impurities and degradants. This is demonstrated by the separation of the main peak from any degradation product peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

G cluster_storage Recommended Storage Conditions cluster_stability Factors Affecting Stability Temp Cool Temperature Stability Stability of this compound Temp->Stability Maintains Atmosphere Inert Atmosphere Atmosphere->Stability Maintains Container Tightly Closed Container Container->Stability Maintains Location Dry, Well-Ventilated Area Location->Stability Maintains Separation Separation from Incompatibles Separation->Stability Maintains Moisture Moisture/Humidity Degradation Degradation Moisture->Degradation Induces Heat Heat/High Temperature Heat->Degradation Induces Light Light Exposure Light->Degradation Induces Incompatibles Incompatible Materials Incompatibles->Degradation Induces

Caption: Logical relationship between storage conditions and stability.

G cluster_workflow Experimental Workflow for Stability Assessment start Start: Obtain Sample of This compound forced_degradation Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) start->forced_degradation sample_prep Sample Preparation (Dilution, Neutralization) forced_degradation->sample_prep hplc_analysis HPLC Analysis sample_prep->hplc_analysis data_analysis Data Analysis (Purity, Degradant Peaks) hplc_analysis->data_analysis end End: Determine Stability Profile data_analysis->end

Caption: Experimental workflow for stability assessment.

References

Spectroscopic Profile of 2-Chloro-6-fluorobenzyl chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Chloro-6-fluorobenzyl chloride (CAS No. 55117-15-2). The information detailed herein is essential for the characterization, quality control, and utilization of this compound in synthetic chemistry and drug development. This document presents predicted Nuclear Magnetic Resonance (NMR) data, experimental Infrared (IR) data from established sources, and a predicted Mass Spectrometry (MS) fragmentation pattern. Detailed experimental protocols for acquiring such data are also provided.

Molecular Structure and Properties

This compound possesses the chemical formula C₇H₅Cl₂F and a molecular weight of 179.02 g/mol .[1] Its structure, featuring a chloromethyl group and two different halogen substituents on the aromatic ring, results in a distinct spectroscopic signature.

PropertyValueReference
CAS Number 55117-15-2[1]
Molecular Formula C₇H₅Cl₂F[1]
Molecular Weight 179.02 g/mol [1]
Appearance Liquid
Density 1.401 g/mL at 25 °C
Refractive Index n20/D 1.537

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum is expected to show a singlet for the benzylic protons and a complex multiplet for the three aromatic protons. The chemical shifts are influenced by the electronegativity of the chlorine and fluorine atoms.

Predicted Chemical Shift (ppm)MultiplicityAssignment
~ 4.7Singlet-CH₂Cl
~ 7.1 - 7.4MultipletAromatic Protons
Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will display six distinct signals, one for the benzylic carbon and five for the aromatic carbons, with the carbon attached to fluorine exhibiting a large coupling constant (JC-F).

Predicted Chemical Shift (ppm)Assignment
~ 45-CH₂Cl
~ 115 (d, ¹JC-F ≈ 250 Hz)C-F
~ 125Aromatic CH
~ 130Aromatic CH
~ 132Aromatic CH
~ 135C-Cl (ring)
~ 160 (d, ²JC-F ≈ 15 Hz)C-CH₂Cl

Note: 'd' denotes a doublet due to carbon-fluorine coupling.

Infrared (IR) Spectroscopy

The gas-phase Fourier-Transform Infrared (FTIR) spectrum for this compound is available from the NIST/EPA Gas-Phase Infrared Database.[2] The key absorption bands are summarized below.

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000WeakAromatic C-H Stretch
~ 1600, 1470MediumAromatic C=C Bending
~ 1250StrongC-F Stretch
~ 800 - 700StrongC-Cl Stretch and Aromatic C-H Out-of-Plane Bending

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions. The presence of two chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in isotopic patterns for chlorine-containing fragments.

Predicted Mass Spectrometry Data
m/z (Mass-to-Charge Ratio)Proposed Fragment IonNeutral Loss
178/180/182[M]⁺˙-
143/145[M - Cl]⁺Cl
127[M - CH₂Cl]⁺CH₂Cl
99[C₆H₃F]⁺˙CH₂Cl, Cl

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[3] Ensure the solution is homogeneous.

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

    • Apply a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • A higher number of scans will be required compared to ¹H NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Clean the ATR crystal (e.g., diamond) with an appropriate solvent like isopropanol and collect a background spectrum.

    • Place a small drop of liquid this compound directly onto the ATR crystal.[3]

  • Data Acquisition:

    • Collect the spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 32) to obtain a high-quality spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Prepare a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane). Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).[3]

  • Instrumentation: Use a mass spectrometer with an electron ionization source.

  • Data Acquisition:

    • Set the electron energy to 70 eV.

    • Acquire data over a mass range of m/z 40-300 to observe the molecular ion and key fragments.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_report Final Report Sample This compound NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep IR_Prep Neat Liquid on ATR Sample->IR_Prep MS_Prep Dilute in Volatile Solvent Sample->MS_Prep NMR_Acq NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR_Acq IR_Acq FTIR-ATR Spectrometer IR_Prep->IR_Acq MS_Acq GC-MS or Direct Inlet MS MS_Prep->MS_Acq NMR_Data Chemical Shifts, Coupling Constants NMR_Acq->NMR_Data IR_Data Vibrational Frequencies IR_Acq->IR_Data MS_Data Mass-to-Charge Ratios, Fragmentation MS_Acq->MS_Data Report Comprehensive Spectroscopic Profile NMR_Data->Report IR_Data->Report MS_Data->Report

References

The Reactivity of the Chloromethyl Group in 2-Chloro-6-fluorobenzyl Chloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-fluorobenzyl chloride is a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The reactivity of its chloromethyl group is central to its utility, enabling the introduction of diverse functionalities. This technical guide provides a comprehensive analysis of the reactivity of the chloromethyl group in this compound, focusing on nucleophilic substitution, oxidation, reduction, and organometallic reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its application in research and development.

Introduction

This compound (C₇H₅Cl₂F) is a substituted aromatic compound featuring a highly reactive chloromethyl group. Its chemical structure, with ortho-chloro and -fluoro substituents, influences the reactivity of the benzylic carbon, making it a versatile building block in organic synthesis. This guide explores the chemical behavior of the chloromethyl group, providing a technical resource for professionals in drug development and chemical research.

Synthesis of this compound

The primary industrial synthesis of this compound involves the free-radical chlorination of 2-chloro-6-fluorotoluene.[1][2][3][4] This reaction is typically carried out under UV irradiation at elevated temperatures.

Experimental Protocol: Synthesis of this compound [1][3]

  • Materials: 2-chloro-6-fluorotoluene, chlorine gas, phosphorus trichloride (optional catalyst), nitrogen gas.

  • Equipment: A 500 mL four-necked glass reaction flask equipped with a reflux condenser, gas inlet tube, thermometer, mechanical stirrer, and a metal halide lamp. A tail gas absorption device for chlorine is also required.

  • Procedure:

    • Charge the reaction flask with 250 g of 2-chloro-6-fluorotoluene and optionally, 0.5 mL of phosphorus trichloride to improve product quality.

    • Heat the mixture to 180°C while stirring and irradiating with the metal halide lamp.

    • Bubble chlorine gas through the reaction mixture.

    • Monitor the reaction progress by gas chromatography (GC) until the content of this compound is maximized and the starting material is consumed.

    • Stop the chlorine flow and purge the system with nitrogen to remove any unreacted chlorine.

    • The crude product can be used directly for subsequent reactions or purified by distillation under reduced pressure.

Reactivity of the Chloromethyl Group

The chloromethyl group is the primary site of reactivity in this compound, readily undergoing nucleophilic substitution reactions. The benzylic nature of the carbon atom enhances its reactivity compared to simple alkyl chlorides.

Nucleophilic Substitution Reactions

As a primary benzylic halide, this compound is highly susceptible to nucleophilic attack.[5] These reactions typically proceed via an Sₙ2 mechanism, although an Sₙ1 pathway can be favored under certain conditions, such as in the presence of a polar, protic solvent and a weak nucleophile. The general mechanism for the Sₙ2 reaction is depicted below.

Figure 1: General Sₙ2 reaction mechanism.

A variety of nucleophiles can be employed to displace the chloride ion, leading to the formation of a wide range of derivatives.[2]

NucleophileProduct ClassReagents/ConditionsYield (%)Reference
Amine (R-NH₂)BenzylamineR-NH₂, Base, SolventGood to Excellent[2]
Alcohol (R-OH)Benzyl etherR-OH, Base (e.g., NaOH), SolventGood to Excellent[2][6]
Thiol (R-SH)Benzyl thioetherR-SH, Base, SolventGood[2]
Cyanide (CN⁻)Benzyl cyanideNaCN or KCN, Solvent (e.g., DMSO)High[7]
Azide (N₃⁻)Benzyl azideNaN₃, Solvent (e.g., DMF)~75% (for 2-fluorobenzyl bromide)[8]
AdenineN-Benzylated AdenineAdenine, NaOH, n-hexane, CatalystNot specified[1]

Table 1: Nucleophilic Substitution Reactions of this compound and Related Compounds. (Note: Yields are general indications and may vary based on specific substrates and conditions).

Experimental Protocol: Synthesis of 2-Chloro-6-fluorobenzylamine

  • Materials: this compound, aqueous ammonia, ethanol.

  • Equipment: A sealed reaction vessel (e.g., a pressure tube or autoclave), magnetic stirrer, heating mantle.

  • Procedure:

    • In the reaction vessel, dissolve this compound in ethanol.

    • Add an excess of concentrated aqueous ammonia.

    • Seal the vessel and heat the mixture with stirring. The reaction temperature and time will need to be optimized (e.g., 60-100°C for several hours).

    • Monitor the reaction by thin-layer chromatography (TLC) or GC.

    • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography or distillation.

Experimental Protocol: Synthesis of 2-Chloro-6-fluorobenzyl Ether [6]

  • Materials: this compound, an alcohol (e.g., methanol), sodium hydroxide, and a suitable solvent like methanol.

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

  • Procedure:

    • Dissolve sodium hydroxide in the alcohol in the round-bottom flask, with cooling if necessary.

    • Add this compound to the solution.

    • Heat the mixture to reflux with stirring for several hours.

    • Monitor the reaction by TLC or GC.

    • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

    • Add water to the residue and extract with an organic solvent (e.g., diethyl ether).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude ether.

    • Purify by column chromatography or distillation.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants This compound + Nucleophile Reaction Reaction (Heating, Stirring) Reactants->Reaction Monitoring Reaction Monitoring (TLC, GC) Reaction->Monitoring Quenching Quenching/ Solvent Removal Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Column Chromatography or Distillation Drying->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

Figure 2: General experimental workflow.
Oxidation Reactions

The chloromethyl group can be oxidized to an aldehyde or a carboxylic acid. The hydrolysis of this compound to 2-chloro-6-fluorobenzaldehyde is a key transformation.[1][3][4] Further oxidation yields 2-chloro-6-fluorobenzoic acid.[9]

Experimental Protocol: Hydrolysis to 2-Chloro-6-fluorobenzaldehyde [1][3]

  • Materials: Crude this compound, iron-based solid superacid catalyst (e.g., SO₄²⁻/Fe₃O₄), water, aqueous sodium carbonate solution.

  • Equipment: Reaction flask with a dropping funnel, condenser, stirrer, and heating mantle.

  • Procedure:

    • To the crude this compound in the reaction flask, add the solid superacid catalyst.

    • Heat the mixture to 180°C.

    • Slowly and uniformly add water dropwise over 2 hours.

    • Maintain the temperature for an additional 4 hours.

    • Monitor the conversion of di- and tri-chlorinated byproducts by GC.

    • Cool the mixture to 95°C and slowly add aqueous sodium carbonate solution to adjust the pH to 8.

    • Stir for 30 minutes, then separate the organic and aqueous phases.

    • The organic phase is distilled under reduced pressure to yield 2-chloro-6-fluorobenzaldehyde (yields up to 95% have been reported).[1][3]

Experimental Protocol: Oxidation to 2-Chloro-6-fluorobenzoic Acid [10]

  • Materials: 2-Chloro-6-fluorobenzaldehyde, potassium permanganate, ethyl acetate, water, hydrochloric acid.

  • Equipment: Round-bottom flask, magnetic stirrer.

  • Procedure:

    • Dissolve 2-chloro-6-fluorobenzaldehyde in ethyl acetate.

    • Prepare a solution of potassium permanganate in water.

    • Slowly add the aqueous potassium permanganate solution to the stirred organic solution at room temperature.

    • Stir vigorously until the purple color of the permanganate disappears.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and extract with a 10% sodium bicarbonate solution.

    • Carefully acidify the aqueous layer with concentrated HCl to precipitate the carboxylic acid.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Oxidation_Pathway Start 2-Chloro-6-fluorobenzyl chloride Aldehyde 2-Chloro-6-fluorobenzaldehyde Start->Aldehyde Hydrolysis (H₂O, Catalyst) Acid 2-Chloro-6-fluorobenzoic acid Aldehyde->Acid Oxidation (e.g., KMnO₄)

Figure 3: Oxidation pathway.
Reduction Reactions

The chloromethyl group can be reduced back to a methyl group, reforming the starting material for its synthesis, 2-chloro-6-fluorotoluene. This is typically achieved using a reducing agent such as lithium aluminum hydride or through catalytic hydrogenation.

Experimental Protocol: Reduction to 2-Chloro-6-fluorotoluene

  • Materials: this compound, lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether or tetrahydrofuran (THF), water, and a dilute acid solution.

  • Equipment: A dry round-bottom flask with a dropping funnel, reflux condenser with a drying tube, magnetic stirrer, and an ice bath.

  • Procedure:

    • Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

    • Suspend LiAlH₄ in anhydrous THF in the reaction flask and cool in an ice bath.

    • Dissolve this compound in anhydrous THF and add it dropwise to the LiAlH₄ suspension with stirring.

    • After the addition is complete, allow the mixture to warm to room temperature and then reflux for a few hours.

    • Monitor the reaction by TLC or GC.

    • Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a dilute acid solution.

    • Extract the mixture with diethyl ether.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and carefully remove the solvent by distillation to obtain the product.

Organometallic Reactions

The formation of a Grignard reagent from this compound can be challenging due to the high reactivity of the benzylic halide, which can lead to Wurtz coupling side reactions.[11] However, under carefully controlled conditions, it is possible to form the Grignard reagent, which can then be used in subsequent reactions.

Experimental Protocol: Attempted Grignard Reagent Formation [11]

  • Materials: this compound, magnesium turnings, anhydrous diethyl ether or THF, a crystal of iodine (as an initiator).

  • Equipment: A dry three-necked flask with a reflux condenser, dropping funnel, and a mechanical or magnetic stirrer, all under an inert atmosphere.

  • Procedure:

    • Place the magnesium turnings and a crystal of iodine in the flask and gently heat under vacuum, then cool under an inert atmosphere.

    • Add a small amount of anhydrous solvent.

    • Add a small amount of a solution of this compound in the anhydrous solvent to initiate the reaction (indicated by the disappearance of the iodine color and bubbling).

    • Once the reaction has started, add the remaining solution of the benzyl chloride dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for a short period to ensure complete reaction.

    • The resulting Grignard reagent should be used immediately in subsequent reactions.

Quantitative Data

Quantitative data for the reactivity of this compound is not extensively reported in the literature. However, data for the closely related benzyl chloride can provide a useful benchmark.

ReactionNucleophileSolventRate Constant (k) at 25°C (M⁻¹s⁻¹)Reference
Sₙ2I⁻Acetone2.15 x 10⁻³[12]
Sₙ2Various nitranionsDMSOVaries with nucleophile basicity[13]

Table 2: Kinetic Data for Nucleophilic Substitution of Benzyl Chloride.

Spectroscopic Data

Characterization of the products derived from this compound is crucial. Below are representative spectroscopic data for related compounds.

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Reference
2-Fluorobenzyl cyanide3.73 (s, 2H), 7.08-7.44 (m, 4H)Not specified[14]
2-Fluorobenzyl azide4.33 (s, 2H), 7.03-7.26 (m, 4H)48.79, 115.97, 124.75, 130.57, 130.74, 160.20, 162.17[8]

Table 3: NMR Data for Related Benzyl Derivatives.

The NIST WebBook provides mass and IR spectra for 2-chloro-6-fluorobenzyl alcohol, a reduction product of the corresponding aldehyde.

Conclusion

The chloromethyl group in this compound is a highly reactive functional group that serves as a versatile handle for the synthesis of a wide array of chemical entities. Its propensity to undergo nucleophilic substitution reactions with a broad range of nucleophiles is the cornerstone of its utility in the pharmaceutical and agrochemical industries. While quantitative kinetic and yield data for this specific molecule are sparse in the public domain, the principles of benzyl halide reactivity provide a strong framework for predicting its behavior. The experimental protocols and data presented in this guide offer a valuable resource for researchers and professionals seeking to utilize this compound in their synthetic endeavors. Further research into the quantitative aspects of its reactivity would be beneficial for the optimization of synthetic routes and the development of novel applications.

References

A Technical Guide to 2-Chloro-6-fluorobenzyl Chloride and its Derivatives in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6-fluorobenzyl chloride, a versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. This document details its chemical properties, synonyms, and key synthetic routes. Furthermore, it delves into the synthesis and mechanisms of action of prominent drugs derived from this compound, namely the antibiotic flucloxacillin and the anticoccidial agent arprinocid. Detailed experimental protocols for pivotal synthetic transformations are provided, alongside visual representations of reaction workflows and biological signaling pathways to facilitate a deeper understanding for research and development professionals.

Introduction

This compound, also known by its synonym α,2-dichloro-6-fluorotoluene, is a halogenated aromatic compound that serves as a critical building block in organic synthesis.[1] Its unique substitution pattern, featuring both chlorine and fluorine atoms on the benzene ring in addition to a chloromethyl group, imparts specific reactivity that is leveraged in the construction of complex, biologically active molecules.[1][2] This guide aims to be an in-depth resource for researchers and professionals engaged in drug discovery and development, offering detailed information on the synthesis, properties, and applications of this important chemical intermediate.

Chemical Properties and Synonyms

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The compound is a colorless liquid at room temperature and is characterized by its lachrymatory (tear-inducing) and corrosive nature.[3][4] It is insoluble in water but readily dissolves in common organic solvents.[5]

Synonyms

Consistent identification of chemical compounds is crucial in research and development. The following are recognized synonyms for this compound:

  • α,2-Dichloro-6-fluorotoluene[6]

  • 2,α-Dichloro-6-fluorotoluene[7][8]

  • 1-Chloro-2-(chloromethyl)-3-fluorobenzene[3][4]

  • Benzene, 1-chloro-2-(chloromethyl)-3-fluoro-[3][6]

  • 2-Chloro-6-fluorochlorobenzyl[3]

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
CAS Number 55117-15-2[7][9]
Molecular Formula C₇H₅Cl₂F[9]
Molecular Weight 179.02 g/mol [7][9]
Appearance Colorless liquid[4]
Melting Point 7 °C[3]
Boiling Point 208-210 °C[3]
Density 1.401 g/mL at 25 °C[7][10]
Refractive Index n20/D 1.537[7][10]
Flash Point 93.4 °C (200.1 °F) - closed cup[7]
EINECS Number 259-487-5[11]

Synthesis of this compound

The primary industrial synthesis of this compound involves the side-chain chlorination of 2-chloro-6-fluorotoluene.[1] This reaction is typically carried out under illumination and at elevated temperatures.

General Synthetic Workflow

G A 2-Chloro-6-fluorotoluene C Photochlorination (UV light, Heat) A->C B Chlorine Gas (Cl2) B->C D This compound C->D

General workflow for the synthesis of this compound.
Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of this compound from 2-chloro-6-fluorotoluene.

Materials:

  • 2-chloro-6-fluorotoluene (250 g)

  • Phosphorus trichloride (0.5 mL, optional catalyst)

  • Chlorine gas

  • 500 mL four-neck glass reaction flask

  • Reflux condenser

  • Gas inlet tube

  • Thermometer

  • Metal halide lamp

  • Tail gas absorption device

Procedure:

  • Equip the 500 mL four-neck glass reaction flask with a reflux condenser, a gas inlet tube, a thermometer, and a mechanical stirrer. Set up a tail gas absorption device for unreacted chlorine.

  • Charge the flask with 250 g of 2-chloro-6-fluorotoluene and, optionally, 0.5 mL of phosphorus trichloride to improve product quality.

  • Position the metal halide lamp to irradiate the flask.

  • Heat the reaction mixture to 180 °C while stirring.

  • Begin bubbling chlorine gas through the mixture.

  • Monitor the reaction progress by gas chromatography to determine the content of this compound.

  • Once the desired conversion is achieved, stop the chlorine flow and introduce nitrogen gas to purge any unreacted chlorine from the system.

  • The crude product can then be purified by distillation under reduced pressure.

Applications in Drug Development

This compound is a key starting material for the synthesis of several important pharmaceutical compounds. Its application in the production of the antibiotic flucloxacillin and the anticoccidial agent arprinocid are particularly noteworthy.

Synthesis of Flucloxacillin

Flucloxacillin is a narrow-spectrum beta-lactam antibiotic of the penicillin class. It is used to treat infections caused by susceptible Gram-positive bacteria. The synthesis of flucloxacillin utilizes 2-chloro-6-fluorobenzaldehyde, which is prepared from this compound.

This compound is hydrolyzed to 2-chloro-6-fluorobenzaldehyde. This is a crucial step in the synthesis of flucloxacillin.

G A This compound B Hydrolysis (Water, Solid Acid Catalyst) A->B C 2-Chloro-6-fluorobenzaldehyde B->C

Conversion of this compound to 2-chloro-6-fluorobenzaldehyde.

A detailed protocol for this conversion involves the use of a solid superacid catalyst.

Materials:

  • Crude this compound reaction mixture

  • Iron-based solid superacid (e.g., SO₄²⁻/Fe₃O₄) (0.5 g)

  • Water (37.5 g)

  • Aqueous sodium carbonate solution

Procedure:

  • To the reaction flask containing the crude this compound, add 0.5 g of the iron-based solid superacid catalyst.

  • Maintain the reaction temperature at 180 °C.

  • Slowly and uniformly add 37.5 g of water dropwise into the reaction flask over 2 hours.

  • After the addition of water is complete, maintain the temperature and continue stirring for an additional 4 hours.

  • Monitor the reaction by gas chromatography to confirm the complete conversion of the di- and tri-chlorinated intermediates.

  • Cool the reaction mixture to 95 °C.

  • Slowly add an aqueous sodium carbonate solution while stirring until the pH of the mixture is 8.

  • Stir for 30 minutes, then transfer the mixture to a separatory funnel and allow the layers to separate.

  • The organic layer containing the crude 2-chloro-6-fluorobenzaldehyde is then purified by distillation under reduced pressure. The yield is typically around 95%.

Flucloxacillin exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[7] It specifically targets and acylates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This inhibition of the transpeptidation reaction, which cross-links the peptidoglycan chains, leads to a weakened cell wall and subsequent bacterial cell lysis.[7]

G cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CWS Bacterial Cell Wall Synthesis PBP->CWS Essential for lysis Cell Lysis CWS->lysis Disruption leads to flucloxacillin Flucloxacillin flucloxacillin->PBP Inhibits

Signaling pathway of Flucloxacillin's mechanism of action.
Synthesis of Arprinocid

Arprinocid, with the IUPAC name 9-[(2-chloro-6-fluorophenyl)methyl]-9H-purin-6-amine, is a coccidiostat used in veterinary medicine to control coccidiosis, particularly in poultry. It is synthesized via the alkylation of adenine with this compound.[8]

The following is a general procedure for the synthesis of arprinocid.

Materials:

  • Adenine

  • Sodium hydroxide

  • Water

  • n-Hexane

  • This compound

  • Catalyst (specific catalyst not detailed in the source)

  • Glacial acetic acid

Procedure:

  • In a reaction kettle, dissolve an appropriate amount of sodium hydroxide in water and stir for 10-15 minutes.

  • Add adenine to the solution, stir for 15 minutes until dissolved, then cool to room temperature and hold for 10 minutes.

  • Successively add n-hexane and this compound to the reaction mixture.

  • Add the catalyst and raise the temperature to reflux for 8-9 hours.

  • Cool the reaction mixture to room temperature, filter, and spin dry to obtain crude arprinocid.

  • For purification, heat glacial acetic acid to 50-80 °C and add the crude arprinocid. Stir and raise the temperature to 90 °C, holding for 2-4 hours.

  • In a separate reaction kettle, heat water to 70-90 °C.

  • Slowly add the hot arprinocid-glacial acetic acid solution to the hot water to form a supersaturated solution.

  • Cool the solution to room temperature to allow the purified arprinocid to precipitate.

Arprinocid itself is an inhibitor of hypoxanthine-guanine transport in the coccidia parasite.[9] However, its primary therapeutic effect is attributed to its metabolite, arprinocid-1-N-oxide.[9] This metabolite is formed in the host's liver via the cytochrome P-450 enzyme system. Arprinocid-1-N-oxide then exerts its anticoccidial action by causing the destruction of the parasite's endoplasmic reticulum, leading to cell death.[9]

G cluster_host Host (e.g., Poultry) cluster_parasite Coccidia Parasite arprinocid Arprinocid cyp450 Cytochrome P-450 (Liver) arprinocid->cyp450 metabolite Arprinocid-1-N-oxide cyp450->metabolite Metabolizes to er Endoplasmic Reticulum metabolite->er Targets and Destroys death Parasite Cell Death er->death Destruction leads to

References

In-Depth Technical Guide: Potential Laboratory Hazards and GHS Classifications of 2-Chloro-6-fluorobenzyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential laboratory hazards associated with 2-Chloro-6-fluorobenzyl chloride (CAS No. 55117-15-2), including its GHS classification, toxicological data, and recommended handling protocols. Due to the limited availability of specific toxicological data for this compound, information from the closely related and structurally similar compound, 2-chlorobenzyl chloride, is used as a surrogate for quantitative hazard assessment.

Chemical and Physical Properties

PropertyValueReference
CAS Number 55117-15-2[1]
Molecular Formula C7H5Cl2F[1]
Molecular Weight 179.02 g/mol [1]
Appearance Colorless liquid[1]
Odor Pungent[1]
Density 1.401 g/mL at 25 °C

GHS Hazard Classification

This compound is classified as a hazardous chemical under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized below.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage.[1]
Serious Eye Damage/Eye Irritation1H314: Causes severe skin burns and eye damage.[1]
Flammable Liquids4H227: Combustible liquid.[1]
Hazardous to the Aquatic Environment, Long-term Hazard2H411: Toxic to aquatic life with long lasting effects.[1]

Signal Word: Danger

GHS Pictograms:

  • Corrosion

  • Environment

Toxicological Data (Surrogate: 2-Chlorobenzyl Chloride)

Due to the lack of specific acute toxicity data for this compound, data for the structurally similar compound 2-chlorobenzyl chloride (CAS No. 611-19-8) is presented as a conservative estimate of its potential toxicity.[2]

EndpointSpeciesRouteValue
LD50RabbitDermal2200 mg/kg
LC50RatInhalation> 1140 mg/m³ (1 h)[3]

Potential Health Effects and Mechanism of Toxicity

Exposure to this compound can cause severe irritation and burns to the skin, eyes, and respiratory tract.[2][4] As a reactive organochlorine compound, its toxicity is likely mediated through several mechanisms, including direct alkylating damage to macromolecules, induction of oxidative stress, and initiation of an inflammatory response.

Halogenated benzyl chlorides are electrophilic and can react with nucleophilic sites on cellular macromolecules, including DNA, leading to the formation of DNA adducts.[5] This genotoxic activity can induce mutations and potentially lead to carcinogenicity.[6] Cellular damage and the presence of the chemical can also trigger the production of reactive oxygen species (ROS), leading to oxidative stress.[2] This, in turn, can activate inflammatory signaling pathways, such as the NF-κB pathway, resulting in the release of pro-inflammatory cytokines and further tissue damage.[1]

Toxicity_Pathway cluster_exposure Exposure cluster_cellular Cellular Response cluster_outcome Toxicological Outcome Exposure This compound Exposure (Inhalation, Dermal, Ingestion) Cellular_Entry Cellular Uptake Exposure->Cellular_Entry Reactive_Intermediate Formation of Reactive Electrophile Cellular_Entry->Reactive_Intermediate Macromolecule_Damage Alkylation of Macromolecules (DNA, Proteins) Reactive_Intermediate->Macromolecule_Damage Oxidative_Stress Induction of Oxidative Stress (ROS) Reactive_Intermediate->Oxidative_Stress DNA_Adducts DNA Adduct Formation Macromolecule_Damage->DNA_Adducts Cytotoxicity Cell Death (Apoptosis/Necrosis) Macromolecule_Damage->Cytotoxicity Genotoxicity Genotoxicity & Mutagenesis DNA_Adducts->Genotoxicity Oxidative_Stress->Macromolecule_Damage Inflammation Activation of Inflammatory Pathways (e.g., NF-κB) Oxidative_Stress->Inflammation Tissue_Damage Tissue Damage & Inflammation Inflammation->Tissue_Damage Carcinogenicity Potential Carcinogenicity Genotoxicity->Carcinogenicity Tissue_Damage->Cytotoxicity

Caption: Proposed signaling pathway for the toxicity of this compound.

Experimental Protocols for Hazard Assessment

The following are summaries of standardized experimental protocols for assessing the skin and eye irritation/corrosion potential of chemicals like this compound, based on OECD guidelines.

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test (OECD TG 431)

This test method is used to identify corrosive chemicals without the use of live animals.

  • Principle: The test material is applied topically to a three-dimensional reconstructed human epidermis model. Corrosive materials are identified by their ability to decrease cell viability below defined threshold levels.

  • Methodology:

    • Tissue Preparation: Reconstituted human epidermis models are cultured to form a functional stratum corneum.

    • Application of Test Substance: A small amount of the test substance is applied directly to the surface of the epidermis model.

    • Exposure and Incubation: The treated tissues are incubated for specific time points (e.g., 3 minutes and 1 hour).

    • Viability Assessment: After exposure, the tissues are rinsed, and cell viability is determined using a quantitative assay, typically the MTT assay, which measures mitochondrial activity.

    • Data Interpretation: The reduction in cell viability compared to negative controls is used to classify the substance as corrosive or non-corrosive.

Acute Eye Irritation/Corrosion (OECD TG 405)

This guideline describes the procedure for assessing the potential of a substance to cause eye irritation or corrosion, traditionally using albino rabbits. However, a weight-of-the-evidence approach, including in vitro methods, is strongly recommended to minimize animal testing.

  • Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal. The untreated eye serves as a control. The degree of eye irritation/corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.

  • Methodology (In Vivo):

    • Animal Selection: Healthy, young adult albino rabbits are used.

    • Dose Administration: A small volume (0.1 mL for liquids) of the test substance is instilled into the conjunctival sac of one eye.

    • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The severity of ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) is scored.

    • Classification: The substance is classified based on the severity and reversibility of the observed eye damage.

Laboratory Safety and Handling

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

  • Engineering Controls: Work with this chemical should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

    • Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

  • Handling and Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.

    • Keep away from incompatible materials such as strong oxidizing agents, bases, and metals.

    • Avoid contact with moisture, as it can hydrolyze to form hydrochloric acid.[7]

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

    • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1]

    • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

  • Spill and Disposal:

    • In case of a spill, evacuate the area and wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.

    • Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a hazardous chemical that poses significant risks of severe skin and eye damage, and potential long-term health effects, including carcinogenicity. Researchers and laboratory personnel must handle this compound with extreme care, utilizing appropriate engineering controls and personal protective equipment. While specific toxicological data for this compound is limited, the available information on its GHS classification and data from structurally similar compounds provide a strong basis for implementing stringent safety protocols to minimize exposure and ensure a safe working environment.

References

Methodological & Application

Synthesis of 2-Chloro-6-fluorobenzaldehyde from 2-Chloro-6-fluorobenzyl Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-fluorobenzaldehyde is a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals. While industrial production predominantly involves the controlled chlorination of 2-chloro-6-fluorotoluene followed by hydrolysis of the resulting di- and tri-chlorinated species, the direct conversion of 2-chloro-6-fluorobenzyl chloride to the corresponding aldehyde is a reaction of significant interest for laboratory-scale synthesis and derivatization. This document provides detailed protocols for the synthesis of 2-chloro-6-fluorobenzaldehyde from this compound, focusing on established methods for the oxidation of benzyl halides, namely the Sommelet reaction and the Hass-Bender oxidation.

Introduction

The synthesis of aromatic aldehydes from benzyl halides is a fundamental transformation in organic chemistry. In the context of producing 2-chloro-6-fluorobenzaldehyde, the direct oxidation of this compound offers a more direct route compared to the multi-step industrial process that commences from 2-chloro-6-fluorotoluene. The industrial methodology is designed for large-scale production and involves a free-radical chlorination of the toluene precursor to yield a mixture of chlorinated intermediates. This mixture is then subjected to hydrolysis, primarily converting the dichloromethyl and trichloromethyl groups into the aldehyde. In this industrial scheme, the concentration of this compound is intentionally minimized to less than 0.5% before hydrolysis, as its direct conversion is not the primary pathway.

For laboratory applications, however, where this compound may be a readily available starting material, direct conversion methods are highly valuable. This note details two such classical methods: the Sommelet reaction, which utilizes hexamine, and the Hass-Bender oxidation, which employs the sodium salt of 2-nitropropane.

Comparative Data of Synthetic Methods

The following table summarizes key quantitative parameters for the described synthetic routes for converting benzyl-type chlorides to aldehydes. It is important to note that the data for the Sommelet and Hass-Bender reactions are representative of general conversions of substituted benzyl chlorides and should be considered as a baseline for the synthesis of 2-chloro-6-fluorobenzaldehyde.

ParameterSommelet ReactionHass-Bender Oxidation
Primary Reagents Hexamethylenetetramine, Water2-Nitropropane, Sodium Ethoxide
Solvent Chloroform, Ethanol/WaterEthanol
Reaction Temperature RefluxReflux
Reaction Time 2 - 6 hours1 - 4 hours
Typical Yield 60 - 80%70 - 90%
Work-up Procedure Steam distillation, ExtractionExtraction, Chromatography

Experimental Protocols

Protocol 1: Synthesis via Sommelet Reaction

The Sommelet reaction provides a method for the oxidation of benzyl halides to aldehydes using hexamethylenetetramine (hexamine).[1] The reaction proceeds through the formation of a quaternary ammonium salt, which is subsequently hydrolyzed to the aldehyde.[1]

Materials:

  • This compound

  • Hexamethylenetetramine (Hexamine)

  • Chloroform

  • Ethanol

  • Water

  • Hydrochloric acid (for work-up)

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in chloroform.

  • Add hexamethylenetetramine (1.1 equivalents) to the solution.

  • Heat the mixture to reflux for 2-4 hours. The formation of a white precipitate (the quaternary ammonium salt) will be observed.

  • After the initial reflux, add an equal volume of water to the reaction mixture.

  • Continue to reflux the mixture for an additional 1-2 hours to effect hydrolysis.

  • Cool the reaction mixture to room temperature.

  • Acidify the aqueous layer with hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by vacuum distillation or column chromatography.

Protocol 2: Synthesis via Hass-Bender Oxidation

The Hass-Bender oxidation is an effective method for converting benzyl halides to benzaldehydes using the sodium salt of 2-nitropropane as the oxidant.[2] The reaction involves an initial SN2 reaction followed by a pericyclic rearrangement to yield the aldehyde.[2]

Materials:

  • This compound

  • 2-Nitropropane

  • Sodium ethoxide

  • Absolute ethanol

  • Diethyl ether (for extraction)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal in ethanol under an inert atmosphere.

  • To this solution, add 2-nitropropane (1.5 equivalents) dropwise at room temperature to form the sodium salt of 2-nitropropane.

  • Add this compound (1 equivalent) to the reaction mixture.

  • Heat the mixture to reflux for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and quench by adding water.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.

  • The resulting crude 2-chloro-6-fluorobenzaldehyde can be purified by vacuum distillation or column chromatography.

Visualized Workflows

Sommelet Reaction Workflow

Sommelet_Reaction_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start This compound + Hexamethylenetetramine in Chloroform reflux1 Reflux (2-4h) Formation of Quaternary Salt start->reflux1 hydrolysis Add Water Reflux (1-2h) reflux1->hydrolysis extraction Acidify & Extract with Diethyl Ether hydrolysis->extraction drying Dry (MgSO4) & Concentrate extraction->drying purification Purification (Distillation/Chromatography) drying->purification product 2-Chloro-6-fluorobenzaldehyde purification->product

Caption: Workflow for the Sommelet Reaction.

Hass-Bender Oxidation Workflow

Hass_Bender_Oxidation_Workflow cluster_reagent_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification naoet Sodium Ethoxide in Ethanol nitropropane Add 2-Nitropropane naoet->nitropropane start Add this compound nitropropane->start reflux Reflux (1-4h) start->reflux quench Quench with Water & Concentrate reflux->quench extraction Extract with Diethyl Ether Wash with NaHCO3 & Brine quench->extraction drying Dry (Na2SO4) & Concentrate extraction->drying purification Purification (Distillation/Chromatography) drying->purification product 2-Chloro-6-fluorobenzaldehyde purification->product

Caption: Workflow for the Hass-Bender Oxidation.

Conclusion

The direct synthesis of 2-chloro-6-fluorobenzaldehyde from this compound is a feasible objective for laboratory settings, providing a more direct route than industrial processes that start from the corresponding toluene. The Sommelet reaction and Hass-Bender oxidation represent two robust and well-documented methods for achieving this transformation. The choice between these protocols may depend on the availability of reagents, desired scale, and familiarity with the techniques. Both methods offer viable pathways for researchers and professionals in drug development and organic synthesis to access this important chemical intermediate.

References

Application Notes and Protocols: 2-Chloro-6-fluorobenzyl Chloride as a Versatile Alkylating Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-chloro-6-fluorobenzyl chloride as a key alkylating reagent in the synthesis of diverse organic molecules, particularly those with pharmaceutical and agrochemical significance.[1] This versatile building block is instrumental in introducing the 2-chloro-6-fluorobenzyl moiety into various scaffolds, a functional group that can significantly influence the biological activity and pharmacokinetic properties of the target compounds.[2][3]

Overview of Applications

This compound is a reactive electrophile, readily participating in nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and alcohols.[4][5] Its utility is demonstrated in the synthesis of several important classes of compounds, as summarized below.

Key Synthetic Applications:

  • Heterocyclic Chemistry: It is a crucial reagent for the N-alkylation of heterocyclic compounds like adenine and the S-alkylation of mercapto-substituted heterocycles such as 1,2,4-triazoles.[1][6]

  • Pharmaceutical Intermediates: It serves as a starting material for the synthesis of key pharmaceutical intermediates, most notably 2-chloro-6-fluorobenzaldehyde, which is a precursor for antibiotics like flucloxacillin and various fungicides.[7][8]

  • Active Pharmaceutical Ingredients (APIs): The 2-chloro-6-fluorobenzyl group is a key structural component in several biologically active molecules, including antimycobacterial agents and potentially in the synthesis of precursors for advanced pharmaceuticals like Leniolisib.[1][2]

Experimental Protocols and Data

This section provides detailed experimental protocols for key transformations involving this compound. All quantitative data is summarized for easy reference.

Synthesis of 2-Chloro-6-fluorobenzaldehyde

A primary application of this compound is its conversion to 2-chloro-6-fluorobenzaldehyde, a vital intermediate in the pharmaceutical and agrochemical industries.[7][9] The synthesis typically proceeds via hydrolysis, often catalyzed by a solid acid.

Experimental Protocol: Hydrolysis of this compound [7]

  • Reaction Setup: In a reaction vessel equipped with a stirrer, reflux condenser, and a dropping funnel, add this compound and an iron-based solid superacid catalyst (e.g., SO₄²⁻/Fe₂O₃).

  • Hydrolysis: Heat the mixture to 180°C. Slowly add water dropwise into the reaction vessel over 2 hours.

  • Reaction Completion: Maintain the temperature at 180°C for an additional 4 hours to ensure the completion of the reaction. The progress can be monitored by gas chromatography (GC).

  • Work-up: Cool the reaction mixture to 95°C. Slowly add an aqueous solution of sodium carbonate to adjust the pH to 8. Stir for 30 minutes.

  • Isolation: Separate the organic phase from the aqueous phase.

  • Purification: Purify the crude product by reduced pressure distillation to obtain 2-chloro-6-fluorobenzaldehyde.

Table 1: Quantitative Data for the Synthesis of 2-Chloro-6-fluorobenzaldehyde

ParameterValueReference
Starting MaterialThis compound[7]
CatalystIron-based solid superacid (SO₄²⁻/Fe₂O₃)[7]
Temperature180°C[7]
Reaction Time6 hours (2h addition + 4h stirring)[7]
Yield95%[7]
Purity (GC)99.7%[7]
N-Alkylation of Adenine Derivatives

This compound is utilized in the N-alkylation of purine bases, such as adenine, to produce compounds with potential biological activity. One notable example is the synthesis of a derivative referred to as "fluoroadenine," an anticoccidial agent.[7]

Experimental Protocol: N-Alkylation of Adenine [7]

  • Deprotonation: In a reaction kettle, add an appropriate amount of water, followed by sodium hydroxide. Stir for 10-15 minutes to dissolve. Add adenine and continue stirring for another 15 minutes to ensure complete dissolution and deprotonation.

  • Reaction Mixture: Cool the solution to room temperature. Add n-hexane, followed by this compound and a catalyst.

  • Alkylation: Heat the mixture to reflux and maintain for 8-9 hours.

  • Isolation: Cool the reaction mixture to room temperature. Filter the solid product and spin dry.

  • Drying: Dry the crude product in a drying room for 8-12 hours to obtain the crude N-(2-chloro-6-fluorobenzyl)adenine.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like glacial acetic acid.

Table 2: General Quantitative Data for N-Alkylation of Adenine

ParameterValueReference
SubstrateAdenine[7]
Alkylating AgentThis compound[7]
BaseSodium Hydroxide[7]
SolventWater, n-hexane[7]
Reaction Time8-9 hours[7]
TemperatureReflux[7]
S-Alkylation of 1,2,4-Triazole-3-thiols

The synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazoles, which have shown antimycobacterial activity, is achieved through the S-alkylation of the corresponding 1,2,4-triazole-3-thiol with this compound.[1][10]

Experimental Protocol: S-Alkylation of 1,2,4-Triazole-3-thiol

This is a general protocol based on typical alkylation procedures for thiols.

  • Reaction Setup: In a round-bottom flask, dissolve the 1,2,4-triazole-3-thiol (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Base Addition: Add a base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) (1.1 equivalents), to the solution and stir for 30 minutes at room temperature to form the thiolate.

  • Alkylation: Add this compound (1.05 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 50-60°C and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3-((2-chloro-6-fluorobenzyl)thio)-1,2,4-triazole derivative.

Table 3: General Parameters for S-Alkylation of 1,2,4-Triazole-3-thiols

ParameterGeneral Conditions
Substrate1,2,4-Triazole-3-thiol derivative
Alkylating AgentThis compound
BaseK₂CO₃, NaOH, or other suitable base
SolventEthanol, DMF, or other polar aprotic solvent
Reaction Time2-4 hours
Temperature50-60°C

Role in the Synthesis of Leniolisib (A PI3Kδ Inhibitor)

While not a direct precursor in the final coupling steps, this compound is a likely starting material for the synthesis of key intermediates required for the production of Leniolisib (CDZ173), a potent and selective phosphoinositide 3-kinase δ (PI3Kδ) inhibitor.[2][11] The synthesis of Leniolisib involves the coupling of 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine and 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine. The benzyl group in the former is a common protecting group, and while not containing the 2-chloro-6-fluoro substitution, the chemistry involved in its synthesis could be analogous to reactions involving this compound. More pertinently, the synthesis of various substituted pyridines can involve multi-step sequences where a chlorofluorobenzyl moiety could be introduced and later modified. However, a direct, documented synthetic route from this compound to a Leniolisib precursor was not identified in the surveyed literature.

Visualizations

General Alkylation Workflow

The following diagram illustrates the general workflow for an alkylation reaction using this compound.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Final Product Start_Materials Nucleophile (Nu-H) (e.g., R-SH, R-NH2, R-OH) + This compound Alkylation Nucleophilic Substitution (SN2) Start_Materials->Alkylation 1. Mix Reaction_Conditions Base (e.g., K2CO3, NaOH) Solvent (e.g., EtOH, DMF) Heat (optional) Reaction_Conditions->Alkylation 2. Apply Workup Quenching Extraction Alkylation->Workup 3. Reaction Completion Purification Recrystallization or Chromatography Workup->Purification 4. Isolate Crude Final_Product Alkylated Product (Nu-CH2-C6H3(Cl)(F)) Purification->Final_Product 5. Purify

Caption: General workflow for alkylation reactions using this compound.

PI3K/AKT/mTOR Signaling Pathway

Leniolisib is an inhibitor of the PI3Kδ isoform, which is a key component of the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for cell proliferation, survival, and growth.[8] The following diagram illustrates a simplified representation of this pathway, highlighting the point of inhibition by Leniolisib.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Leniolisib Leniolisib Leniolisib->PI3K Inhibits PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Activates) mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Functions Cell Proliferation, Survival, and Growth mTORC1->Cell_Functions Promotes

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of Leniolisib.

Proposed Antimycobacterial Mechanism of Action

The antimycobacterial activity of 1,2,4-triazole derivatives, synthesized using this compound, is thought to involve the inhibition of the KatG enzyme in Mycobacterium tuberculosis. This leads to an accumulation of reactive oxygen species (ROS) and subsequent cell death.[7]

KatG_Inhibition cluster_drug Drug Action cluster_bacterium Mycobacterium tuberculosis Triazole_Derivative 1,2,4-Triazole Derivative (from this compound) KatG KatG Enzyme (Catalase-Peroxidase) Triazole_Derivative->KatG Inhibits ROS Reactive Oxygen Species (ROS) KatG->ROS Normally detoxifies Mycolic_Acid Mycolic Acid Synthesis KatG->Mycolic_Acid Involved in Isoniazid activation which inhibits Mycolic Acid Synthesis Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Leads to Cell_Death Bacterial Cell Death Oxidative_Stress->Cell_Death Causes Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for Cell_Wall->Cell_Death Disruption leads to

References

Application Notes and Protocols: N-Alkylation of Adenine with 2-Chloro-6-fluorobenzyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the N-alkylation of adenine with 2-Chloro-6-fluorobenzyl chloride to synthesize N9-(2-Chloro-6-fluorobenzyl)adenine. The N9 position is the primary site of alkylation under basic conditions in polar aprotic solvents. This protocol is designed to be a comprehensive guide, offering insights into the reaction mechanism, experimental setup, purification, and characterization of the final product. The methodologies described herein are foundational for the synthesis of a variety of N9-substituted purine derivatives, which are of significant interest in medicinal chemistry and drug development.

Introduction

The alkylation of purine bases, particularly at the N9 position of adenine, is a cornerstone of synthetic nucleoside chemistry and the development of novel therapeutic agents. N9-substituted adenine derivatives exhibit a wide range of biological activities, including antiviral and anticancer properties. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the deprotonated adenine anion acts as the nucleophile. The regioselectivity of the alkylation (N9 vs. N3 or N7) is highly dependent on the reaction conditions, with polar aprotic solvents and suitable bases favoring the thermodynamically more stable N9 isomer.[1][2][3][4] This protocol details the synthesis of N9-(2-Chloro-6-fluorobenzyl)adenine, a specific derivative with potential applications in drug discovery.

Reaction Scheme

G adenine Adenine intermediate Reaction Mixture adenine->intermediate alkyl_halide This compound alkyl_halide->intermediate base Base (e.g., K2CO3) base->intermediate solvent Solvent (e.g., DMF) solvent->intermediate product N9-(2-Chloro-6-fluorobenzyl)adenine intermediate->product caption Reaction scheme for N-alkylation of adenine.

Caption: Reaction scheme for the N-alkylation of adenine.

Experimental Protocol

Materials:

  • Adenine

  • This compound

  • Potassium carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (CH2Cl2)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add adenine (1.0 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a stirrable suspension.

  • Stir the mixture at room temperature for 15-30 minutes to ensure deprotonation of the adenine.

  • Addition of Alkylating Agent: Add this compound (1.1 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 16-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane/methanol (e.g., 10:1 v/v).[1]

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Remove the solvent (DMF) under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel.[5]

    • A gradient elution system can be employed, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity with a more polar system (e.g., dichloromethane/methanol). The exact solvent system should be determined by TLC analysis of the crude product.[5]

  • Collect the fractions containing the desired N9-alkylated product.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield N9-(2-Chloro-6-fluorobenzyl)adenine as a solid.

Data Presentation

Table 1: Reagent Quantities (Example Scale)

ReagentMolar Mass ( g/mol )Moles (mmol)Mass/VolumeEquivalents
Adenine135.137.401.00 g1.0
This compound195.038.141.59 g1.1
Potassium Carbonate (K2CO3)138.2114.82.05 g2.0
N,N-Dimethylformamide (DMF)--20 mL-

Table 2: Predicted Spectroscopic Data for N9-(2-Chloro-6-fluorobenzyl)adenine

Based on data for N9-benzyladenine.[1][2]

Data TypePredicted Chemical Shifts (ppm) or m/z
1H NMR (400 MHz, DMSO-d6)δ 8.3-8.1 (s, 2H, C2-H, C8-H), 7.5-7.2 (m, 3H, Ar-H), 7.3 (br s, 2H, NH2), 5.5 (s, 2H, CH2)
13C NMR (100 MHz, DMSO-d6)δ 161 (d, JCF ≈ 245 Hz, C-F), 156 (C6), 152 (C2), 149 (C4), 141 (C8), 135 (d, JCF ≈ 10 Hz, C-Cl), 131 (d, JCF ≈ 5 Hz, Ar-CH), 126 (d, JCF ≈ 4 Hz, Ar-CH), 118 (C5), 114 (d, JCF ≈ 22 Hz, Ar-CH), 42 (CH2)
Mass Spec (ESI+) [M+H]+ = 278.05

Experimental Workflow and Signaling Pathways

G cluster_prep Reaction Preparation cluster_reaction Alkylation Reaction cluster_workup Work-up and Purification cluster_analysis Product Characterization A Weigh Adenine and K2CO3 B Add anhydrous DMF A->B C Stir at RT for 15-30 min B->C D Add this compound C->D E Heat to 80-100 °C for 16-24 h D->E F Monitor by TLC E->F F->E Incomplete G Cool to RT F->G Complete H Remove DMF (Rotovap) G->H I Column Chromatography H->I J Isolate pure product I->J K NMR Spectroscopy (1H, 13C) J->K L Mass Spectrometry J->L caption Experimental workflow for N-alkylation of adenine.

Caption: Experimental workflow for the N-alkylation of adenine.

Discussion

The described protocol for the N-alkylation of adenine with this compound is a robust method for the synthesis of the corresponding N9-substituted derivative. The choice of a polar aprotic solvent like DMF is crucial as it solvates the potassium cation, leaving the adenide anion more nucleophilic and promoting the SN2 reaction.[1] The use of a base such as potassium carbonate is effective for the deprotonation of adenine. Stronger bases like sodium hydride (NaH) can also be used, but require more stringent anhydrous conditions.[2]

Regioselectivity is a key consideration in the alkylation of adenine. While N9 is the major product under these conditions, the formation of N3 and N7 isomers is possible.[3] The ratio of these isomers can be influenced by the solvent, with polar protic solvents tending to increase the proportion of the N3-alkylated product.[3] Therefore, the use of anhydrous DMF is recommended to maximize the yield of the desired N9-isomer.

Purification by column chromatography is generally effective in separating the N9 isomer from other regioisomers and unreacted starting materials. The polarity of the eluent can be adjusted based on TLC analysis to achieve optimal separation. Characterization of the final product by NMR spectroscopy is essential to confirm the site of alkylation. The chemical shifts of the C2-H and C8-H protons of the purine ring are diagnostic, as are the correlations observed in 2D NMR experiments such as HMBC.[1][2] Mass spectrometry will confirm the molecular weight of the product.

Conclusion

This document provides a comprehensive protocol for the synthesis, purification, and characterization of N9-(2-Chloro-6-fluorobenzyl)adenine. The outlined procedures and data serve as a valuable resource for researchers in medicinal chemistry and related fields. The successful implementation of this protocol will enable the synthesis of this and other N9-substituted adenine analogs for further biological evaluation.

References

The Role of 2-Chloro-6-fluorobenzyl Chloride in the Synthesis of Flucloxacillin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthesis of the penicillinase-resistant antibiotic, flucloxacillin. While 2-Chloro-6-fluorobenzyl chloride is not a direct precursor in the final acylation step, it serves as a crucial starting material for the synthesis of the key side-chain intermediate, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride. These notes detail the complete synthetic pathway, from the initial chlorination of 2-chloro-6-fluorotoluene to the final salt formation of flucloxacillin sodium, presenting quantitative data, comprehensive experimental protocols, and visualizations of the chemical transformations and biological mechanism of action.

Introduction

Flucloxacillin is a narrow-spectrum beta-lactam antibiotic effective against Gram-positive bacteria, including penicillinase-producing staphylococci. Its efficacy is derived from its unique acyl side chain, which sterically hinders the action of beta-lactamase enzymes. The synthesis of this side chain originates from this compound, a key halogenated aromatic compound. This document elucidates the multi-step synthetic process that transforms this compound into the final acylating agent used to modify the 6-aminopenicillanic acid (6-APA) core.

Synthetic Pathway Overview

The synthesis of flucloxacillin from its foundational precursors is a multi-stage process. The initial steps involve the conversion of 2-chloro-6-fluorotoluene to 2-chloro-6-fluorobenzaldehyde, a reaction wherein this compound is an intermediate. The resulting aldehyde is then transformed into the critical isoxazole acyl chloride, which is subsequently coupled with the 6-APA nucleus to yield flucloxacillin.

flucloxacillin_synthesis_workflow start 2-Chloro-6-fluorotoluene intermediate1 This compound start->intermediate1 Side-chain Chlorination intermediate2 2-Chloro-6-fluorobenzaldehyde intermediate1->intermediate2 Hydrolysis intermediate3 2-Chloro-6-fluorobenzaldehyde Oxime intermediate2->intermediate3 Oximation intermediate4 N-Hydroxy-2-chloro-6-fluorobenzimidoyl chloride intermediate3->intermediate4 Chlorination intermediate5 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid intermediate4->intermediate5 Cyclization & Hydrolysis acyl_chloride 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride intermediate5->acyl_chloride Acyl Chloride Formation flucloxacillin_acid Flucloxacillin Acid acyl_chloride->flucloxacillin_acid Acylation apa 6-Aminopenicillanic Acid (6-APA) apa->flucloxacillin_acid end_product Flucloxacillin Sodium flucloxacillin_acid->end_product Salt Formation flucloxacillin_moa cluster_bacterium Bacterial Cell pbp Penicillin-Binding Proteins (PBPs) (Transpeptidases) peptidoglycan_synthesis Peptidoglycan Synthesis (Cross-linking of cell wall) pbp->peptidoglycan_synthesis Catalyzes cell_wall Stable Cell Wall peptidoglycan_synthesis->cell_wall weak_wall Weakened Cell Wall peptidoglycan_synthesis->weak_wall Inhibition leads to cell_lysis Cell Lysis weak_wall->cell_lysis flucloxacillin Flucloxacillin flucloxacillin->pbp Inhibits

Application Notes and Protocols for the Nucleophilic Substitution of 2-Chloro-6-fluorobenzyl chloride with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nucleophilic substitution of 2-Chloro-6-fluorobenzyl chloride with primary amines is a fundamental and versatile reaction in organic synthesis, particularly relevant in the fields of medicinal chemistry and drug development. This reaction allows for the introduction of the 2-chloro-6-fluorobenzyl moiety into a wide range of molecules, a common strategy for modulating the pharmacological properties of lead compounds. The presence of the ortho-chloro and ortho-fluoro substituents on the benzyl ring can significantly influence the steric and electronic properties of the resulting secondary amine, potentially enhancing biological activity, metabolic stability, and pharmacokinetic profiles.

These application notes provide a comprehensive overview of the reaction, including the underlying mechanism, detailed experimental protocols for various classes of primary amines, and a summary of expected outcomes. The provided protocols are designed to be a robust starting point for laboratory synthesis and can be adapted to a wide range of specific primary amine substrates.

Reaction Principle and Mechanism

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The primary amine, acting as the nucleophile, attacks the electrophilic benzylic carbon of this compound. This concerted step involves the formation of a new carbon-nitrogen bond and the simultaneous cleavage of the carbon-chlorine bond, with the chloride ion acting as the leaving group. The reaction is typically facilitated by a base to neutralize the hydrochloric acid generated, driving the reaction to completion.

A common challenge in the N-alkylation of primary amines is over-alkylation, where the secondary amine product, being more nucleophilic than the starting primary amine, can react with another molecule of the benzyl chloride to form a tertiary amine. To favor the desired mono-alkylation product, a large excess of the primary amine is often employed.

Figure 1: SN2 Reaction Mechanism.

Experimental Workflow

The general workflow for the synthesis of N-(2-chloro-6-fluorobenzyl) primary amines involves reaction setup, monitoring, work-up, and purification. The specific conditions can be optimized based on the reactivity and physical properties of the primary amine.

experimental_workflow start Start reagents Combine Primary Amine (excess), This compound, Base, and Solvent start->reagents reaction Heat Reaction Mixture (e.g., 60-80°C) reagents->reaction monitoring Monitor by TLC/GC-MS reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up: - Quench with water - Extract with organic solvent monitoring->workup Complete wash Wash Organic Layer (e.g., with brine) workup->wash dry Dry over Anhydrous Na₂SO₄ or MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purification Purify by Column Chromatography or Recrystallization concentrate->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end End characterization->end

Figure 2: General Experimental Workflow.

Data Presentation: Reaction with Various Primary Amines

The following table summarizes representative reaction conditions and outcomes for the nucleophilic substitution of this compound with different classes of primary amines. Note that yields are highly dependent on the specific substrate and optimization of reaction conditions.

Primary Amine (Class)SolventBaseTemp. (°C)Time (h)Typical Yield (%)Notes
Aliphatic
n-ButylamineAcetonitrileK₂CO₃806-1285-95A large excess of the amine can also serve as the base.
BenzylamineEthanolEt₃N704-890-98Generally a clean and high-yielding reaction.
Aromatic
AnilineDMFNaHCO₃9012-2470-85Aromatic amines are less nucleophilic, requiring higher temperatures and longer reaction times.
4-MethoxyanilineTolueneK₂CO₃10010-1875-90Electron-donating groups on the aniline can increase the reaction rate.
Heterocyclic
2-AminopyridineDioxaneNaH10012-2465-80Stronger base may be required to deprotonate the amine.

Experimental Protocols

Protocol 1: Reaction with an Aliphatic Primary Amine (Example: N-Benzylation of Benzylamine)

Materials:

  • This compound (1.0 eq)

  • Benzylamine (3.0 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Ethanol (or Acetonitrile)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzylamine (3.0 eq) and ethanol.

  • Add triethylamine (1.5 eq) to the solution.

  • Slowly add a solution of this compound (1.0 eq) in a minimal amount of ethanol to the stirred mixture.

  • Heat the reaction mixture to 70°C and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to obtain the pure N-(2-chloro-6-fluorobenzyl)benzylamine.

Protocol 2: Reaction with an Aromatic Primary Amine (Example: N-Benzylation of Aniline)

Materials:

  • This compound (1.0 eq)

  • Aniline (2.0 eq)

  • Sodium bicarbonate (NaHCO₃) (2.0 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle

Procedure:

  • In a round-bottom flask, dissolve aniline (2.0 eq) and sodium bicarbonate (2.0 eq) in DMF.

  • Add this compound (1.0 eq) to the mixture.

  • Heat the reaction to 90°C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into a separatory funnel containing deionized water and ethyl acetate.

  • Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography (hexane/ethyl acetate) or recrystallization to yield N-(2-chloro-6-fluorobenzyl)aniline.

Safety Precautions

  • This compound is a lachrymator and should be handled in a well-ventilated fume hood.

  • Primary amines can be corrosive and toxic. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

  • Reactions involving strong bases like sodium hydride should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Conclusion

The nucleophilic substitution of this compound with primary amines is a robust and widely applicable method for the synthesis of a diverse range of N-substituted secondary amines. By carefully selecting the reaction conditions, such as solvent, base, and temperature, and by controlling the stoichiometry of the reactants, high yields of the desired mono-alkylated products can be achieved. These protocols provide a solid foundation for researchers to explore the synthesis of novel compounds for applications in drug discovery and materials science.

Application Notes and Protocols for the Synthesis of Benzylsulfanyl Derivatives via Reaction of 2-Chloro-6-fluorobenzyl chloride with Thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of benzylsulfanyl derivatives through the nucleophilic substitution reaction of 2-Chloro-6-fluorobenzyl chloride with various thiols. This reaction is a valuable method for creating diverse libraries of compounds with potential applications in medicinal chemistry and drug discovery, including the development of antimicrobial and anticancer agents. The protocols outlined below are intended for laboratory use by trained professionals and offer guidance on reaction conditions, purification, and characterization of the resulting thioether products.

Introduction

The synthesis of sulfur-containing heterocyclic and aromatic compounds is of significant interest in medicinal chemistry due to their wide range of biological activities. The benzylsulfanyl moiety, in particular, is a key structural motif found in various pharmacologically active molecules. The reaction of this compound with thiols provides a straightforward and efficient route to introduce the 2-chloro-6-fluorobenzyl group onto a sulfur atom, leading to the formation of stable thioether linkages.

The presence of the chloro and fluoro substituents on the benzyl ring can significantly influence the physicochemical and biological properties of the resulting molecules, potentially enhancing their membrane permeability, metabolic stability, and target-binding affinity. Derivatives of this compound have been investigated for their potential as antimicrobial, antifungal, and anticancer agents.[1][2] This application note details the synthetic procedures for preparing these derivatives and provides a foundation for further investigation into their therapeutic potential.

Reaction Principle

The core of this synthesis is a nucleophilic substitution reaction (SN2). The thiol, acting as a nucleophile, attacks the electrophilic benzylic carbon of this compound. The presence of a base is typically required to deprotonate the thiol, forming a more nucleophilic thiolate anion, which then displaces the chloride ion to form the desired benzylsulfanyl derivative.

General Reaction Scheme:

A general reaction scheme for the synthesis of benzylsulfanyl derivatives.

Experimental Protocols

Protocol 1: General Procedure for the Reaction of this compound with Heterocyclic Thiols

This protocol is based on the successful synthesis of 2-((2-chloro-6-fluorobenzyl)thio)-5-(4-(dimethylamino)phenyl)-1,3,4-oxadiazole.[3]

Materials:

  • This compound

  • 5-((4-(dimethylamino)phenyl)-1,3,4-oxadiazole-2-thiol (or other heterocyclic thiol)

  • Potassium carbonate (K₂CO₃)

  • Acetone (or other suitable polar aprotic solvent)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) apparatus

  • Purification system (e.g., column chromatography or recrystallization apparatus)

Procedure:

  • To a solution of the heterocyclic thiol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the thiolate salt.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Upon completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

  • Characterize the purified product by spectroscopic methods (e.g., NMR, IR, Mass Spectrometry).

Protocol 2: General Procedure for the Reaction in an Aqueous Medium

This "green chemistry" approach utilizes water as the solvent, minimizing the use of organic solvents.[4]

Materials:

  • This compound

  • Thiol (e.g., thiophenol, aliphatic thiol)

  • Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃)

  • Water

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, prepare a mixture of the thiol (1.0 eq) and this compound (1.0 eq) in water.

  • Add the base, either triethylamine (1.1 eq) or potassium carbonate (1.2 eq), to the mixture.

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, if the product is a solid, it can be isolated by filtration, washed with water, and dried.

  • If the product is an oil, extract the reaction mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the product.

  • If necessary, purify the product further by column chromatography.

Data Presentation

The following tables summarize representative data for the synthesis of benzylsulfanyl derivatives from this compound and various thiols.

Table 1: Reaction of this compound with Various Thiols

Thiol SubstrateBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
5-((4-(dimethylamino)phenyl)-1,3,4-oxadiazole-2-thiolK₂CO₃AcetoneRefluxNot Specified92[3]
Heterocyclic Thiol (unspecified)NaOHMethanol60Not SpecifiedNot Specified[1]
1,2,4-triazole-3-thiol derivativesNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[5]

Note: "Not Specified" indicates that the specific data point was not available in the cited literature.

Workflow and Logical Relationships

The synthesis of benzylsulfanyl derivatives from this compound follows a logical workflow from starting materials to the final, characterized product, with potential downstream applications in biological screening.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_application Application A This compound E Reaction Mixture A->E B Thiol (R-SH) B->E C Base (e.g., K₂CO₃, NaOH, Et₃N) C->E D Solvent (e.g., Acetone, Methanol, Water) D->E F Reaction (Stirring, Heating) E->F G Crude Product F->G H Work-up (Filtration, Extraction) G->H I Purification (Chromatography, Recrystallization) H->I J Pure Benzylsulfanyl Derivative I->J K Characterization (NMR, IR, MS) J->K L Biological Screening (e.g., Antimicrobial, Anticancer) J->L

Workflow for the synthesis and application of benzylsulfanyl derivatives.

Potential Signaling Pathways for Biological Activity

While specific signaling pathways for the direct products of this reaction are still under investigation, related sulfur-containing heterocyclic compounds and those with similar structural motifs have been shown to exert their anticancer effects through various mechanisms. One such proposed mechanism involves the inhibition of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt pathway.

The PI3K/Akt signaling pathway is crucial for regulating cell growth, proliferation, survival, and apoptosis. Its aberrant activation is a common feature in many human cancers. Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) and a reduction in tumor growth. Benzylsulfanyl derivatives may potentially act as inhibitors of key kinases within this pathway, such as Akt itself or upstream regulators.

G cluster_pathway Proposed PI3K/Akt Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  + PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt  + mTORC1 mTORC1 Akt->mTORC1  + Bad Bad Akt->Bad  - CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Apoptosis Apoptosis Bad->Apoptosis Inhibitor Benzylsulfanyl Derivative (Potential Inhibitor) Inhibitor->Akt Inhibition

Proposed mechanism of action via inhibition of the PI3K/Akt signaling pathway.

Conclusion

The reaction of this compound with a diverse range of thiols represents a robust and versatile method for the synthesis of novel benzylsulfanyl derivatives. The protocols provided herein offer a solid foundation for researchers to explore this chemical space. The resulting compounds are promising candidates for further investigation in drug discovery programs, particularly in the areas of oncology and infectious diseases. The continued exploration of their synthesis and biological activities will undoubtedly contribute to the development of new therapeutic agents.

References

Application Notes and Protocols for the Controlled Chlorination of 2-Chloro-6-fluorotoluene to Yield 2-Chloro-6-fluorobenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the selective synthesis of 2-chloro-6-fluorobenzyl chloride, a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The primary method detailed is the controlled free-radical side-chain chlorination of 2-chloro-6-fluorotoluene. These guidelines are intended to offer a comprehensive resource for optimizing this specific transformation, focusing on maximizing the yield of the desired monochlorinated product while minimizing the formation of di- and tri-chlorinated byproducts.[3]

Introduction

This compound is a key building block in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs) and novel crop protection agents. Its synthesis from 2-chloro-6-fluorotoluene via side-chain chlorination is a common industrial process. However, controlling the selectivity of this free-radical reaction to favor the monochlorinated product is a critical challenge. This document outlines the theoretical background, experimental setup, and a detailed protocol for achieving a controlled chlorination.

The reaction proceeds via a free-radical chain mechanism, initiated by the homolytic cleavage of chlorine molecules under ultraviolet (UV) light.[4] The resulting chlorine radicals abstract a hydrogen atom from the methyl group of 2-chloro-6-fluorotoluene, forming a benzyl radical. This radical then reacts with another chlorine molecule to yield the desired this compound and a new chlorine radical, thus propagating the chain. To enhance the selectivity for the monochlorinated product, it is crucial to carefully control reaction parameters such as temperature, light intensity, and the stoichiometry of the chlorinating agent.[3]

Reaction and Mechanism

The controlled chlorination of 2-chloro-6-fluorotoluene to this compound is a free-radical substitution reaction. The overall transformation is as follows:

Reaction Scheme:

G 2-Chloro-6-fluorotoluene 2-Chloro-6-fluorotoluene 2-Chloro-6-fluorobenzyl_chloride 2-Chloro-6-fluorobenzyl_chloride 2-Chloro-6-fluorotoluene->2-Chloro-6-fluorobenzyl_chloride Cl2, UV light Further_Chlorination_Products Further_Chlorination_Products 2-Chloro-6-fluorobenzyl_chloride->Further_Chlorination_Products Excess Cl2

Caption: Reaction scheme for the controlled chlorination.

The reaction proceeds through the following key steps:

  • Initiation: UV light initiates the homolytic cleavage of a chlorine molecule into two chlorine radicals.

  • Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of 2-chloro-6-fluorotoluene to form a resonance-stabilized benzyl radical. This radical then reacts with a molecule of chlorine to produce this compound and a new chlorine radical.

  • Termination: The reaction is terminated by the combination of any two radical species.

Experimental Protocols

This section provides a detailed protocol for the controlled side-chain chlorination of 2-chloro-6-fluorotoluene.

Materials and Equipment

Reagents:

ReagentCAS NumberPuritySupplier
2-Chloro-6-fluorotoluene443-83-4>98%Sigma-Aldrich, TCI, etc.[5]
Chlorine Gas7782-50-5High PurityAirgas, Linde, etc.
Phosphorus Trichloride (optional)7719-12-2>99%Sigma-Aldrich, etc.
Nitrogen Gas7727-37-9High PurityAirgas, Linde, etc.

Equipment:

  • Four-necked round-bottom flask (500 mL)

  • Reflux condenser

  • Thermometer

  • Gas inlet tube

  • Mechanical stirrer

  • Metal halide lamp (or other suitable UV light source)

  • Gas flow meter

  • Tail gas absorption system (e.g., sodium hydroxide solution)

  • Gas chromatograph (GC) with a Flame Ionization Detector (FID)

  • Fractional distillation apparatus (vacuum compatible)

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup Assemble Reaction Apparatus Charge Charge with 2-Chloro-6-fluorotoluene Setup->Charge Heat Heat to 180°C Charge->Heat Irradiate Initiate UV Irradiation Heat->Irradiate Chlorinate Introduce Chlorine Gas Irradiate->Chlorinate Monitor Monitor by GC Chlorinate->Monitor Stop Stop Chlorine Flow Monitor->Stop Purge Purge with Nitrogen Stop->Purge Distill Fractional Vacuum Distillation Purge->Distill Pure this compound Pure this compound Distill->Pure this compound

Caption: Experimental workflow for the synthesis.

Detailed Procedure
  • Apparatus Setup: Assemble the four-necked flask with the mechanical stirrer, reflux condenser, thermometer, and gas inlet tube. The outlet of the reflux condenser should be connected to a tail gas absorption system to neutralize unreacted chlorine and hydrogen chloride gas.

  • Charging the Reactor: Charge the flask with 250 g of 2-chloro-6-fluorotoluene. For improved product quality, 0.5 mL of phosphorus trichloride can be added at this stage.[1]

  • Reaction Conditions: Begin stirring and heat the reaction mixture to 180°C. Position the metal halide lamp to irradiate the flask.[1]

  • Chlorination: Once the temperature has stabilized, begin bubbling chlorine gas through the mixture at a controlled rate. The flow rate should be adjusted to ensure efficient reaction without excessive loss of unreacted chlorine.

  • Reaction Monitoring: The progress of the reaction should be monitored by taking aliquots from the reaction mixture at regular intervals and analyzing them by gas chromatography (GC). The goal is to maximize the peak corresponding to this compound while minimizing the formation of di- and tri-chlorinated byproducts. It is recommended to stop the reaction when the concentration of the starting material has significantly decreased, but before the concentration of the desired product begins to decline.

  • Reaction Termination: Once the desired conversion is achieved, stop the flow of chlorine gas and turn off the UV lamp.

  • Purging: Purge the reaction system with nitrogen gas to remove any residual chlorine and hydrogen chloride.[1]

  • Purification: The crude reaction mixture is then purified by fractional vacuum distillation.[6][7] The different chlorinated species have distinct boiling points, allowing for their separation. The unreacted starting material can be recovered as the first fraction.

Data Presentation

The following tables summarize the key physical and safety data for the starting material and the desired product.

Table 1: Physical Properties

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
2-Chloro-6-fluorotoluene443-83-4C₇H₆ClF144.57154-156
This compound55117-15-2C₇H₅Cl₂F179.02Not specified

Table 2: Safety Information

CompoundHazard StatementsPrecautionary Statements
2-Chloro-6-fluorotolueneFlammable liquid and vapor.Keep away from heat/sparks/open flames/hot surfaces. — No smoking.
This compoundCauses severe skin burns and eye damage.Wear protective gloves/protective clothing/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes.[1][8]

Concluding Remarks

The controlled chlorination of 2-chloro-6-fluorotoluene is a feasible method for the synthesis of this compound. The key to achieving high selectivity and yield of the monochlorinated product lies in the careful control of reaction parameters, particularly the stoichiometry of chlorine and the reaction time, coupled with diligent real-time monitoring by gas chromatography. The provided protocol serves as a robust starting point for researchers and professionals, and further optimization may be necessary to achieve desired purity and yield on a larger scale. Adherence to strict safety protocols is paramount due to the hazardous nature of the reagents and products involved.

References

Synthesis of 2-Chloro-6-fluorobenzylamine: A Key Intermediate for Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-fluorobenzylamine is a crucial building block in the synthesis of a variety of Active Pharmaceutical Ingredients (APIs). Its unique substitution pattern, featuring both a chlorine and a fluorine atom ortho to the aminomethyl group, imparts specific steric and electronic properties that are often sought after in medicinal chemistry to enhance biological activity, metabolic stability, and pharmacokinetic profiles of drug candidates. This document provides detailed application notes and experimental protocols for the preparation of 2-chloro-6-fluorobenzylamine, including the synthesis of its key precursor, 2-chloro-6-fluorobenzonitrile.

Synthetic Strategies

The preparation of 2-chloro-6-fluorobenzylamine is typically achieved through a two-stage synthetic sequence. The first stage involves the synthesis of the intermediate, 2-chloro-6-fluorobenzonitrile. Subsequently, this nitrile is reduced to the desired primary amine. Two common routes for the synthesis of 2-chloro-6-fluorobenzonitrile are the Sandmeyer reaction starting from 2-chloro-6-fluoroaniline and the ammoxidation of 2-chloro-6-fluorotoluene. The choice of route may depend on the availability of starting materials, scalability, and process safety considerations.

For the reduction of 2-chloro-6-fluorobenzonitrile, several methods are available, including catalytic hydrogenation and reduction with metal hydrides. A particularly effective and mild method involves the use of Raney Nickel in the presence of a borohydride source, which offers high yields and selectivity for the primary amine.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-6-fluorobenzonitrile via Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for the conversion of an aryl amine to an aryl nitrile.[1]

Materials:

  • 2-Chloro-6-fluoroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN)

  • Toluene

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Diazotization: In a well-ventilated fume hood, dissolve 2-chloro-6-fluoroaniline in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice-salt bath. While maintaining the temperature, slowly add a pre-cooled aqueous solution of sodium nitrite dropwise with vigorous stirring. Continue stirring for an additional 30 minutes at the same temperature to ensure complete formation of the diazonium salt.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water. Cool this solution in an ice bath.

  • Reaction: Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with continuous stirring. An evolution of nitrogen gas should be observed. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C until the gas evolution ceases.

  • Work-up and Purification: Cool the reaction mixture and extract the product with toluene. Wash the organic layer with water and then with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 2-chloro-6-fluorobenzonitrile can be purified by vacuum distillation or recrystallization.

Protocol 2: Synthesis of 2-Chloro-6-fluorobenzylamine via Reduction of 2-Chloro-6-fluorobenzonitrile

This protocol utilizes a mild and efficient reduction of the nitrile to the primary amine using Raney Nickel and potassium borohydride.[2]

Materials:

  • 2-Chloro-6-fluorobenzonitrile

  • Raney Nickel (activated)

  • Potassium Borohydride (KBH₄)

  • Anhydrous Ethanol

  • Ethyl Acetate

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a flask containing a magnetic stir bar, add anhydrous ethanol, followed by activated Raney Nickel and potassium borohydride. Stir the suspension at room temperature.

  • Reduction: To the stirred suspension, add a solution of 2-chloro-6-fluorobenzonitrile in anhydrous ethanol. The reaction is typically carried out at 50 °C for aromatic nitriles.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture and filter off the Raney Nickel catalyst. Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Purification: Dissolve the residue in ethyl acetate and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude 2-chloro-6-fluorobenzylamine can be purified by flash column chromatography on silica gel to afford the pure product.[2]

Quantitative Data Summary

ParameterProtocol 1 (Sandmeyer Reaction)Protocol 2 (Nitrile Reduction)Reference(s)
Starting Material 2-Chloro-6-fluoroaniline2-Chloro-6-fluorobenzonitrile[1]
Key Reagents NaNO₂, CuCNRaney Ni, KBH₄[1][2]
Solvent Water, TolueneAnhydrous Ethanol[2]
Reaction Temperature 0-5 °C (diazotization), 50-60 °C (cyanation)50 °C[3]
Typical Yield Good to ExcellentUp to 93% (for similar nitriles)[2]
Purity of Final Product >98% (after purification)>98% (after purification)

Characterization Data for 2-Chloro-6-fluorobenzylamine

PropertyValueReference(s)
CAS Number 15205-15-9[4]
Molecular Formula C₇H₇ClFN
Molecular Weight 159.59 g/mol
Boiling Point 91-93 °C at 20 mmHg[4]
Appearance Colorless to light yellow liquid
Purity Typically >98%

Predicted Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the benzylic CH₂ protons. The aromatic signals will be split due to coupling with each other and with the fluorine atom. The CH₂ protons will appear as a singlet, and the NH₂ protons as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms. The carbon attached to fluorine will show a large coupling constant (¹Jcf).

  • Mass Spectrometry (EI-MS): The mass spectrum is expected to show a molecular ion peak at m/z 159/161 (due to the chlorine isotopes).[5] Key fragmentation patterns would involve the loss of the amino group and cleavage of the benzyl C-C bond.

Workflow and Logic Diagrams

Synthesis_Workflow cluster_synthesis Synthesis of 2-Chloro-6-fluorobenzylamine cluster_analysis Analysis and Characterization Start Starting Materials Precursor 2-Chloro-6-fluorobenzonitrile Start->Precursor Protocol 1: Sandmeyer Reaction Product 2-Chloro-6-fluorobenzylamine Precursor->Product Protocol 2: Nitrile Reduction Analysis Purity & Structure Confirmation Product->Analysis TLC, GC, HPLC, NMR, MS

Caption: Overall workflow for the synthesis and analysis of 2-chloro-6-fluorobenzylamine.

Logical_Relationship cluster_precursor Precursor Synthesis cluster_reduction Reduction to Final Product 2-Chloro-6-fluoroaniline 2-Chloro-6-fluoroaniline Diazonium Salt Diazonium Salt 2-Chloro-6-fluoroaniline->Diazonium Salt  NaNO2, HCl (Diazotization) 2-Chloro-6-fluorobenzonitrile 2-Chloro-6-fluorobenzonitrile Diazonium Salt->2-Chloro-6-fluorobenzonitrile  CuCN (Sandmeyer Reaction) Nitrile 2-Chloro-6-fluorobenzonitrile Amine 2-Chloro-6-fluorobenzylamine Nitrile->Amine  Raney Ni, KBH4 (Reduction)

Caption: Logical relationship of key steps in the synthesis of 2-chloro-6-fluorobenzylamine.

References

Application Notes: The Versatility of 2-Chloro-6-fluorobenzyl Chloride in Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Chloro-6-fluorobenzyl chloride is a key building block in the synthesis of a variety of fine chemicals, owing to its reactive benzylic chloride group and the influence of its halogenated aromatic ring. This document provides an overview of its primary applications, detailed experimental protocols for the synthesis of key derivatives, and insights into the biological mechanisms of the resulting products.

Pharmaceutical Applications

This compound is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs), ranging from antibiotics to anticoccidial drugs.

Precursor to β-Lactam Antibiotics: The Synthesis of Flucloxacillin

This compound is a precursor to 2-chloro-6-fluorobenzaldehyde, which is essential for the synthesis of the penicillinase-resistant antibiotic, flucloxacillin.[1][2] The 2-chloro-6-fluorophenyl moiety is a key component of the drug's side chain, contributing to its stability against bacterial enzymes.

Experimental Protocol: Synthesis of 2-Chloro-6-fluorobenzaldehyde

A common industrial method involves the hydrolysis of the dichlorinated intermediate derived from this compound.

  • Step 1: Dichlorination of this compound: In a reaction vessel equipped for heating and gas dispersion, this compound is heated to 150-180°C under irradiation with a metal halide lamp. Chlorine gas is bubbled through the reaction mixture. The reaction is monitored by gas chromatography (GC) until the desired degree of dichlorination is achieved.

  • Step 2: Hydrolysis: To the crude dichlorinated mixture, a solid superacid catalyst (e.g., iron-based SO₄²⁻/Fe₂O₃) is added.[3] Water is then added dropwise over 2-3 hours while maintaining the temperature at 150-180°C. The reaction is stirred for an additional 4 hours to ensure complete conversion.[4]

  • Step 3: Work-up and Purification: The reaction mixture is cooled, and the pH is adjusted to ≥ 8 with an aqueous alkali solution (e.g., sodium carbonate). The organic layer is separated, washed, and purified by vacuum distillation to yield 2-chloro-6-fluorobenzaldehyde.

ParameterValueReference
Starting MaterialThis compound[3][4]
Key ReagentsChlorine gas, Water, Solid Superacid Catalyst[3][4]
Temperature150-180°C[4]
Purity>99%[5]

Logical Workflow for Flucloxacillin Synthesis

flucloxacillin_synthesis start 2-Chloro-6-fluorobenzyl chloride aldehyde 2-Chloro-6-fluorobenzaldehyde start->aldehyde Hydrolysis isoxazole 3-(2-chloro-6-fluorophenyl)-5- methylisoxazole-4-carbonyl chloride aldehyde->isoxazole Multi-step synthesis flucloxacillin Flucloxacillin isoxazole->flucloxacillin Coupling with 6-APA

Caption: Synthetic pathway from this compound to Flucloxacillin.

Flucloxacillin exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[2] It specifically targets and inhibits penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This leads to a weakened cell wall and ultimately results in bacterial cell lysis.

Signaling Pathway: Mechanism of Action of Flucloxacillin

flucloxacillin_moa flucloxacillin Flucloxacillin pbp Penicillin-Binding Proteins (PBPs) flucloxacillin->pbp Inhibits peptidoglycan Peptidoglycan Synthesis pbp->peptidoglycan Catalyzes cell_wall Bacterial Cell Wall Integrity peptidoglycan->cell_wall Maintains lysis Cell Lysis cell_wall->lysis Loss of integrity leads to

Caption: Mechanism of action of Flucloxacillin.

Synthesis of the Anticoccidial Drug Aprinocid (Fluoroadenine)

This compound is used directly in the synthesis of aprinocid, an anticoccidial agent used in veterinary medicine.[6][7] The synthesis involves the N-alkylation of adenine.

Experimental Protocol: Synthesis of 9-(2-Chloro-6-fluorobenzyl)adenine (Aprinocid)

  • Step 1: Deprotonation of Adenine: In a reaction vessel, adenine (1.0 eq.) is suspended in a suitable solvent such as dimethylformamide (DMF). A base, for example, sodium hydride (NaH, 1.1 eq.), is added portion-wise at 0°C to form the adeninyl anion.

  • Step 2: Alkylation: this compound (1.05 eq.) is added dropwise to the suspension at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.

  • Step 3: Work-up and Purification: The reaction is quenched by the addition of water. The crude product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The product is purified by column chromatography or recrystallization.

ParameterValue
Starting MaterialThis compound, Adenine
Key ReagentsSodium Hydride, Dimethylformamide
Temperature0°C to room temperature
Reaction Time12-24 hours

Reaction Scheme: Synthesis of Aprinocid

aprinocid_synthesis adenine Adenine aprinocid Aprinocid (9-(2-Chloro-6-fluorobenzyl)adenine) adenine->aprinocid benzyl_chloride 2-Chloro-6-fluorobenzyl chloride benzyl_chloride->aprinocid Alkylation (NaH, DMF)

Caption: Synthesis of Aprinocid.

Aprinocid functions as an anticoccidial agent by inhibiting DNA synthesis in the Eimeria parasite, which is responsible for coccidiosis in poultry.

Agrochemical Applications

In the agrochemical sector, this compound is a valuable precursor for the synthesis of fungicides, particularly those based on the 1,2,4-triazole scaffold.

Synthesis of 1,2,4-Triazole Fungicide Intermediates

The benzylic chloride of this compound readily undergoes nucleophilic substitution with the thiol group of 4-substituted-3-mercapto-1,2,4-triazoles to form thioether derivatives, which are precursors to various fungicides.[6][7]

Experimental Protocol: Synthesis of 3-((2-Chloro-6-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazole

  • Step 1: Thiolate Formation: In a suitable solvent such as ethanol, 4-phenyl-3-mercapto-4H-1,2,4-triazole (1.0 eq.) is dissolved, and a base like sodium ethoxide (1.0 eq.) is added to generate the thiolate anion.

  • Step 2: S-Alkylation: this compound (1.0 eq.) is added to the reaction mixture, which is then refluxed for 4-6 hours.

  • Step 3: Work-up and Purification: After cooling, the reaction mixture is poured into cold water, and the precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the desired product.

ParameterValue
Starting MaterialThis compound, 4-phenyl-3-mercapto-4H-1,2,4-triazole
Key ReagentsSodium Ethoxide, Ethanol
TemperatureReflux
Reaction Time4-6 hours

General Structure of 1,2,4-Triazole Fungicide Precursors

Caption: General structure of fungicidal precursors.

Triazole fungicides typically act by inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[8][9][10] They achieve this by targeting and inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is a cytochrome P450 enzyme. This disruption of ergosterol production leads to a compromised cell membrane and ultimately inhibits fungal growth.

Signaling Pathway: Mechanism of Action of Triazole Fungicides

triazole_moa triazole Triazole Fungicide cyp51 Lanosterol 14α-demethylase (CYP51) triazole->cyp51 Inhibits lanosterol Lanosterol ergosterol Ergosterol Biosynthesis lanosterol->ergosterol Conversion catalyzed by CYP51 cell_membrane Fungal Cell Membrane Integrity ergosterol->cell_membrane Essential component of growth_inhibition Fungal Growth Inhibition cell_membrane->growth_inhibition Disruption leads to

Caption: Mechanism of action of Triazole Fungicides.

Synthesis of Other Key Intermediates

2-Chloro-6-fluorobenzylamine

2-Chloro-6-fluorobenzylamine is another important intermediate synthesized from this compound, which can be used in the preparation of various fine chemicals and pharmaceutical compounds.

Experimental Protocol: Synthesis of 2-Chloro-6-fluorobenzylamine

  • Step 1: Amination: this compound (1.0 eq.) is reacted with an excess of aqueous ammonia (e.g., 25% solution) in a pressure vessel.

  • Step 2: Reaction Conditions: The mixture is heated to 80-100°C for 4-6 hours.

  • Step 3: Work-up and Purification: After cooling, the reaction mixture is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The resulting amine can be purified by distillation under reduced pressure.

ParameterValue
Starting MaterialThis compound
Key ReagentsAqueous Ammonia
Temperature80-100°C
Reaction Time4-6 hours

Experimental Workflow: Synthesis of 2-Chloro-6-fluorobenzylamine

benzylamine_synthesis_workflow start Start: This compound + Aqueous Ammonia reaction Heat to 80-100°C in a pressure vessel start->reaction extraction Cool and Extract with organic solvent reaction->extraction purification Wash, Dry, and Evaporate Solvent extraction->purification end End Product: 2-Chloro-6-fluorobenzylamine purification->end

References

Troubleshooting & Optimization

minimizing byproduct formation in 2-chloro-6-fluorotoluene photochlorination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the photochlorination of 2-chloro-6-fluorotoluene.

Frequently Asked Questions (FAQs)

Q1: What are the primary products and byproducts of 2-chloro-6-fluorotoluene photochlorination?

A1: The primary desired product is 2-chloro-6-(chloromethyl)fluorotoluene, which is a key intermediate for pharmaceuticals and agrochemicals.[1][2] The main byproducts are over-chlorinated species on the methyl group, such as 2-chloro-6-(dichloromethyl)fluorotoluene and 2-chloro-6-(trichloromethyl)fluorotoluene, as well as undesired ring-chlorinated isomers.[3]

Q2: What is the fundamental reaction mechanism?

A2: The reaction proceeds via a free-radical chain mechanism.[4] It involves three main stages:

  • Initiation: UV light initiates the homolytic cleavage of chlorine gas (Cl₂) into two chlorine radicals (Cl•).[5]

  • Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of 2-chloro-6-fluorotoluene, forming a benzyl radical and hydrogen chloride (HCl). This benzylic radical then reacts with another molecule of Cl₂ to form the desired product and a new chlorine radical, continuing the chain reaction.

  • Termination: The reaction ceases when radicals combine with each other.[5]

Q3: Why is controlling byproduct formation important?

A3: Minimizing byproducts is crucial for improving the yield and purity of the desired 2-chloro-6-(chloromethyl)fluorotoluene, which simplifies downstream purification processes and reduces costs. The presence of isomers and over-chlorinated impurities can negatively impact the quality and efficacy of the final active pharmaceutical ingredient (API) or agrochemical.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low conversion of starting material Insufficient light exposure or intensity.Ensure the UV lamp is functioning correctly and is positioned for optimal irradiation of the reaction mixture.
Low reaction temperature.Increase the reaction temperature within the optimal range (typically 100-200 °C) to enhance the reaction rate.[6]
Poor quality of chlorine gas.Use high-purity chlorine gas to avoid the presence of inhibitors like oxygen, which can terminate the radical chain reaction.[5]
High levels of over-chlorinated byproducts (di- and tri-chlorinated) High chlorine concentration or prolonged reaction time.Carefully control the molar ratio of chlorine to 2-chloro-6-fluorotoluene. Monitor the reaction progress using Gas Chromatography (GC) and stop the chlorine feed once the desired conversion is achieved.
High reaction temperature.While higher temperatures increase the reaction rate, they can also decrease selectivity. Operate at the lower end of the effective temperature range to favor monochlorination.[5]
Formation of ring-chlorinated byproducts Presence of Lewis acid catalysts (e.g., iron filings from corrosion).Ensure the reactor is clean and free of any metal contaminants that can catalyze electrophilic aromatic substitution (ring chlorination).
Highly intensified reaction conditions.Unexpected formation of ring-chlorinated species can occur under highly intensified conditions. Applying dynamic irradiation (pulsing the light) can suppress the formation of these byproducts.[3][7]
Reaction does not initiate Presence of radical inhibitors in the starting material.Purify the 2-chloro-6-fluorotoluene by distillation before use to remove any potential inhibitors.
Wavelength of the UV lamp is not appropriate.Use a UV source, such as a medium-pressure mercury lamp, that emits in the range required to dissociate chlorine molecules.

Quantitative Data Summary

The following tables summarize key reaction parameters from representative experimental protocols for the synthesis of chlorinated 2-chloro-6-fluorotoluene derivatives.

Table 1: Reaction Conditions for Photochlorination

ParameterEmbodiment 1Embodiment 2
Starting Material 250g 2-chloro-6-fluorotoluene250g 2-chloro-6-fluorotoluene
Chlorine Gas Flow Rate Not specified, fed continuouslyNot specified, fed continuously
Temperature 180 °C100-200 °C
Catalyst (optional) 0.5ml Phosphorus trichloride-
Light Source Metal halide lampIllumination
Reaction Monitoring Gas Chromatography (GC)Gas Chromatography (GC)
Endpoint Content of monochloro-intermediate < 0.5%Not specified
Reference[6][6]

Table 2: Product Yield and Purity

ParameterValue
Reaction Income (Yield) 92.7%
Average Product Content (Purity) 95.6%
Reference[8]

Experimental Protocols

Protocol 1: Side-Chain Photochlorination of 2-Chloro-6-Fluorotoluene

This protocol is a generalized procedure based on common industrial synthesis methods.

Materials and Equipment:

  • 500 ml four-necked glass reaction flask

  • Reflux condenser

  • Gas inlet tube

  • Thermometer

  • Mechanical stirrer

  • UV lamp (e.g., medium-pressure mercury lamp)

  • Chlorine gas cylinder with a flowmeter

  • Tail gas absorption system (e.g., sodium hydroxide solution)

  • 2-Chloro-6-fluorotoluene (high purity)

  • Nitrogen gas supply

Procedure:

  • Setup: Assemble the reaction apparatus in a well-ventilated fume hood. The four-necked flask should be equipped with a mechanical stirrer, thermometer, reflux condenser connected to a tail gas scrubber, and a gas inlet tube extending below the surface of the reaction mixture. Position the UV lamp to irradiate the flask.

  • Charging the Reactor: Charge the flask with 250 g of 2-chloro-6-fluorotoluene.

  • Inerting: Purge the system with nitrogen gas to remove any oxygen.

  • Reaction Initiation: Begin stirring and heat the 2-chloro-6-fluorotoluene to the desired reaction temperature (e.g., 140-180 °C).

  • Chlorination: Once the temperature is stable, turn on the UV lamp and start bubbling chlorine gas through the reaction mixture at a controlled rate.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by Gas Chromatography (GC). The goal is to maximize the formation of the monochlorinated product while minimizing di- and tri-chlorinated byproducts.

  • Reaction Completion: Stop the chlorine flow and turn off the UV lamp when the GC analysis indicates that the desired level of conversion has been reached (e.g., the concentration of the starting material is below a certain threshold).

  • Work-up: Purge the reaction mixture with nitrogen gas to remove any dissolved HCl and unreacted chlorine. The crude product can then be purified by distillation under reduced pressure.

Visualizations

Photochlorination_Pathway Signaling Pathway for Photochlorination Cl2 Chlorine (Cl2) Cl_rad 2 Chlorine Radicals (2 Cl•) Cl2->Cl_rad UV UV Light UV->Cl2 Initiation Substrate 2-Chloro-6-fluorotoluene Cl_rad->Substrate Benzylic_rad Benzylic Radical Substrate->Benzylic_rad Propagation Byproduct2 Ring-chlorinated Byproducts Substrate->Byproduct2 Side Reaction HCl HCl Benzylic_rad->HCl Product 2-Chloro-6-(chloromethyl)fluorotoluene Benzylic_rad->Product Product->Cl_rad Byproduct1 Over-chlorinated Byproducts Product->Byproduct1 Further Chlorination

Caption: Reaction pathway for the photochlorination of 2-chloro-6-fluorotoluene.

Troubleshooting_Workflow Troubleshooting Workflow for Byproduct Formation start High Byproduct Formation Detected check_overchlorination Check for Over-chlorination (Di- and Tri-chlorinated) start->check_overchlorination reduce_cl2_time Reduce Chlorine Feed Rate or Reaction Time check_overchlorination->reduce_cl2_time Yes check_ring_chlorination Check for Ring Chlorination check_overchlorination->check_ring_chlorination No monitor_gc Monitor Reaction by GC More Frequently reduce_cl2_time->monitor_gc end Byproduct Formation Minimized monitor_gc->end check_catalysts Inspect Reactor for Lewis Acid Contaminants check_ring_chlorination->check_catalysts Yes check_ring_chlorination->end No optimize_irradiation Optimize Irradiation Conditions (e.g., Pulsed Light) check_catalysts->optimize_irradiation optimize_irradiation->end

Caption: Decision-making workflow for troubleshooting byproduct formation.

References

how to improve the yield and purity of 2-chloro-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and purification of 2-chloro-6-fluorobenzaldehyde.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of 2-chloro-6-fluorobenzaldehyde, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Yield in the Synthesis from 2-Chloro-6-fluorotoluene

Q: My synthesis of 2-chloro-6-fluorobenzaldehyde from 2-chloro-6-fluorotoluene is resulting in a low yield. What are the potential causes and solutions?

A: Low yield in this two-step process, involving side-chain chlorination and subsequent hydrolysis, can originate from either stage.[1]

Troubleshooting the Chlorination Step:

Potential Cause Suggested Solution
Incomplete Chlorination The conversion of 2-chloro-6-fluorotoluene to its dichlorinated intermediate is crucial.[1] Ensure adequate illumination if using photochlorination, maintain the reaction temperature, and verify a sufficient supply of chlorine gas.[1]
Over-chlorination The reaction can proceed to form the undesired trichlorinated product.[2] It is critical to monitor the reaction progress, typically by gas chromatography (GC), and stop the chlorination when the concentration of the desired dichlorinated intermediate is maximized.[2]
Side-Chain vs. Ring Chlorination While UV light or a radical initiator directs chlorination to the methyl group, there is a risk of aromatic ring chlorination, leading to impurities that are difficult to separate.[2] Ensure the reaction conditions favor side-chain chlorination.
Initiator Issues If using a radical initiator (e.g., AIBN, benzoyl peroxide), it may be impure or decomposed, leading to low yields.[2] Use a fresh, high-purity initiator and optimize its concentration.[2]
Reagent Quality The starting material, 2-chloro-6-fluorotoluene, may contain inhibitors or impurities.[1] Use starting materials of known purity and ensure the chlorine gas is of good quality.[1]

Troubleshooting the Hydrolysis Step:

Potential Cause Suggested Solution
Incomplete Hydrolysis Insufficient temperature or reaction time can lead to incomplete conversion of the chlorinated intermediate.[2] Increase the reaction temperature or prolong the reaction time, monitoring product formation.[2]
Ineffective Catalyst If using a solid acid catalyst, ensure it is active and not fouled.[2]
Formation of Byproducts Over-oxidation can lead to the formation of 2-chloro-6-fluorobenzoic acid.[1][2] Avoid harsh reaction conditions and promptly work up the reaction after hydrolysis to isolate the aldehyde.[2]
Poor Separation of Organic Layer Incorrect pH can lead to poor separation.[2] Carefully adjust the pH of the aqueous layer to ensure a clean separation.[2] Emulsions can sometimes be broken by adding brine.[2]

Issue 2: Stalled Reaction

Q: The chlorination/hydrolysis reaction has stalled and is not proceeding to completion. What should I check?

A: A stalled reaction can be due to issues with the catalyst, reagents, or temperature.[1]

Potential Cause Suggested Solution
Catalyst Deactivation (Hydrolysis) The solid superacid catalyst may have lost its activity.[1] Use a fresh batch of the catalyst and ensure no contaminants are introduced that could poison it.[1]
Initiator Issues (Chlorination) For photochlorination, the light source may be failing. If using a radical initiator, it may have decomposed or been added in an insufficient amount.[1]
Low Temperature The reaction temperature may have dropped below the required threshold for the reaction to proceed at a reasonable rate.[1]
Reagent Quality The purity of the starting materials or chlorine gas may be compromised.[1] Use high-purity reagents.[1]

Issue 3: Product Purity is Low

Q: My final product has a low purity. How can I identify and minimize impurities?

A: Impurities often arise from incomplete reactions or side reactions.[1]

Impurity Source Identification and Minimization
Unreacted Intermediates Incomplete chlorination or hydrolysis can leave unreacted starting materials or intermediates.[1][3] Use GC to monitor the reaction progress to ensure complete conversion.[1]
Over-Oxidation Products Harsh oxidation conditions can lead to the formation of 2-chloro-6-fluorobenzoic acid.[1] Avoid excessive heating or prolonged reaction times after the intermediates have been consumed.[1]
Side-Chain Chlorination Byproducts The chlorination step produces a mixture of mono-, di-, and tri-chlorinated species.[1] The goal is to maximize the di- and tri-chlorinated products for efficient hydrolysis.[1]
Purification Issues Inefficient distillation or purification can result in a low-purity product.[1] Use fractional distillation under reduced pressure for purification and ensure the distillation column is efficient.[1] For removal of non-aldehydic starting materials, formation of a bisulfite adduct is a highly effective method.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for 2-chloro-6-fluorobenzaldehyde?

A1: The most prevalent industrial method is the oxidation of 2-chloro-6-fluorotoluene.[1] This is typically a two-step process involving the side-chain chlorination of 2-chloro-6-fluorotoluene to form chlorinated intermediates, followed by hydrolysis to yield the aldehyde.[1] Other reported methods include the oxidation of 2-chloro-6-fluorobenzyl alcohol and formylation of 1-chloro-3-fluorobenzene derivatives.[1]

Q2: What are the challenges of using the Vilsmeier-Haack reaction for this synthesis?

A2: The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic ring.[2][4] However, 1-chloro-3-fluorobenzene is an electron-deficient ring due to the inductive effects of the halogen substituents, which deactivates it towards electrophilic substitution, making the reaction difficult.[2] This can lead to low reactivity and the need for harsher reaction conditions, which may cause side reactions.[2] Additionally, regioselectivity can be an issue, potentially leading to a mixture of isomers.[2]

Q3: Can ortho-lithiation be used for the synthesis?

A3: Ortho-lithiation is a potential method, but it also presents challenges. The fluorine atom can act as a directed metalation group; however, the stability of the lithiated intermediate can be a concern. Inefficient quenching of the reaction and the air and moisture sensitivity of the alkyllithium reagents are also significant issues to manage.[2]

Q4: What are the key parameters to control during the hydrolysis step?

A4: The critical parameters for the hydrolysis step are the hydrolyzing agent, temperature, and pH control.[2] Water is the primary hydrolyzing agent, often used with a catalyst like a solid superacid.[2] The temperature is typically elevated, often between 100-200°C, to ensure a reasonable reaction rate without promoting side reactions.[2] After hydrolysis, the pH is adjusted to ≥ 8 with an alkali solution to quench the reaction and facilitate the separation of the organic product.[2][5]

Q5: What purification methods are most effective for 2-chloro-6-fluorobenzaldehyde?

A5: Several purification methods can be employed:

  • Distillation: Purification by distillation under reduced pressure is a common method.[1][2]

  • Column Chromatography: Silica gel chromatography using a mobile phase like a mixture of n-hexane and ethyl acetate can be used.[3] The optimal solvent ratio should be determined by thin-layer chromatography (TLC).[3]

  • Recrystallization: As 2-chloro-6-fluorobenzaldehyde is a solid at room temperature, recrystallization can be an effective final purification step.[3] Suitable solvents include ethanol or a mixture of n-hexane and ethyl acetate.[3]

  • Bisulfite Adduct Formation: To specifically remove non-aldehydic impurities, the aldehyde can be converted to a water-soluble bisulfite adduct, separated from the insoluble impurities, and then regenerated by treatment with a base.[3]

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-6-fluorobenzaldehyde via Chlorination and Hydrolysis

This protocol is based on the common industrial synthesis route.[1][6]

Step 1: Side-Chain Chlorination

  • Charge a 500 mL four-necked glass reaction flask equipped with a reflux condenser, tail gas absorption device, thermometer, and a metal halide lamp with 250 g of 2-chloro-6-fluorotoluene. Adding a small amount of PCl₃ (e.g., 0.5 mL) can improve product quality.[1][5]

  • Heat the reaction mixture to 150-180 °C while stirring.[1]

  • Irradiate the flask with the metal halide lamp and begin bubbling chlorine gas through the mixture.[1]

  • Monitor the reaction progress by taking aliquots and analyzing them via gas chromatography (GC).[1]

  • Continue the chlorination until the GC analysis shows that the content of 2-chloro-6-fluorobenzyl chloride is less than 0.5%.[1][5]

  • Stop the chlorine flow and purge the system with nitrogen to remove any unreacted chlorine.[1]

Step 2: Catalytic Hydrolysis

  • To the crude chlorinated mixture from Step 1, add 0.5-1.0 g of an iron-based solid superacid catalyst (SO₄²⁻/Fe₂O₃).[1][6]

  • Maintain the reaction temperature at 150-180 °C.[1]

  • Slowly and uniformly add 37.5-40 g of water dropwise into the reaction flask over 2-3 hours.[1]

  • After the water addition is complete, keep the mixture at temperature and continue stirring for an additional 4 hours.[1]

  • Use GC to confirm the complete conversion of the di- and tri-chlorinated intermediates.[1]

Step 3: Neutralization and Purification

  • Cool the reaction mixture to 80-100 °C.[1][6]

  • Slowly add an aqueous alkali solution (e.g., sodium carbonate or sodium hydroxide) while stirring until the pH of the mixture is ≥ 8.[1][5]

  • Continue stirring for 30 minutes, then transfer the mixture to a separatory funnel.[1]

  • Allow the layers to separate completely and remove the aqueous layer.[1]

  • The resulting organic layer is the crude 2-chloro-6-fluorobenzaldehyde.[1]

  • Purify the crude product by vacuum distillation or rectification to obtain the final product with high purity (>99%).[1]

Data Presentation

Table 1: Reaction Parameters for the Synthesis of 2-Chloro-6-fluorobenzaldehyde

Parameter Value Reference
Chlorination Temperature 100-200 °C[2][5]
Hydrolysis Temperature 100-200 °C[2][5]
Hydrolysis Catalyst Iron-based solid superacid[2][5]
Chlorination Endpoint (GC) <0.5% this compound[1][5]
Neutralization pH ≥ 8[2][5]
Typical Yield ~92.7 - 95%[7]
Typical Purity >99%[1]

Table 2: Physical Properties of 2-Chloro-6-fluorobenzaldehyde and Related Compounds

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C) Solubility in Water
2-Chloro-6-fluorobenzaldehyde C₇H₄ClFO158.5632–35104–105Insoluble
2-Chloro-6-fluorotoluene C₇H₆ClF144.57N/A154-156Insoluble in water
2-Chloro-6-fluorobenzyl alcohol C₇H₆ClFO160.5742-44232No data available

Data sourced from multiple references.[1][3][8]

Visualizations

SynthesisWorkflow cluster_chlorination Step 1: Side-Chain Chlorination cluster_hydrolysis Step 2: Catalytic Hydrolysis cluster_purification Step 3: Work-up and Purification start 2-Chloro-6-fluorotoluene chlorination Chlorination (Cl2, UV light, 150-180°C) start->chlorination monitoring_chlorination GC Monitoring ([Monochloro-intermediate] < 0.5%) chlorination->monitoring_chlorination crude_chlorinated_mix Crude Chlorinated Mixture monitoring_chlorination->crude_chlorinated_mix hydrolysis Hydrolysis (H2O, Solid Acid Catalyst, 150-180°C) crude_chlorinated_mix->hydrolysis monitoring_hydrolysis GC Monitoring (Complete Conversion) hydrolysis->monitoring_hydrolysis crude_aldehyde_mix Crude Aldehyde Mixture monitoring_hydrolysis->crude_aldehyde_mix neutralization Neutralization (Alkali solution, pH >= 8) crude_aldehyde_mix->neutralization separation Phase Separation neutralization->separation distillation Vacuum Distillation separation->distillation final_product Pure 2-Chloro-6-fluorobenzaldehyde distillation->final_product

Caption: Workflow for the synthesis of 2-chloro-6-fluorobenzaldehyde.

TroubleshootingLowYield cluster_chlorination Chlorination Step Issues cluster_hydrolysis Hydrolysis Step Issues start Low Yield Observed incomplete_chlorination Incomplete Reaction? start->incomplete_chlorination over_chlorination Over-chlorination? start->over_chlorination side_reactions Side Reactions? start->side_reactions incomplete_hydrolysis Incomplete Hydrolysis? start->incomplete_hydrolysis byproducts Byproduct Formation? start->byproducts catalyst_issue Catalyst Inactive? start->catalyst_issue solution_chlorination Optimize Chlorination: - Monitor with GC - Check initiator/light source - Ensure reagent purity incomplete_chlorination->solution_chlorination over_chlorination->solution_chlorination side_reactions->solution_chlorination solution_hydrolysis Optimize Hydrolysis: - Adjust temp/time - Use fresh catalyst - Control pH for separation incomplete_hydrolysis->solution_hydrolysis byproducts->solution_hydrolysis catalyst_issue->solution_hydrolysis

Caption: Troubleshooting logic for low yield.

References

Technical Support Center: Troubleshooting Stalled Hydrolysis of Chlorinated Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the hydrolysis of chlorinated intermediates.

Troubleshooting Guide

Issue: My hydrolysis reaction has stalled or is showing low conversion, especially with an aryl chloride.

This is a common challenge, primarily due to the inherent stability of the carbon-chlorine (C-Cl) bond, particularly in aryl chlorides. The lone pair of electrons on the chlorine atom can delocalize into the benzene ring, giving the C-Cl bond partial double-bond character and making it stronger and harder to break.[1] This guide will walk you through a systematic approach to identify the root cause and find a solution.

Q1: How can I confirm that the reaction has truly stalled and it's not just slow kinetics?

A1: The first step is to implement a robust reaction monitoring protocol. Simply checking the reaction at a single time point is often insufficient.

  • Recommended Action: Monitor the reaction progress over time by taking aliquots at regular intervals. Analyze these aliquots using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3]

  • What to look for: Plot the concentration of your starting material, product, and any identifiable byproducts against time. A stalled reaction will show a plateau in the concentration of the starting material before it has been fully consumed.

Experimental Protocol: Reaction Monitoring by GC-MS

This protocol outlines the general steps for monitoring a hydrolysis reaction using GC-MS.

Objective: To quantify the conversion of a chlorinated intermediate to its hydrolyzed product over time.

Materials:

  • Reaction mixture

  • Quenching solution (e.g., ice-cold water or a suitable buffer)

  • Extraction solvent (e.g., dichloromethane, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Internal standard (a stable compound not present in the reaction mixture with a known concentration)

  • GC vials

  • GC-MS instrument with a suitable column (e.g., DB-5MS)

Procedure:

  • Sample Preparation:

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours), carefully withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing a known volume of a quenching solution.

    • Add a precise amount of the internal standard.

    • Extract the organic components with a suitable solvent.

    • Dry the organic layer over an anhydrous drying agent.

    • Transfer the dried organic layer to a GC vial for analysis.

  • GC-MS Analysis:

    • Set up the GC-MS method with an appropriate temperature program to separate the starting material, product, and internal standard.

    • The mass spectrometer should be operated in a mode that allows for the identification and quantification of the target compounds (e.g., Selected Ion Monitoring (SIM) for higher sensitivity).[4][5]

  • Data Analysis:

    • Integrate the peak areas of the starting material, product, and internal standard.

    • Calculate the concentration of the starting material and product at each time point relative to the internal standard.

    • Plot the concentration profiles to determine the reaction kinetics.

Q2: My reaction is confirmed to be stalled. What are the likely causes?

A2: Stalled hydrolysis of chlorinated intermediates, particularly aryl chlorides, can be attributed to several factors. The following diagram illustrates a logical troubleshooting workflow.

Stalled_Hydrolysis_Troubleshooting Stalled Stalled Hydrolysis CheckReactivity Is the substrate inherently unreactive? (e.g., Aryl Chloride) Stalled->CheckReactivity HarshConditions Increase Temperature & Pressure (e.g., Dow Process) CheckReactivity->HarshConditions Yes Catalysis Introduce a Catalyst CheckReactivity->Catalysis Yes CheckMassTransfer Are there mass transfer limitations? (Biphasic reaction) CheckReactivity->CheckMassTransfer No PdCatalyst Palladium-based Catalyst (e.g., with YPhos ligands) Catalysis->PdCatalyst PTC Phase Transfer Catalyst (e.g., Quaternary Ammonium Salt) Catalysis->PTC IncreaseAgitation Increase Stirring Rate CheckMassTransfer->IncreaseAgitation Yes Solubilizer Add a Co-solvent or Phase Transfer Catalyst CheckMassTransfer->Solubilizer Yes CheckSideReactions Are side reactions consuming reactants or catalyst? CheckMassTransfer->CheckSideReactions No AnalyzeByproducts Identify Byproducts (GC-MS, NMR) CheckSideReactions->AnalyzeByproducts Yes OptimizeConditions Optimize Reaction Conditions (DoE) AnalyzeByproducts->OptimizeConditions

Troubleshooting workflow for stalled hydrolysis.

Frequently Asked Questions (FAQs)

Q3: My substrate is an unactivated aryl chloride. What are my options?

A3: Unactivated aryl chlorides are notoriously difficult to hydrolyze due to the strong C-Cl bond.[1] Here are some strategies to overcome this:

  • Harsh Reaction Conditions: The industrial Dow process for converting chlorobenzene to phenol utilizes high temperatures (350°C) and pressures (300 atm) with aqueous sodium hydroxide.[6][7][8][9] While effective, these conditions are not always feasible or desirable in a laboratory or pharmaceutical setting due to the need for specialized equipment and the potential for side reactions.

  • Catalysis:

    • Palladium-Catalyzed Hydroxylation: Modern synthetic methods often employ palladium catalysts with specialized ligands (e.g., bulky, electron-rich phosphines like YPhos) to facilitate the hydroxylation of aryl chlorides under milder conditions.[10][11] These catalysts can activate the C-Cl bond, making it more susceptible to nucleophilic attack.

    • Phase Transfer Catalysis (PTC): For biphasic reactions (e.g., an organic substrate with an aqueous solution of hydroxide), a phase transfer catalyst can significantly enhance the reaction rate. The catalyst, typically a quaternary ammonium salt, transports the hydroxide ion from the aqueous phase to the organic phase where the reaction occurs.[12][13][14][15]

Q4: I'm using a phase transfer catalyst, but the reaction is still slow. What should I check?

A4: If your PTC-mediated hydrolysis is underperforming, consider the following:

  • Catalyst Structure: The structure of the quaternary ammonium salt is crucial. Catalysts with longer alkyl chains are more soluble in the organic phase and can be more effective.[12]

  • Agitation: Inadequate stirring can lead to poor mixing of the aqueous and organic phases, limiting the mass transfer of the catalyst and reactants between phases. Ensure vigorous stirring to maximize the interfacial surface area.[13]

  • Catalyst Poisoning: The leaving group (chloride ion) can sometimes compete with the hydroxide ion for the phase transfer catalyst, returning the chloride to the organic phase and inhibiting the reaction. Using a bromide or mesylate as the leaving group, if possible, can sometimes mitigate this issue as they are less likely to "poison" the catalyst.[14]

Q5: How can I tell if my reaction is limited by mass transfer?

A5: Mass transfer limitations are common in heterogeneous or biphasic reactions where reactants are in different phases.[2][16][17][18][19] Signs of mass transfer limitation include:

  • Reaction rate is highly dependent on the stirring speed: If increasing the agitation rate significantly increases the reaction rate, it is a strong indication of mass transfer control.

  • The reaction rate is much lower than expected based on intrinsic kinetics: If you have kinetic data for a similar homogeneous reaction that is significantly faster, it suggests that the rate in your biphasic system is limited by the transport of reactants to the reaction site.

To overcome mass transfer limitations, you can increase the agitation, use a phase transfer catalyst, or add a co-solvent to improve the solubility of the reactants in a single phase.

Q6: I see some unexpected peaks in my GC-MS. What are the common side reactions?

A6: Besides the desired hydrolysis product, several side reactions can occur:

  • Elimination Reactions: For alkyl chlorides, base-catalyzed elimination to form alkenes can be a competing reaction.

  • Ether Formation: If the product of the hydrolysis is an alcohol, it can potentially react with the starting alkyl chloride to form an ether.

  • Diphenyl Ether Formation: In the case of aryl chloride hydrolysis, the product phenol can react with the starting aryl chloride to form a diphenyl ether, a common byproduct in the Dow process.[8]

  • Further Reactions of the Product: The hydrolyzed product may not be stable under the reaction conditions and could undergo further reactions.

Identifying these byproducts by their mass spectra in GC-MS is crucial for understanding what is happening in your reaction and for optimizing the conditions to favor the desired product.

Q7: How can I systematically optimize my reaction conditions to improve the yield?

A7: A Design of Experiments (DoE) approach is a powerful statistical tool for optimizing reaction conditions.[20][21][22][23][24] Instead of varying one factor at a time, DoE allows you to simultaneously vary multiple parameters (e.g., temperature, catalyst loading, base concentration, solvent) and analyze their effects and interactions. This can lead to a more thorough understanding of the reaction and a more efficient path to optimal conditions.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the hydrolysis of different chlorinated intermediates.

SubstrateReaction ConditionsCatalystYieldReference
Chlorobenzene350°C, 300 atm, aqueous NaOHNone~95%[6][8]
Aryl ChloridesRoom Temperature, K₃PO₄Palladium with bulky imidazolyl-phosphine ligandHigh to excellent[11]
Substituted Aryl ChloridesNeutral pH, moderate temperaturePd/C with ammonium formate60-98% (for soluble substrates)[3]
1-Chlorooctane105°C, aqueous NaCN5% Hexadecyltributylphosphonium bromide (PTC)99% (of cyanooctane)[12]

Signaling Pathway and Logical Relationship Diagrams

Hydrolysis_Mechanism cluster_Aryl Aryl Chloride Hydrolysis (SNAr) cluster_Alkyl Alkyl Chloride Hydrolysis ArylCl Aryl-Cl Meisenheimer Meisenheimer Complex (Anionic Intermediate) ArylCl->Meisenheimer + OH⁻ (slow) Phenol Aryl-OH Meisenheimer->Phenol - Cl⁻ (fast) AlkylCl Alkyl-Cl TransitionState SN2 Transition State AlkylCl->TransitionState + OH⁻ (SN2) Carbocation Carbocation Intermediate (SN1) AlkylCl->Carbocation - Cl⁻ (SN1, slow) Alcohol Alkyl-OH TransitionState->Alcohol Carbocation->Alcohol + H₂O (fast)

Mechanisms of aryl and alkyl chloride hydrolysis.

PTC_Mechanism cluster_aq cluster_org AqueousPhase Aqueous Phase OrganicPhase Organic Phase NaOH_aq Na⁺OH⁻ QOH_org Q⁺OH⁻ NaOH_aq->QOH_org Ion Exchange at Interface QCl_org Q⁺Cl⁻ NaCl_aq Na⁺Cl⁻ QCl_org->NaCl_aq Ion Exchange at Interface QOH_org->QCl_org Reaction with R-Cl RCl_org R-Cl ROH_org R-OH RCl_org->ROH_org Hydrolysis

Mechanism of Phase Transfer Catalysis (PTC).

References

Technical Support Center: Purification of Crude 2-Chloro-6-fluorobenzyl Chloride via Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2-Chloro-6-fluorobenzyl chloride using vacuum distillation.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using vacuum distillation to purify this compound?

A1: this compound has a high boiling point at atmospheric pressure (approximately 208-210 °C).[1] Distilling at this high temperature can lead to thermal decomposition of the product. Vacuum distillation lowers the boiling point, allowing for purification at a lower temperature, which minimizes degradation and improves the purity of the final product.

Q2: What are the expected impurities in crude this compound?

A2: The most common impurities arise from the synthesis process, which typically involves the chlorination of 2-chloro-6-fluorotoluene.[2][3] These impurities may include:

  • Unreacted starting material: 2-chloro-6-fluorotoluene.

  • Over-chlorinated byproducts: 2-chloro-6-fluorobenzylidene dichloride and 2-chloro-6-fluorobenzotrichloride.[4]

  • Side-reaction products: Other isomers or related compounds.

  • Residual acid: From the chlorination process, which can catalyze decomposition during heating.

Q3: What are the key physical properties of this compound relevant to its distillation?

A3: The following table summarizes the key physical properties:

PropertyValue
Molecular Formula C₇H₅Cl₂F
Molecular Weight 179.02 g/mol
Boiling Point (atm) 208-210 °C[5]
Density ~1.401 g/mL at 25 °C[1]

Q4: How can I estimate the boiling point of this compound at a specific vacuum pressure?

A4: A precise vapor pressure curve from experimental data is ideal. However, in its absence, a pressure-temperature nomograph can be used for estimation.[2][6] As a general rule, for many organic compounds, reducing the pressure to 10 mmHg will lower the boiling point by approximately 80-100 °C from the atmospheric boiling point.

Troubleshooting Guide

This guide addresses common issues encountered during the vacuum distillation of crude this compound.

Problem Possible Cause(s) Troubleshooting Steps
Product is dark or discolored after distillation. Thermal decomposition due to excessive temperature.- Ensure the vacuum is stable and sufficiently low before heating. - Use a high-quality vacuum pump and check for leaks in the system. - Use a heating mantle with a stirrer to ensure even heating and avoid localized overheating.
"Bumping" or uneven boiling in the distillation flask. - Lack of boiling chips or inadequate stirring. - High viscosity of the crude mixture.- Always use fresh, appropriately sized boiling chips or a magnetic stir bar. - Ensure vigorous and constant stirring throughout the distillation. - A capillary bubbler can be used to introduce a fine stream of inert gas (like nitrogen) to promote smooth boiling.[7]
Poor separation of impurities. - Inefficient distillation column. - Incorrect temperature or pressure.- Use a fractionating column (e.g., Vigreux or packed column) for better separation of components with close boiling points. - Carefully monitor the head temperature and collect fractions at a stable temperature corresponding to the desired product at the applied vacuum.
Low yield of purified product. - Product decomposition. - Incomplete transfer of the product from the condenser. - Leaks in the vacuum system leading to inefficient distillation.- Pre-treat the crude product to remove acidic impurities that can catalyze decomposition. - Ensure the condenser is efficient and allows for complete condensation and collection of the distillate. - Thoroughly check all joints and connections for leaks before starting the distillation.
Solidification in the condenser. The temperature of the cooling fluid is too low, causing the product to solidify.Use a coolant with a temperature above the melting point of this compound (if it is a low-melting solid at the operating pressure). Circulating water at room temperature is often sufficient.

Experimental Protocols

Pre-distillation workup of crude this compound:

  • Transfer the crude this compound to a separatory funnel.

  • Wash the crude product with a 5% aqueous solution of sodium bicarbonate to neutralize any residual acid. Swirl gently and vent the funnel frequently to release any evolved gas.

  • Separate the organic layer and wash it with water, followed by a wash with brine.

  • Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

Vacuum Distillation Procedure:

  • Assemble a standard vacuum distillation apparatus, ensuring all glassware is clean and dry. Use a heating mantle with a magnetic stirrer.

  • Place a fresh magnetic stir bar in the round-bottom distillation flask.

  • Add the dried, crude this compound to the distillation flask.

  • Begin stirring to ensure even heating.

  • Slowly and carefully apply the vacuum.

  • Once the desired vacuum is reached and stable, begin to heat the distillation flask gently.

  • Collect any low-boiling fractions (e.g., unreacted 2-chloro-6-fluorotoluene) that distill over first.

  • Increase the temperature gradually and collect the main fraction of this compound at a stable head temperature.

  • Once the main fraction has been collected, stop heating and allow the system to cool before slowly releasing the vacuum.

Estimated Boiling Points of this compound at Reduced Pressures:

The following table provides estimated boiling points based on its atmospheric boiling point and the general behavior of similar compounds. These are estimations and the actual boiling points may vary.

Pressure (mmHg)Estimated Boiling Point (°C)
10100 - 120
20115 - 135
50135 - 155

Boiling Points of Potential Impurities:

CompoundBoiling Point (atm)
2-chloro-6-fluorotoluene154-156 °C[5][8][9]
2-chloro-6-fluorobenzylidene dichlorideHigher than this compound
2-chloro-6-fluorobenzotrichlorideHigher than 2-chloro-6-fluorobenzylidene dichloride

Visualizations

VacuumDistillationSetup cluster_distillation Distillation Apparatus cluster_utilities Utilities DistillationFlask Distillation Flask with Crude Product & Stir Bar FractionatingColumn Fractionating Column (Optional) DistillationFlask->FractionatingColumn Vapor HeatingMantle Heating Mantle / Stirrer Thermometer Thermometer FractionatingColumn->Thermometer Condenser Condenser VacuumAdapter Vacuum Adapter Condenser->VacuumAdapter Distillate CoolantOut Coolant Out Condenser->CoolantOut ReceivingFlask Receiving Flask Thermometer->Condenser VacuumAdapter->ReceivingFlask ColdTrap Cold Trap VacuumAdapter->ColdTrap To Vacuum VacuumPump Vacuum Pump ColdTrap->VacuumPump CoolantIn Coolant In CoolantIn->Condenser

Caption: A schematic of a standard vacuum distillation apparatus.

TroubleshootingWorkflow Start Start Distillation CheckPurity Is Product Purity Low? Start->CheckPurity CheckYield Is Yield Low? CheckPurity->CheckYield No ImproveColumn Use Fractionating Column CheckPurity->ImproveColumn Yes CheckAppearance Is Product Discolored? CheckYield->CheckAppearance No CheckLeaks Check for Vacuum Leaks CheckYield->CheckLeaks Yes CheckBoiling Is Boiling Uneven? CheckAppearance->CheckBoiling No LowerTemp Reduce Distillation Temp CheckAppearance->LowerTemp Yes ImproveStirring Improve Stirring/Use Bubbler CheckBoiling->ImproveStirring Yes End Successful Purification CheckBoiling->End No AdjustTempPressure Optimize Temp/Pressure ImproveColumn->AdjustTempPressure AdjustTempPressure->Start PretreatCrude Pre-treat to Remove Acid CheckLeaks->PretreatCrude PretreatCrude->Start LowerTemp->Start ImproveStirring->Start

Caption: A troubleshooting workflow for vacuum distillation issues.

References

optimizing reaction temperature for substitutions with 2-Chloro-6-fluorobenzyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Chloro-6-fluorobenzyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this versatile reagent in substitution reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is a valuable intermediate in organic synthesis, primarily used as an alkylating agent in nucleophilic substitution reactions.[1][2] Its utility stems from the reactive benzylic chloride group, which can be displaced by a wide range of nucleophiles. Common applications include the synthesis of pharmaceuticals and agrochemicals, where it is used to introduce the 2-chloro-6-fluorobenzyl moiety into a target molecule.[1][3] This includes the preparation of benzylamines, benzyl ethers, and 3-benzylsulfanyl derivatives of 1,2,4-triazoles.[1][2][4]

Q2: What is the general reactivity of this compound in nucleophilic substitution reactions?

A2: As a primary benzylic halide, this compound can undergo nucleophilic substitution through both SN1 and SN2 mechanisms. The benzylic position provides stability to a potential carbocation intermediate (favoring SN1), while also being relatively unhindered for a backside attack (favoring SN2).[5][6] The reaction pathway is influenced by the reaction conditions, including the nucleophile's strength, solvent polarity, and temperature.

Q3: How does reaction temperature generally affect substitution reactions with this compound?

A3: Temperature is a critical parameter in controlling the rate and outcome of substitution reactions. Generally, increasing the reaction temperature will increase the reaction rate. However, excessively high temperatures can lead to the formation of side products and potentially favor elimination reactions, although elimination is less common for benzylic halides. For SN1-type reactions, higher temperatures can facilitate the formation of the carbocation intermediate. For SN2 reactions, a moderate increase in temperature can provide the necessary activation energy. It is crucial to optimize the temperature for each specific nucleophile and solvent system to maximize the yield of the desired product while minimizing byproducts.

Q4: What are some common side reactions to be aware of?

A4: Potential side reactions include over-alkylation, especially when using amine nucleophiles, where the product of the initial substitution is more nucleophilic than the starting amine and reacts further with the benzyl chloride.[7] At higher temperatures, elimination reactions to form a stilbene derivative are a possibility, though less favored than substitution. Hydrolysis of the benzyl chloride to the corresponding alcohol can occur if water is present in the reaction mixture.

Troubleshooting Guide

This section addresses specific issues that may be encountered during substitution reactions with this compound.

Problem 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Low Reaction Temperature Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by TLC or GC-MS to find the optimal temperature for your specific nucleophile and solvent system.[8]
Poor Nucleophile If using a weak nucleophile, consider converting it to a more potent form (e.g., deprotonating an alcohol to an alkoxide). Alternatively, a higher reaction temperature may be required.
Inappropriate Solvent Ensure the solvent is suitable for the reaction type. For SN2 reactions with anionic nucleophiles, polar aprotic solvents like DMF or acetonitrile are often effective. For SN1 reactions, polar protic solvents may be more suitable.
Impure Starting Material Impurities in the this compound or the nucleophile can inhibit the reaction. Ensure the purity of your reagents before starting the reaction. Common impurities in the benzyl chloride can arise from its synthesis.[9]

Problem 2: Formation of Multiple Products/Byproducts

Potential Cause Troubleshooting Steps
Over-alkylation (with amines) Use a larger excess of the amine nucleophile relative to the this compound. Alternatively, add the benzyl chloride slowly to the reaction mixture to maintain a low concentration.[10]
Reaction Temperature is Too High Reduce the reaction temperature. While higher temperatures increase the rate, they can also lead to the formation of undesired byproducts.
Presence of Water Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent hydrolysis of the benzyl chloride to 2-chloro-6-fluorobenzyl alcohol.
Side Reactions of the Product If the desired product is unstable under the reaction conditions, consider a lower reaction temperature and shorter reaction time. Monitor the reaction closely and work it up as soon as the starting material is consumed.

Problem 3: Slow or Incomplete Reaction

Potential Cause Troubleshooting Steps
Insufficient Activation Energy The reaction may require heating. A moderate increase in temperature can often overcome the activation barrier without promoting significant side reactions.
Steric Hindrance The ortho-substituents on the benzyl chloride can cause some steric hindrance.[8] For bulky nucleophiles, a higher reaction temperature or a less sterically demanding nucleophile may be necessary.
Inadequate Mixing Ensure the reaction mixture is being stirred efficiently to ensure proper contact between the reactants.

Experimental Protocols

Below are generalized experimental protocols for substitution reactions with this compound. Note: These are starting points and may require optimization for your specific substrate and desired product.

Protocol 1: General Procedure for N-Alkylation of a Secondary Amine (e.g., Piperidine)

Objective: To synthesize N-(2-Chloro-6-fluorobenzyl)piperidine.

Materials:

  • This compound

  • Piperidine

  • Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base

  • Anhydrous acetonitrile or DMF

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

Procedure:

  • In a round-bottom flask, dissolve piperidine (1.2 equivalents) and potassium carbonate (1.5 equivalents) in anhydrous acetonitrile.

  • With vigorous stirring, add this compound (1.0 equivalent) to the mixture.

  • Heat the reaction mixture to a starting temperature of 60°C.[11]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • If the reaction is slow or incomplete after several hours, gradually increase the temperature to 70-80°C and continue to monitor.

  • Once the reaction is complete (disappearance of the starting benzyl chloride), cool the mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography or distillation.

Table 1: Temperature Optimization for N-Alkylation of Piperidine

Temperature (°C)Reaction Time (h)Conversion (%)Notes
25 (Room Temp)24< 10Reaction is very slow at room temperature.
606~85A good starting point for optimization.[11]
803> 95Faster reaction rate, monitor for potential side products.

Visualizations

Diagram 1: General Nucleophilic Substitution Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Reactants This compound + Nucleophile + Base (if needed) Solvent Anhydrous Solvent (e.g., Acetonitrile, DMF) Heating Stirring at Optimized Temperature Reactants->Heating Monitoring Monitor by TLC/GC-MS Heating->Monitoring Filtration Filter solid byproducts Monitoring->Filtration Evaporation Remove solvent Filtration->Evaporation Purification Column Chromatography or Distillation Evaporation->Purification Final Product Final Product Purification->Final Product

Caption: A generalized workflow for nucleophilic substitution reactions.

Diagram 2: Troubleshooting Low Yield

G Start Low Product Yield Check_Temp Is Reaction Temperature Optimized? Start->Check_Temp Increase_Temp Increase Temperature Incrementally Check_Temp->Increase_Temp No Check_Reagents Are Reagents Pure? Check_Temp->Check_Reagents Yes Increase_Temp->Check_Reagents Purify_Reagents Purify Starting Materials Check_Reagents->Purify_Reagents No Check_Conditions Are Solvent and Base Appropriate? Check_Reagents->Check_Conditions Yes Purify_Reagents->Check_Conditions Optimize_Conditions Screen Solvents and Bases Check_Conditions->Optimize_Conditions No Success Improved Yield Check_Conditions->Success Yes Optimize_Conditions->Success

Caption: A logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Addressing Catalyst Deactivation in Iron-Based Superacid Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with iron-based superacid catalysts for hydrolysis applications. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation, helping you maintain optimal catalyst performance and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of deactivation for my iron-based superacid catalyst?

A1: The deactivation of iron-based superacid catalysts, particularly iron-promoted sulfated zirconia, is primarily attributed to two main mechanisms:

  • Sulfate Leaching: The active superacid sites are generated by sulfate groups bound to the catalyst surface. In the presence of water or other polar solvents, especially at elevated temperatures, these sulfate groups can be washed away, leading to an irreversible loss of acidity and catalytic activity.[1][2][3]

  • Coking/Fouling: During biomass hydrolysis, organic molecules can polymerize and deposit on the catalyst surface as "coke."[4] This physically blocks the active sites and pores of the catalyst, preventing reactants from reaching them and leading to a decline in performance.

Q2: How can I tell if my catalyst is deactivating?

A2: Signs of catalyst deactivation include a noticeable decrease in the rate of reaction or a lower conversion of your substrate over time. You may also observe a change in the product selectivity. Visually, a deactivated catalyst, especially due to coking, may appear darker in color.

Q3: What is the role of iron in the deactivation process?

A3: Iron is typically added as a promoter to sulfated zirconia catalysts to enhance their stability and activity. Iron can help to stabilize the tetragonal phase of zirconia, which is believed to be the most active phase for superacidity.[5] While iron can improve the catalyst's overall performance, it does not prevent the primary deactivation mechanisms of sulfate leaching and coking.

Q4: Can I regenerate my deactivated iron-based superacid catalyst?

A4: Yes, regeneration is often possible, depending on the cause of deactivation.

  • For deactivation by coking: Thermal treatment (calcination) in the presence of air or an inert gas can burn off the coke deposits and restore catalyst activity.

  • For deactivation by sulfate leaching: This is more challenging to reverse. While the catalyst can be re-sulfated, it may not fully recover its original activity.

Q5: How can I minimize catalyst deactivation?

A5: To minimize deactivation, consider the following strategies:

  • Control Reaction Conditions: Operate at the lowest effective temperature to reduce the rate of coking and potential thermal degradation.

  • Solvent Choice: Be mindful of the solvent used. Highly polar solvents, especially water, can accelerate sulfate leaching.[6]

  • Feedstock Purity: If possible, use a cleaner feedstock with fewer impurities that could act as coke precursors.

Troubleshooting Guides

Problem 1: Gradual loss of catalyst activity over several runs, with the catalyst turning a dark color.

Likely Cause: Coking (deposition of carbonaceous materials on the catalyst surface).

Troubleshooting Workflow:

start Gradual Activity Loss and Darkening Catalyst confirm_coking Confirm Coking with TGA/TPO start->confirm_coking regenerate Perform Thermal Regeneration confirm_coking->regenerate Coke confirmed characterize Characterize Regenerated Catalyst (BET, XRD) regenerate->characterize test_activity Test Activity of Regenerated Catalyst characterize->test_activity optimize Optimize Reaction Conditions (e.g., lower temperature) test_activity->optimize Partial Restoration end_coking Problem Resolved test_activity->end_coking Activity Restored optimize->end_coking start Significant, Irreversible Activity Loss confirm_leaching Confirm Sulfate Loss (XPS, Elemental Analysis) start->confirm_leaching resulfate Attempt Re-sulfation confirm_leaching->resulfate Sulfate loss confirmed characterize Characterize Re-sulfated Catalyst (Acidity Titration, XRD) resulfate->characterize test_activity Test Activity of Re-sulfated Catalyst characterize->test_activity mitigate Mitigate Future Leaching (e.g., solvent choice, lower temperature) test_activity->mitigate If activity is not fully restored end_leaching Partial/Full Activity Restoration test_activity->end_leaching mitigate->end_leaching cluster_coking Coking/Fouling cluster_leaching Sulfate Leaching catalyst Active Fe-Promoted Sulfated Zirconia Catalyst coke_formation Polymerization of Organic Intermediates catalyst->coke_formation Biomass Substrate hydrolysis Hydrolysis of Sulfate-Zirconia Bond catalyst->hydrolysis Presence of Water/ Polar Solvents deactivated Deactivated Catalyst site_blocking Active Site Blocking and Pore Blockage coke_formation->site_blocking site_blocking->deactivated sulfate_loss Loss of SO₄²⁻ Groups hydrolysis->sulfate_loss sulfate_loss->deactivated

References

Technical Support Center: Synthesis of 2-Chloro-6-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-6-fluorobenzoic acid. The following information is designed to help you prevent over-oxidation and other common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of 2-Chloro-6-fluorobenzoic acid from 2-Chloro-6-fluorotoluene?

A1: The primary challenge is controlling the oxidation of the methyl group of 2-Chloro-6-fluorotoluene to a carboxylic acid without causing over-oxidation. Over-oxidation can lead to the formation of unwanted byproducts, including the potential for aromatic ring cleavage, which significantly reduces the yield and purity of the desired 2-Chloro-6-fluorobenzoic acid.

Q2: What are the typical signs of over-oxidation in my reaction?

A2: Signs of over-oxidation can include:

  • A lower than expected yield of 2-Chloro-6-fluorobenzoic acid.

  • The presence of unexpected peaks in your analytical chromatograms (HPLC or GC).

  • Formation of a dark-colored or tarry reaction mixture.

  • In some extreme cases, the evolution of gases such as CO2, indicating ring cleavage.

Q3: Which oxidizing agents are commonly used for this conversion?

A3: Common oxidizing agents for the conversion of 2-Chloro-6-fluorotoluene to 2-Chloro-6-fluorobenzoic acid include potassium permanganate (KMnO₄), nitric acid (HNO₃), and a two-step process involving photochlorination followed by hydrolysis. The choice of oxidant can significantly impact the reaction's selectivity and the potential for over-oxidation.

Q4: How can I monitor the progress of the reaction to avoid over-oxidation?

A4: Regular monitoring of the reaction is crucial. Techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) can be used to track the consumption of the starting material (2-Chloro-6-fluorotoluene) and the formation of the desired product and any byproducts. This allows for the reaction to be stopped once the starting material is consumed, minimizing the risk of over-oxidation of the product.

Troubleshooting Guides

Issue 1: Low Yield of 2-Chloro-6-fluorobenzoic Acid
Potential Cause Troubleshooting Steps
Incomplete Oxidation - Ensure the molar ratio of the oxidizing agent to the starting material is sufficient. - Increase the reaction temperature or prolong the reaction time, while carefully monitoring for byproduct formation. - Confirm the quality and activity of your oxidizing agent.
Over-oxidation of the Product - Reduce the reaction temperature. - Use a milder oxidizing agent or decrease the concentration of the current oxidant. - Implement controlled addition of the oxidizing agent over time. - Stop the reaction as soon as the starting material is consumed, as determined by analytical monitoring.
Sub-optimal Reaction Conditions - Verify the optimal pH for your chosen oxidation method. For permanganate oxidation, the reaction is often carried out under neutral or slightly alkaline conditions initially, followed by acidic workup. - Ensure efficient stirring to overcome mass transfer limitations, especially in heterogeneous reactions.
Product Loss During Workup - Carefully control the pH during the acidification step to ensure complete precipitation of the carboxylic acid. - Ensure thorough extraction of the product from the aqueous phase using an appropriate organic solvent.
Issue 2: Presence of Impurities and Byproducts
Potential Cause Troubleshooting Steps
Over-oxidation Byproducts (e.g., from ring cleavage) - Employ milder reaction conditions (lower temperature, shorter reaction time). - Use a more selective oxidizing agent. - Consider using a phase-transfer catalyst to improve the reaction selectivity and allow for milder conditions.
Incomplete Oxidation Intermediates (e.g., 2-Chloro-6-fluorobenzaldehyde) - Increase the amount of oxidizing agent or the reaction time. - Ensure the reaction temperature is optimal for the complete conversion to the carboxylic acid.
Side Reactions - Ensure the starting material is pure. - Investigate the possibility of side-chain chlorination if using a chlorine-based oxidant in the presence of light or radical initiators.

Data Presentation

Table 1: Comparison of Oxidation Methods for 2-Chloro-6-fluorotoluene

Oxidizing Agent Typical Reaction Conditions Yield of 2-Chloro-6-fluorobenzoic acid (%) Potential for Over-oxidation
Potassium Permanganate (KMnO₄) Aqueous, neutral/alkaline, followed by acidic workup. Typically reflux temperatures.70-85%High, if not carefully controlled.
Nitric Acid (HNO₃) Concentrated acid, elevated temperatures.60-75%High, can also lead to nitration of the aromatic ring.
Two-step: Photochlorination/Hydrolysis 1. Cl₂, UV light, high temp. 2. Water, catalyst, high temp.90-95% (from the aldehyde)Low for the hydrolysis step, but the initial chlorination needs to be controlled.
Sodium Dichromate (Na₂Cr₂O₇) Acetic acid, reflux.75-85%Moderate, but chromium reagents are toxic.
Hydrogen Peroxide (H₂O₂) With a catalyst (e.g., metal complexes), various conditions.Variable, depends on the catalyst and conditions.Can be controlled with the right catalytic system.

Experimental Protocols

Protocol 1: Oxidation of 2-Chloro-6-fluorotoluene using Potassium Permanganate

Materials:

  • 2-Chloro-6-fluorotoluene

  • Potassium permanganate (KMnO₄)

  • Water

  • Sodium carbonate (Na₂CO₃) (optional, for pH adjustment)

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) for workup

  • Sodium bisulfite (NaHSO₃) (for quenching excess KMnO₄)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-Chloro-6-fluorotoluene and water.

  • Slowly add potassium permanganate to the stirred mixture. The molar ratio of KMnO₄ to 2-Chloro-6-fluorotoluene is typically around 2:1 to 3:1. A small amount of sodium carbonate can be added to maintain a slightly alkaline pH.

  • Heat the mixture to reflux (approximately 100 °C) and maintain vigorous stirring.

  • Monitor the reaction progress by TLC or GC. The purple color of the permanganate will disappear as it is consumed.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Quench any excess KMnO₄ by the slow addition of a saturated sodium bisulfite solution until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

  • Filter the mixture to remove the MnO₂ precipitate and wash the filter cake with hot water.

  • Combine the filtrate and washings, and cool in an ice bath.

  • Slowly acidify the filtrate with concentrated H₂SO₄ or HCl to a pH of approximately 2 to precipitate the 2-Chloro-6-fluorobenzoic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Analytical Monitoring by HPLC

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Mobile Phase:

  • A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid or formic acid.

Procedure:

  • Prepare a standard solution of pure 2-Chloro-6-fluorobenzoic acid of a known concentration in the mobile phase.

  • During the reaction, withdraw a small aliquot of the reaction mixture, quench it, and dilute it with the mobile phase.

  • Inject the prepared sample and the standard solution into the HPLC system.

  • Monitor the chromatogram at a suitable wavelength (e.g., 230 nm).

  • The retention time of the product peak should match that of the standard. The appearance of new peaks may indicate the formation of byproducts.

  • Quantify the product and any significant byproducts by comparing their peak areas to that of the standard.

Visualizations

Reaction_Pathway 2-Chloro-6-fluorotoluene 2-Chloro-6-fluorotoluene 2-Chloro-6-fluorobenzaldehyde 2-Chloro-6-fluorobenzaldehyde 2-Chloro-6-fluorotoluene->2-Chloro-6-fluorobenzaldehyde Partial Oxidation 2-Chloro-6-fluorobenzoic_acid 2-Chloro-6-fluorobenzoic_acid 2-Chloro-6-fluorotoluene->2-Chloro-6-fluorobenzoic_acid Direct Oxidation 2-Chloro-6-fluorobenzaldehyde->2-Chloro-6-fluorobenzoic_acid Oxidation Ring_Cleavage_Byproducts Ring_Cleavage_Byproducts 2-Chloro-6-fluorobenzoic_acid->Ring_Cleavage_Byproducts Over-oxidation

Caption: Reaction pathway for the synthesis of 2-Chloro-6-fluorobenzoic acid.

Troubleshooting_Workflow start Low Yield or Impurities Detected check_sm Check Starting Material Consumption (TLC/GC/HPLC) start->check_sm sm_consumed Starting Material Consumed? check_sm->sm_consumed incomplete_ox Incomplete Oxidation sm_consumed->incomplete_ox No over_oxidation Over-oxidation Suspected sm_consumed->over_oxidation Yes increase_reagents Increase Oxidant/Time/Temp incomplete_ox->increase_reagents end Optimize and Repeat increase_reagents->end milder_cond Use Milder Conditions (Lower Temp/Concentration) over_oxidation->milder_cond workup_issue Check Workup Procedure (pH, Extraction) over_oxidation->workup_issue milder_cond->end workup_issue->end

Caption: Troubleshooting workflow for low yield or impurities.

Prevention_Strategies center Preventing Over-oxidation temp Temperature Control center->temp oxidant Oxidant Choice & Concentration center->oxidant time Reaction Time center->time monitoring Analytical Monitoring center->monitoring ptc Phase Transfer Catalysis center->ptc ph pH Control center->ph

Caption: Key strategies to prevent over-oxidation.

Technical Support Center: Effective Work-up and Extraction Procedures for 2-Chloro-6-fluorobenzyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective work-up and extraction of reaction products derived from 2-chloro-6-fluorobenzyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the work-up of reactions involving this compound?

A1: The primary challenges stem from the reactivity of the benzyl chloride functional group and the potential for side reactions. Key issues include the formation of impurities from over-alkylation, hydrolysis of the product or starting material, and difficulties in separating the desired product from unreacted starting materials and byproducts due to similar polarities. Careful control of reaction conditions and a well-designed work-up procedure are crucial for obtaining high-purity products.

Q2: How can I remove unreacted this compound from my reaction mixture?

A2: Unreacted this compound can often be removed through a basic wash during the aqueous work-up, which will hydrolyze the benzyl chloride to the more polar 2-chloro-6-fluorobenzyl alcohol. This alcohol is more easily separated by extraction or column chromatography. For less water-sensitive products, quenching the reaction with a primary or secondary amine (e.g., piperidine) can convert the remaining benzyl chloride into a more polar and basic benzylamine, which can then be removed with an acidic wash.

Q3: My product appears to be degrading during work-up. What could be the cause?

A3: Product degradation during work-up can be caused by several factors, including sensitivity to pH changes, prolonged exposure to aqueous conditions, or elevated temperatures during solvent removal. If your product contains sensitive functional groups, such as esters, it is important to avoid strongly acidic or basic conditions.[1] Ensure that extractions are performed promptly and that solvent evaporation is conducted at the lowest practical temperature.

Q4: I am observing an emulsion during the aqueous extraction. How can I resolve this?

A4: Emulsion formation is a common issue, particularly when dealing with complex reaction mixtures. To break an emulsion, you can try the following:

  • Addition of Brine: Washing with a saturated sodium chloride solution can increase the ionic strength of the aqueous phase, often leading to better separation.

  • Filtration: Passing the emulsified mixture through a pad of Celite or glass wool can sometimes break the emulsion.

  • Changing the Solvent: Adding a small amount of a different organic solvent can alter the polarity and help to resolve the emulsion.

  • Centrifugation: If available, centrifugation is a highly effective method for separating layers.

Troubleshooting Guides

This section provides solutions to common problems encountered during the work-up and extraction of products from reactions with this compound.

Problem 1: Low Yield of Desired Product
Possible Cause Troubleshooting Steps
Incomplete Reaction Monitor the reaction by TLC or GC/LC-MS to ensure it has gone to completion before initiating work-up. If the reaction has stalled, consider extending the reaction time, increasing the temperature, or adding more reagent.
Product Loss During Extraction Perform multiple extractions (3-4 times) with a suitable organic solvent to ensure complete recovery of the product from the aqueous phase. Ensure the pH of the aqueous layer is optimized for the solubility of your product in the organic phase.
Hydrolysis of Product or Starting Material If your product is sensitive to water, ensure all solvents and reagents are anhydrous and perform the reaction under an inert atmosphere. During work-up, minimize contact time with aqueous solutions.
Side Reactions Over-alkylation can be a significant side reaction, especially with nucleophiles that can be alkylated multiple times (e.g., malonates). Use a slight excess of the nucleophile and add the this compound slowly to the reaction mixture to favor mono-alkylation.[1]
Problem 2: Presence of Impurities in the Final Product
Possible Cause Troubleshooting Steps
Unreacted Starting Material See FAQ Q2 for strategies to remove unreacted this compound. If the nucleophile is the unreacted starting material, consider a specific washing step (e.g., acidic or basic wash) if its properties allow for selective removal.
Formation of 2-chloro-6-fluorobenzyl alcohol This impurity arises from the hydrolysis of the starting material. It can typically be separated from less polar products by column chromatography.
Dialkylated Byproducts In reactions with C-nucleophiles like diethyl malonate, the formation of a dialkylated product is a common side reaction.[1] To minimize this, use a controlled amount of base and add the benzyl chloride slowly. Purification is typically achieved by column chromatography or distillation.[1]
Transesterification When using alkoxide bases in reactions involving esters (e.g., malonate alkylation), ensure the alcohol of the alkoxide matches the ester's alcohol to prevent a mixture of ester products. For example, use sodium ethoxide with diethyl malonate.[1]

Experimental Protocols

Protocol 1: General Work-up for Nucleophilic Substitution with N- and O-Nucleophiles

This protocol is suitable for reactions where this compound is reacted with nitrogen or oxygen nucleophiles, such as amines, phenols, or N-heterocycles.

  • Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. If the reaction was run in a polar aprotic solvent like DMF or DMSO, dilute the mixture with a larger volume of an organic solvent such as ethyl acetate or dichloromethane.

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Wash the organic layer sequentially with:

    • Water (2 x volume of organic layer) to remove the bulk of the polar solvent.

    • A weak acid (e.g., 1M HCl) if the product is neutral and any basic starting materials or byproducts need to be removed.

    • A weak base (e.g., saturated NaHCO₃ solution) if the product is neutral and any acidic starting materials or byproducts need to be removed.

    • Brine (saturated NaCl solution) to aid in the removal of water and break any emulsions.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by column chromatography, recrystallization, or distillation as required.

Protocol 2: Work-up for Alkylation of Diethyl Malonate (C-Nucleophile)

This protocol addresses the specific challenges of working up the reaction between this compound and a C-nucleophile like diethyl malonate.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the bulk of the solvent (e.g., ethanol) under reduced pressure.[1]

  • Aqueous Work-up: Add water to the residue and extract the product with an organic solvent such as diethyl ether or ethyl acetate (3 x volume of aqueous layer).[1]

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by vacuum distillation or column chromatography to separate the desired mono-alkylated product from unreacted starting materials and the dialkylated side product.[1]

Protocol 3: Work-up for the Synthesis of Benzyl Thioethers (S-Nucleophile)

This protocol is a general guideline for the work-up of reactions where this compound is reacted with a thiol or a thiol precursor like thiourea.

  • Quenching and pH Adjustment: After the reaction, cool the mixture. If a strong base was used, carefully neutralize the mixture with a dilute acid (e.g., 1M HCl) to a neutral pH.

  • Extraction: Extract the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volume of aqueous layer).

  • Washing: Wash the combined organic layers sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude thioether can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data Summary

The following tables provide representative quantitative data for common reactions involving this compound.

Table 1: Synthesis of 2-Chloro-6-fluorobenzaldehyde [2]

ParameterValue
Starting Material 2-Chloro-6-fluorotoluene
Key Intermediate This compound
Final Product 2-Chloro-6-fluorobenzaldehyde
Yield 92.7% - 95%
Purity (by GC) 99.7%

Table 2: Alkylation of Diethyl Malonate

ParameterValue
Product Diethyl (2-chloro-6-fluorobenzyl)malonate
Typical Yield 70-85% (may vary based on conditions)
Common Side Product Diethyl bis(2-chloro-6-fluorobenzyl)malonate
Purification Method Vacuum distillation or column chromatography[1]

Visualizations

Experimental Workflow for Nucleophilic Substitution

G cluster_reaction Reaction Phase cluster_workup Work-up & Extraction cluster_purification Purification reagents This compound + Nucleophile reaction_conditions Solvent, Base, Temperature reagents->reaction_conditions Mix quench Quench Reaction reaction_conditions->quench extraction Aqueous Extraction quench->extraction wash Wash Organic Layer (Acid/Base/Brine) extraction->wash dry Dry with Na2SO4/MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography or Recrystallization or Distillation concentrate->purify final_product Pure Product purify->final_product

Caption: General workflow for work-up and extraction.

Troubleshooting Logic for Low Product Yield

G start Low Yield Observed check_completion Check reaction completion (TLC, GC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes troubleshoot_reaction Optimize reaction: - Extend time - Increase temp - Add reagent incomplete->troubleshoot_reaction check_extraction Review Extraction Protocol complete->check_extraction final_product Improved Yield troubleshoot_reaction->final_product extraction_issue Product Loss During Extraction check_extraction->extraction_issue Inefficient? extraction_ok Extraction OK check_extraction->extraction_ok Efficient troubleshoot_extraction Perform multiple extractions Adjust pH extraction_issue->troubleshoot_extraction check_side_reactions Analyze for Side Products (NMR, MS) extraction_ok->check_side_reactions troubleshoot_extraction->final_product side_reactions Significant Side Reactions check_side_reactions->side_reactions Yes troubleshoot_side_reactions Optimize conditions: - Control stoichiometry - Adjust addition rate side_reactions->troubleshoot_side_reactions no_side_reactions Minimal Side Reactions troubleshoot_side_reactions->final_product

Caption: Decision tree for troubleshooting low yields.

References

Technical Support Center: Controlling Reaction Kinetics for Selective Monochlorination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling reaction kinetics to prevent the formation of di- and tri-chlorinated species.

Troubleshooting Guides

Issue 1: Excessive Polychlorination Observed in Alkane Chlorination

Symptoms:

  • GC-MS or NMR analysis of the crude reaction mixture shows significant peaks corresponding to di-, tri-, or even higher chlorinated products.

  • The yield of the desired monochlorinated product is lower than expected.

Possible Causes and Solutions:

Cause Explanation Troubleshooting Steps
Incorrect Stoichiometry A high concentration of the chlorinating agent relative to the alkane increases the probability of multiple chlorination events on the same molecule.[1][2]1. Increase Alkane Concentration: Use a large excess of the alkane substrate compared to the chlorinating agent (e.g., Cl₂).[1][2] This statistically favors the chlorination of unreacted alkane molecules over already chlorinated ones. 2. Slow Addition of Chlorinating Agent: Add the chlorinating agent dropwise or via a syringe pump over an extended period to maintain a low instantaneous concentration.
Extended Reaction Time The longer the reaction proceeds, the higher the chance for the initially formed monochlorinated product to undergo further chlorination.[1]1. Monitor Reaction Progress: Use TLC, GC, or other rapid analytical techniques to monitor the consumption of the starting material and the formation of the monochlorinated product. 2. Quench the Reaction Promptly: Stop the reaction as soon as the optimal conversion to the monochlorinated product is achieved, before significant amounts of polychlorinated species are formed.[1]
High Reaction Temperature Higher temperatures can increase the reactivity of the chlorinating agent, leading to lower selectivity.1. Lower the Reaction Temperature: Conduct the reaction at a lower temperature to decrease the overall reaction rate and improve selectivity. 2. Use a Milder Chlorinating Agent: Consider using a less reactive chlorinating agent if the substrate is highly activated.

Experimental Workflow for Troubleshooting Polychlorination

G start Polychlorination Observed check_stoichiometry Verify Alkane:Chlorine Ratio start->check_stoichiometry adjust_stoichiometry Increase Alkane Excess check_stoichiometry->adjust_stoichiometry Ratio too low monitor_time Monitor Reaction Over Time check_stoichiometry->monitor_time Ratio is high adjust_stoichiometry->monitor_time quench_early Quench at Optimal Monochloro Product Formation monitor_time->quench_early Over-reaction detected check_temp Evaluate Reaction Temperature monitor_time->check_temp Time is optimal quench_early->check_temp lower_temp Decrease Reaction Temperature check_temp->lower_temp Temperature too high end Selective Monochlorination Achieved check_temp->end Temperature is optimal lower_temp->end

Caption: Troubleshooting workflow for excessive polychlorination.

Issue 2: Poor Regioselectivity in Aromatic Chlorination

Symptoms:

  • Formation of a mixture of ortho, meta, and para isomers when a specific isomer is desired.

  • Difficulty in separating the desired chlorinated isomer from the other isomers.

Possible Causes and Solutions:

Cause Explanation Troubleshooting Steps
Inappropriate Catalyst The choice of catalyst can significantly influence the regioselectivity of electrophilic aromatic chlorination.1. Use a Shape-Selective Catalyst: Employ catalysts like zeolites (e.g., HNa faujasite X) which can favor the formation of a specific isomer due to steric constraints within their porous structure.[3] 2. Tune Catalyst Composition: For Lewis acid catalysis, a combination of catalysts, such as aluminum chloride with stannic chloride or titanium tetrachloride, can enhance selectivity for the para-isomer.[4]
Unsuitable Chlorinating Agent The reactivity of the chlorinating agent affects its ability to discriminate between different positions on the aromatic ring.1. Employ a Milder Chlorinating Agent: Reagents like N-chloroamines in acidic solution can exhibit high selectivity for the para-position of activated aromatic compounds like anisole and phenol.[5] 2. Use Sulfuryl Chloride with a Moderator: The reactivity of sulfuryl chloride (SO₂Cl₂) can be tuned with organocatalysts or moderators to achieve high regioselectivity.[6][7]
Solvent Effects The solvent can influence the nature of the active chlorinating species and the stability of the reaction intermediates.1. Systematic Solvent Screening: Perform the reaction in a variety of solvents to identify one that favors the desired isomer. For example, complexation of the chlorine radical by the solvent can increase selectivity.[8] 2. Consider Solvent Polarity and Coordinating Ability: The choice of solvent can impact the distribution of isomers.

Logical Diagram for Improving Regioselectivity

G cluster_start Poor Regioselectivity cluster_solutions Potential Solutions cluster_end Desired Outcome start Mixture of Isomers Obtained catalyst Modify Catalyst start->catalyst reagent Change Chlorinating Agent start->reagent solvent Screen Solvents start->solvent end Selective Monochlorinated Isomer catalyst->end reagent->end solvent->end

Caption: Strategies to enhance regioselectivity in aromatic chlorination.

Frequently Asked Questions (FAQs)

Q1: How can I favor monochlorination over polychlorination when chlorinating an alkane?

A: To favor monochlorination, you should use a high concentration of the alkane relative to the chlorinating agent.[1][2] This increases the statistical probability that the chlorinating agent will react with an unchlorinated alkane molecule rather than one that has already been chlorinated. Additionally, controlling the reaction time is crucial; stopping the reaction after a short duration can help to maximize the yield of the monochlorinated product.[1]

Q2: What is the role of a catalyst in selective chlorination?

A: Catalysts can play several roles in selective chlorination. In electrophilic aromatic chlorination, catalysts can activate the chlorinating agent and direct the substitution to a specific position (ortho, para, or meta) on the aromatic ring.[4] For example, certain catalysts can provide steric hindrance to favor one isomer over another.[3] In some cases, catalysts like manganese porphyrins can enable the selective chlorination of C-H bonds, even in complex molecules.[9][10]

Q3: Are there alternatives to using elemental chlorine (Cl₂) for chlorination to improve selectivity?

A: Yes, several other chlorinating agents can offer better selectivity than elemental chlorine. These include:

  • Sulfuryl chloride (SO₂Cl₂): Often used for the chlorination of ketones and aromatic compounds, its reactivity can be moderated to achieve selective monochlorination.[6]

  • N-Chlorosuccinimide (NCS): A common reagent for allylic and benzylic chlorination.

  • Thionyl chloride (SOCl₂): Can be used for the selective conversion of alcohols to alkyl chlorides, with careful control of stoichiometry.[11]

  • Cyanuric chloride: Used in some specific applications for selective monochlorination.[11]

Q4: How does the type of C-H bond (primary, secondary, tertiary) affect chlorination selectivity?

A: The reactivity of C-H bonds towards radical chlorination generally follows the order: tertiary > secondary > primary.[1][12] This is due to the greater stability of the corresponding tertiary, secondary, and primary carbon radicals that are formed as intermediates. However, chlorine is a highly reactive radical and is not very selective.[1][12] Therefore, the product distribution is also heavily influenced by the statistical probability of a chlorine radical encountering each type of hydrogen.[1][12]

Q5: Why is bromination generally more selective than chlorination?

A: Bromination is more selective than chlorination because the bromine radical is less reactive and more stable than the chlorine radical.[12] According to Hammond's postulate, the transition state for the hydrogen abstraction step in bromination is later and more closely resembles the products (the alkyl radical). This means the energy differences between the primary, secondary, and tertiary radical intermediates have a greater influence on the activation energies, leading to higher selectivity for the more stable radical.[8][13]

Quantitative Data Summary

Table 1: Comparison of Methods for Selective Monochlorination of 1,6-Hexanediol

Chlorinating Agent Typical Yield of 6-chloro-1-hexanol Major Byproduct Key Reaction Conditions
Concentrated HClModerate1,6-dichlorohexaneHigh temperature, continuous extraction[11]
Cyanuric Chloride/DMFGood to Excellent1,6-dichlorohexaneLow temperature (-5 to 0 °C)[11]
Thionyl Chloride (SOCl₂)Good1,6-dichlorohexaneControlled stoichiometry, often with a base like pyridine[11]

Table 2: Relative Reaction Rates for Radical Halogenation

Type of Hydrogen Relative Rate (Chlorination) Relative Rate (Bromination)
Primary (1°)1.01
Secondary (2°)3.882
Tertiary (3°)5.01600
(Data adapted from various organic chemistry resources)

Experimental Protocols

Protocol 1: Selective Monochlorination of 1,6-Hexanediol using Cyanuric Chloride

This protocol describes the selective synthesis of 6-chloro-1-hexanol.[11]

Materials:

  • 1,6-Hexanediol

  • Dimethylformamide (DMF)

  • Cyanuric chloride

  • Standard glassware for organic synthesis

  • Cooling bath

Procedure:

  • Preparation of the Vilsmeier-Haack type reagent:

    • In a reaction flask equipped with a stirrer, dissolve 738 g of cyanuric chloride in 500 g of DMF.

    • Maintain the temperature between 10-20 °C while stirring.

    • Continue stirring for approximately 6 hours until the cyanuric chloride has fully reacted.

  • Preparation of the Diol Solution:

    • In a separate flask, prepare a solution of 473 g of 1,6-hexanediol in 500 g of DMF.

  • Chlorination Reaction:

    • Cool the activator solution from step 1 to between -5 °C and 0 °C.

    • Slowly add the 1,6-hexanediol solution dropwise to the cooled activator solution, ensuring the temperature is maintained in the -5 °C to 0 °C range.

    • After the addition is complete, continue stirring at 0 °C for 2 hours.

  • Reaction Work-up:

    • Allow the reaction mixture to warm to room temperature (25 °C).

    • The product is typically isolated by vacuum distillation from the DMF solution.

Experimental Workflow Diagram

G prep_reagent Prepare Vilsmeier-Haack Reagent (Cyanuric Chloride in DMF) cool_reagent Cool Reagent to -5 to 0 °C prep_reagent->cool_reagent prep_diol Prepare 1,6-Hexanediol Solution in DMF add_diol Slowly Add Diol Solution prep_diol->add_diol cool_reagent->add_diol stir_cold Stir at 0 °C for 2 hours add_diol->stir_cold warm_up Warm to Room Temperature stir_cold->warm_up isolate Isolate Product by Vacuum Distillation warm_up->isolate

Caption: Workflow for the selective monochlorination of 1,6-hexanediol.

Protocol 2: General Procedure for Minimizing Polychlorination in Alkane Free-Radical Chlorination

This protocol provides a general approach to favor monochlorination.[1][2]

Materials:

  • Alkane

  • Chlorine (Cl₂) gas or other chlorine source

  • Inert solvent (if necessary)

  • UV lamp or radical initiator (e.g., AIBN)

  • Gas dispersion tube

  • Reaction vessel with condenser and gas outlet

Procedure:

  • Reaction Setup:

    • Charge the reaction vessel with a significant molar excess of the alkane and, if necessary, an inert solvent.

    • Ensure the setup is equipped for efficient stirring and temperature control.

  • Initiation:

    • If using photochemical initiation, begin irradiating the reaction mixture with a UV lamp.

    • If using a chemical initiator, add it to the reaction mixture.

  • Chlorination:

    • Slowly bubble chlorine gas through the reaction mixture using a gas dispersion tube. Alternatively, add the liquid chlorine source dropwise.

    • Maintain a constant and controlled flow rate of the chlorinating agent.

  • Monitoring and Quenching:

    • Monitor the reaction progress by periodically taking aliquots and analyzing them by GC or TLC.

    • Once the desired ratio of monochlorinated product to starting material is reached, immediately stop the flow of the chlorinating agent and turn off the initiator source.

    • Quench any remaining reactive chlorine species, for example, by bubbling nitrogen gas through the mixture or by washing with a solution of sodium thiosulfate.

  • Work-up and Purification:

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Remove the solvent under reduced pressure.

    • Purify the monochlorinated product by distillation or column chromatography.

References

Validation & Comparative

reactivity comparison of 2-Chloro-6-fluorobenzyl chloride vs. other substituted benzyl chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, selecting the right halogenated benzyl chloride is pivotal for optimizing reaction pathways. 2-Chloro-6-fluorobenzyl chloride, a key building block, possesses a unique reactivity profile shaped by the interplay of electronic and steric effects from its ortho-substituents. This guide provides an objective comparison of its reactivity against other substituted benzyl chlorides, supported by experimental data and detailed methodologies, to facilitate informed decisions in the laboratory.

The Decisive Factors: Electronic and Steric Effects

The reactivity of benzyl chlorides in nucleophilic substitution reactions is primarily governed by the stability of the transition state, which is influenced by both electronic and steric factors. These reactions typically proceed via one of two mechanisms: a unimolecular, carbocation-mediated pathway (SN1) or a bimolecular, concerted pathway (SN2).

  • Electronic Effects: Electron-withdrawing groups (EWGs), such as halogens (-F, -Cl) and nitro (-NO₂) groups, decrease the electron density of the aromatic ring. This destabilizes the benzylic carbocation intermediate crucial for the SN1 pathway, thereby slowing the reaction rate. Conversely, electron-donating groups (EDGs) like methoxy (-OCH₃) and methyl (-CH₃) stabilize the carbocation and accelerate SN1 reactions. In SN2 reactions, the effect is more nuanced, but strong EWGs can stabilize the electron-rich transition state.

  • Steric Hindrance: Substituents in the ortho positions physically obstruct the reaction center. This hindrance impedes the approach of a nucleophile in an SN2 reaction and hinders the proper solvation of the carbocation intermediate in an SN1 reaction. Consequently, ortho-substituted benzyl halides are generally less reactive than their para-isomers.[1]

This compound features two strong electron-withdrawing groups in the ortho positions. The combined inductive effects of both the chlorine and fluorine atoms significantly reduce the electron density at the benzylic carbon. Furthermore, the presence of two substituents flanking the reaction site creates substantial steric hindrance. This combination of strong electronic destabilization of the carbocation and significant steric blockage leads to a predicted lower reactivity for this compound in both SN1 and SN2 reactions compared to unsubstituted benzyl chloride and its mono-substituted analogues.

Quantitative Reactivity Comparison: Solvolysis (SN1)

As shown in the table below, electron-donating groups dramatically increase the rate of solvolysis, while electron-withdrawing groups decrease it by several orders of magnitude.

SubstituentPositionk_solv (s⁻¹) at 25°CRelative Rate
4-OCH₃para2.2 x 10⁰6,470,000
4-CH₃para1.8 x 10⁻³5,294
H - 3.4 x 10⁻⁷ 1
4-Fpara1.1 x 10⁻⁷0.32
4-Clpara4.1 x 10⁻⁸0.12
3-Clmeta2.9 x 10⁻⁹0.0085
3-NO₂meta1.8 x 10⁻¹⁰0.00053
3,4-diNO₂meta, para1.1 x 10⁻¹¹0.000032
Data sourced from Richard, J. P., et al. (1991). Journal of the American Chemical Society.[2][3]

Given that this compound has two powerful ortho-EWGs, its solvolysis rate is expected to be significantly lower than that of 4-chlorobenzyl chloride and even 3,4-dinitrobenzyl chloride due to the combined deactivating electronic effects and the added steric hindrance.

Quantitative Reactivity Comparison: Bimolecular Substitution (SN2)

In SN2 reactions, a strong nucleophile attacks the electrophilic carbon in a single, concerted step. Steric hindrance plays a critical role, with bulkier substrates reacting more slowly.

SubstrateNucleophile/Solventk (M⁻¹s⁻¹) at ~25°CRelative Rate
Benzyl ChlorideKI / Acetone1.5 x 10⁻³1
4-Nitrobenzyl ChlorideNitranion / DMSO3.31~2200
Data sourced from multiple studies for illustrative purposes.[4][5][6]

The reaction of 4-nitrobenzyl chloride is shown to be significantly faster than benzyl chloride with a nitranion nucleophile, illustrating that a strong electron-withdrawing group can accelerate SN2 reactions by stabilizing the transition state.[7] However, for this compound, the severe steric hindrance from two ortho groups is the dominant factor and is expected to drastically reduce the SN2 reaction rate compared to the unsubstituted benzyl chloride.

Visualizing Reactivity Factors and Mechanisms

To better understand the underlying principles, the following diagrams illustrate the key concepts.

G Factors Influencing Benzyl Chloride Reactivity sub Substituent Properties elec Electronic (Inductive, Resonance) sub->elec Electronic Effects steric Steric Hindrance (Ortho-Effect) sub->steric Steric Effects edg Electron Donating elec->edg EDG (-OCH3, -CH3) ewg Electron Withdrawing elec->ewg EWG (-Cl, -F, -NO2) ortho Blocks Reaction Site steric->ortho Ortho Position sn1_accel SN1 Rate ↑ edg->sn1_accel Stabilizes C+ Accelerates SN1 sn1_decel SN1 Rate ↓ ewg->sn1_decel Destabilizes C+ Decelerates SN1 sn_decel SN Rate ↓ ortho->sn_decel Hinders Nu: Attack Decelerates SN2/SN1

Caption: Logical relationship of factors affecting reactivity.

G Competing Nucleophilic Substitution Pathways sub R-CH₂-Cl (Substituted Benzyl Chloride) sn1_path SN1 Pathway sub->sn1_path Slow, Polar Protic Solvent sn2_path SN2 Pathway sub->sn2_path Fast, Strong Nucleophile carbocation Benzylic Carbocation R-CH₂⁺ sn1_path->carbocation Loss of Cl⁻ (Rate-Determining) transition_state Transition State [Nu---CH₂(R)---Cl]⁻ sn2_path->transition_state Concerted Backside Attack sn1_product Product R-CH₂-Nu carbocation->sn1_product Fast Attack by Nu:⁻ sn2_product Product Nu-CH₂-R transition_state->sn2_product Inversion of Stereochemistry

Caption: SN1 vs. SN2 reaction mechanisms.

Experimental Protocols

A generalized protocol for determining solvolysis rates, a common method for this type of reactivity comparison, is provided below. This method monitors the increase in conductivity as the covalent chloride is converted to ionic chloride.

Protocol: Conductometric Determination of Solvolysis Rates

  • Solvent Preparation: Prepare the desired solvent mixture (e.g., 80% ethanol/water by volume) and allow it to reach thermal equilibrium in a constant-temperature bath (e.g., 25.0 ± 0.1 °C).

  • Conductivity Meter Calibration: Calibrate the conductivity meter using standard solutions according to the manufacturer's instructions.

  • Reaction Initiation: Pipette a known volume of the temperature-equilibrated solvent into a reaction cell equipped with a conductivity probe and a magnetic stir bar. Allow the conductivity reading to stabilize.

  • Substrate Injection: Inject a small, accurately known amount of the benzyl chloride substrate (e.g., to achieve a final concentration of ~10⁻⁴ M) into the stirred solvent to initiate the reaction.

  • Data Acquisition: Record the conductivity of the solution as a function of time. Data points should be collected at regular intervals until the reaction has proceeded for at least 3 half-lives.

  • Data Analysis: The first-order rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time (t), where Gt is the conductivity at time t and G∞ is the final conductivity. The slope of this line will be -k.

G Experimental Workflow for Solvolysis Kinetics A Prepare Solvent & Equilibrate Temperature (e.g., 25°C) C Add Solvent to Reaction Cell & Stabilize Probe A->C B Calibrate Conductivity Meter B->C D Inject Benzyl Chloride Substrate (t=0) C->D E Record Conductivity vs. Time D->E F Determine Final Conductivity (G∞) (After >10 half-lives) E->F G Plot ln(G∞ - Gt) vs. Time F->G H Calculate Rate Constant (k) from Slope G->H

Caption: Workflow for determining solvolysis rates.

Conclusion

This compound is a valuable synthetic intermediate, but its reactivity is significantly attenuated compared to benzyl chloride and many other substituted analogues. The combination of strong inductive electron withdrawal from two ortho-halogens and substantial steric hindrance makes it a relatively poor substrate for both SN1 and SN2 reactions. This reduced reactivity is a critical consideration for experimental design, often necessitating more forcing reaction conditions (e.g., higher temperatures, stronger nucleophiles, or longer reaction times) to achieve desired transformations. For applications requiring high reactivity, substrates with electron-donating groups or less steric hindrance would be more suitable choices.

References

The Ortho Effect on Benzylic Reactivity: A Comparative Guide to Chloro and Fluoro Substituents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of the benzylic position is a cornerstone of organic synthesis, pivotal in the construction of a vast array of pharmaceutical and materials science targets. The introduction of substituents onto the aromatic ring profoundly modulates this reactivity. Among these, ortho-substituents present a unique challenge and opportunity due to their proximity to the reaction center, introducing a complex interplay of steric and electronic effects. This guide provides a detailed comparison of the influence of ortho-chloro (Cl) and ortho-fluoro (F) substituents on benzylic reactivity, supported by established chemical principles and available experimental data.

Unraveling the Ortho Effect: Steric Hindrance vs. Electronic Influence

The reactivity of a benzylic position is largely dictated by the stability of the intermediate formed during the reaction, be it a carbocation in an S(_N)1 reaction, a radical in a free-radical halogenation, or the transition state in an oxidation reaction. Ortho-substituents can influence this stability through two primary mechanisms:

  • Electronic Effects: These are a combination of inductive and resonance effects.

    • Inductive Effect (-I): Both chlorine and fluorine are more electronegative than carbon and thus exert an electron-withdrawing inductive effect, which can destabilize an electron-deficient benzylic intermediate (e.g., a carbocation or a radical). Fluorine is more electronegative than chlorine, leading to a stronger -I effect.

    • Resonance Effect (+R): Both halogens possess lone pairs of electrons that can be donated to the benzene ring through resonance. This effect can help to stabilize a positive charge or a radical at the benzylic position. The 2p orbitals of fluorine are of similar size to the 2p orbitals of carbon, allowing for more effective orbital overlap and a stronger +R effect compared to chlorine, which uses its 3p orbitals.

  • Steric Effects: The physical size of the ortho-substituent can hinder the approach of reagents to the benzylic position and can also influence the geometry and solvation of the transition state and intermediate. Chlorine is significantly larger than fluorine (van der Waals radii: Cl ≈ 1.75 Å, F ≈ 1.47 Å).

Comparative Analysis of Benzylic Reactivity

Solvolysis of Ortho-Substituted Benzyl Halides

The solvolysis of benzyl halides can proceed through either an S(_N)1 or S(_N)2 mechanism, or a borderline pathway. For reactions proceeding through an S(_N)1 mechanism, the rate-determining step is the formation of a benzylic carbocation.

Generally, ortho-substituted benzyl halides solvolyze more slowly than their para-isomers due to steric hindrance to solvation of the developing carbocation.[1] When comparing ortho-chloro and ortho-fluoro substituents:

  • Electronic Effects: The stronger electron-withdrawing inductive effect of fluorine would be expected to destabilize the benzylic carbocation more than chlorine, thus slowing down the reaction rate. Conversely, the more effective resonance donation from fluorine could partially counteract this destabilization.

  • Steric Effects: The larger size of the chlorine atom would lead to greater steric hindrance, potentially slowing the reaction rate more than fluorine.

The overall effect is a balance of these competing factors. It is generally observed that steric effects are dominant in ortho-substituted systems, suggesting that ortho-chlorobenzyl halides would likely undergo solvolysis at a slower rate than ortho-fluorobenzyl halides , assuming other factors are equal.

Table 1: Predicted Relative Rates of Solvolysis of Ortho-Halobenzyl Halides

SubstratePredicted Relative RateDominant Factors
o-Fluorobenzyl HalideFasterSmaller steric hindrance, potentially partially offset by a stronger inductive effect.
o-Chlorobenzyl HalideSlowerLarger steric hindrance is expected to be the dominant factor.
Free-Radical Bromination of Ortho-Substituted Toluenes

The benzylic bromination of toluenes using reagents like N-bromosuccinimide (NBS) proceeds via a free-radical chain mechanism. The rate-determining step involves the abstraction of a benzylic hydrogen atom to form a resonance-stabilized benzylic radical.

  • Electronic Effects: Both ortho-chloro and ortho-fluoro substituents will have a complex influence on the stability of the benzylic radical. Their electron-withdrawing inductive effects are generally destabilizing for the electron-deficient radical, while their resonance effects are stabilizing.

  • Steric Effects: The larger chlorine atom may sterically hinder the approach of the bromine radical to the benzylic hydrogen.

Given that radical reactions are often less sensitive to steric hindrance than ionic reactions, the electronic effects may play a more significant role. The stronger inductive effect of fluorine might be expected to have a more pronounced destabilizing effect on the transition state for hydrogen abstraction. However, the high reactivity of the bromine radical can sometimes minimize the influence of electronic effects. Without direct comparative data, it is difficult to definitively predict the relative rates. However, it is plausible that the differences in rates would be less pronounced than in solvolysis reactions.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable kinetic data. Below are generalized methodologies for studying the solvolysis of benzyl halides and the free-radical bromination of toluenes.

Protocol 1: Kinetic Study of the Solvolysis of Ortho-Substituted Benzyl Halides

Objective: To determine the first-order rate constant for the solvolysis of ortho-chlorobenzyl halide and ortho-fluorobenzyl halide in a given solvent system (e.g., 80% aqueous ethanol).

Materials:

  • ortho-Chlorobenzyl halide (e.g., bromide or chloride)

  • ortho-Fluorobenzyl halide (e.g., bromide or chloride)

  • Solvent (e.g., 80:20 ethanol:water by volume)

  • Standardized sodium hydroxide solution (e.g., 0.02 M)

  • Indicator solution (e.g., bromothymol blue)

  • Constant temperature water bath

  • Burette, pipettes, flasks, and stopwatch

Procedure:

  • Prepare a stock solution of the benzyl halide in a suitable solvent (e.g., acetone) at a known concentration (e.g., 0.1 M).

  • Place a known volume of the reaction solvent (e.g., 50 mL of 80% ethanol) into a flask and allow it to equilibrate to the desired temperature in the constant temperature water bath.

  • Add a few drops of the indicator to the solvent.

  • At time zero, inject a small, known volume of the benzyl halide stock solution into the reaction flask and start the stopwatch.

  • Titrate the liberated HBr or HCl with the standardized NaOH solution. The endpoint is indicated by the color change of the indicator.

  • Record the volume of NaOH added at various time intervals. The reaction is typically followed for at least two to three half-lives.

  • The first-order rate constant (k) can be determined by plotting ln(V(_\infty) - V(t)) versus time, where V(\infty) is the volume of NaOH required for complete reaction and V(_t) is the volume at time t. The slope of this line will be -k.

Workflow Diagram:

Solvolysis_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare Benzyl Halide Stock Solution D Initiate Reaction (t=0) A->D B Equilibrate Solvent at Constant Temperature B->D C Add Indicator to Solvent C->D E Titrate Liberated Acid with NaOH D->E aliquots F Record NaOH Volume vs. Time E->F G Plot ln(Vinf - Vt) vs. Time F->G H Determine Rate Constant (k) from Slope G->H

Caption: Workflow for the kinetic analysis of benzyl halide solvolysis.

Protocol 2: Competitive Free-Radical Bromination of Ortho-Substituted Toluenes

Objective: To determine the relative reactivity of ortho-chlorotoluene and ortho-fluorotoluene towards free-radical bromination.

Materials:

  • ortho-Chlorotoluene

  • ortho-Fluorotoluene

  • N-Bromosuccinimide (NBS)

  • Radical initiator (e.g., AIBN or benzoyl peroxide)

  • Solvent (e.g., carbon tetrachloride or acetonitrile)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Reaction vessel with a reflux condenser and a light source (if photochemically initiated)

Procedure:

  • In a reaction vessel, combine equimolar amounts of ortho-chlorotoluene and ortho-fluorotoluene, along with a known amount of the internal standard.

  • Add the solvent and a catalytic amount of the radical initiator.

  • Add a sub-stoichiometric amount of NBS (e.g., 0.1 equivalents relative to the total amount of toluenes). This ensures that the toluenes are in competition for the limited amount of brominating agent.

  • Heat the mixture to reflux or irradiate with a suitable lamp to initiate the reaction.

  • After a set period (e.g., 1 hour), cool the reaction mixture and quench any remaining NBS with a suitable reagent (e.g., sodium bisulfite solution).

  • Extract the organic layer, dry it, and analyze the product mixture by GC-FID.

  • By comparing the peak areas of the unreacted starting materials and the corresponding benzylic bromide products, relative to the internal standard, the relative rates of bromination can be determined.

Reaction Pathway Diagram:

Bromination_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products o_Cl_Toluene o-Chlorotoluene o_Cl_Radical o-Chlorobenzyl Radical o_Cl_Toluene->o_Cl_Radical H• abstraction by Br• o_F_Toluene o-Fluorotoluene o_F_Radical o-Fluorobenzyl Radical o_F_Toluene->o_F_Radical H• abstraction by Br• NBS NBS Br_Radical Br• NBS->Br_Radical Initiator Initiator (AIBN/light) Initiator->Br_Radical Initiation o_Cl_Bromide o-Chlorobenzyl Bromide o_Cl_Radical->o_Cl_Bromide + Br2 (from NBS) o_F_Bromide o-Fluorobenzyl Bromide o_F_Radical->o_F_Bromide + Br2 (from NBS)

Caption: General pathway for competitive benzylic bromination.

Conclusion

The influence of ortho-chloro and ortho-fluoro substituents on benzylic reactivity is a nuanced interplay of steric and electronic factors. While a definitive quantitative comparison from a single study is elusive, fundamental principles of physical organic chemistry provide a strong basis for predicting their relative effects. The larger steric bulk of chlorine is often the dominant factor, leading to slower reaction rates in sterically demanding reactions like solvolysis. In contrast, the stronger inductive effect of fluorine can play a more significant role in electronically sensitive processes. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies and generate the specific quantitative data needed for their drug development and synthetic chemistry programs. This guide serves as a foundational resource for understanding and predicting the impact of these crucial ortho-substituents, thereby enabling more rational and efficient molecular design.

References

Navigating Nucleophilic Substitution: A Comparative Guide to SN1 and SN2 Reactions of 2-Chloro-6-fluorobenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of nucleophilic substitution reactions is paramount for the rational design of synthetic routes and the development of novel therapeutics. This guide provides a comprehensive comparison of the SN1 and SN2 reaction mechanisms as they pertain to the versatile reagent, 2-Chloro-6-fluorobenzyl chloride.

The reactivity of this compound in nucleophilic substitution is a delicate balance of electronic and steric factors. While specific kinetic data for this substituted benzyl chloride is not extensively available in the public domain, a detailed analysis of its structure allows for a robust prediction of its behavior under various reaction conditions. This guide will delve into the mechanistic pathways, present illustrative experimental data for related compounds, and provide detailed protocols to empower researchers in their synthetic endeavors.

Mechanistic Overview: SN1 vs. SN2

Nucleophilic substitution reactions involve the replacement of a leaving group (in this case, chloride) by a nucleophile. The two primary mechanisms, SN1 and SN2, differ fundamentally in their kinetics and stereochemistry.

SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism. The first and rate-determining step involves the spontaneous dissociation of the leaving group to form a carbocation intermediate.[1] The stability of this carbocation is therefore the most critical factor for an SN1 reaction. In a second, rapid step, the nucleophile attacks the planar carbocation, leading to a racemic mixture if the starting material is chiral. The rate of an SN1 reaction is dependent only on the concentration of the substrate.[1]

SN2 (Substitution Nucleophilic Bimolecular): This is a concerted, one-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[1] This "backside attack" results in an inversion of stereochemistry at the reaction center. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile.[1]

The Case of this compound

Benzyl halides, such as this compound, are capable of undergoing both SN1 and SN2 reactions.[2][3] The benzylic position can stabilize a developing positive charge through resonance, making the carbocation intermediate in an SN1 pathway relatively stable.[3] Simultaneously, the primary nature of the benzylic carbon means that steric hindrance is relatively low, allowing for an SN2 attack. The presence of electron-withdrawing chloro and fluoro substituents on the aromatic ring, however, will influence the relative rates of these two pathways.

Electronic Effects: The chlorine and fluorine atoms are electron-withdrawing groups. These will destabilize the benzylic carbocation intermediate required for the SN1 pathway, thereby slowing down the rate of SN1 reactions compared to unsubstituted benzyl chloride. Conversely, these electron-withdrawing groups can make the benzylic carbon more electrophilic, potentially accelerating the SN2 reaction, although the effect on the SN2 transition state is more complex.

Steric Effects: The presence of a chlorine atom at the ortho position introduces some steric hindrance around the reaction center. This steric bulk could potentially disfavor the backside attack required for an SN2 reaction, thereby slowing it down.

The competition between the SN1 and SN2 pathways for this compound will therefore be highly dependent on the specific reaction conditions, particularly the choice of nucleophile and solvent.

Quantitative Data Comparison

Reaction ParameterSN1 Reaction (Solvolysis)SN2 Reaction
Substrate Benzyl ChlorideBenzyl Chloride
Nucleophile H₂O (weak)I⁻ (from KI) (strong)
Solvent 80% Acetone/H₂OAcetone
Temperature (°C) 2523 ± 1
Rate Constant (k) 1.4 x 10⁻⁴ s⁻¹1.5 x 10⁻³ M⁻¹s⁻¹[4]
Reaction Order First OrderSecond Order

Predicting the Predominant Mechanism

A logical workflow can be employed to predict whether an SN1 or SN2 reaction is more likely for this compound under a given set of conditions.

G Predicting the Reaction Mechanism for this compound cluster_0 Predicting the Reaction Mechanism for this compound start Start with This compound nucleophile Examine the Nucleophile start->nucleophile solvent Consider the Solvent nucleophile->solvent Weak Nucleophile (e.g., H₂O, ROH) decision_sn2 SN2 Pathway Favored nucleophile->decision_sn2 Strong, Unhindered Nucleophile (e.g., I⁻, CN⁻, RS⁻) decision_sn1 SN1 Pathway Favored solvent->decision_sn1 Polar Protic Solvent (e.g., water, alcohols) competition Competition between SN1 and SN2 possible solvent->competition Polar Aprotic Solvent (e.g., acetone, DMF)

Caption: A decision-making workflow for predicting the favored reaction mechanism.

Experimental Protocols

The following are detailed methodologies for conducting representative SN1 and SN2 reactions with benzyl chlorides. These can be adapted for this compound.

Protocol 1: SN1 Solvolysis

Objective: To measure the rate of solvolysis of a benzyl chloride derivative in a polar protic solvent.

Methodology:

  • Preparation of Solvent: Prepare a solvent mixture of 80% ethanol and 20% deionized water by volume.

  • Temperature Control: Equilibrate the solvent and a solution of the benzyl chloride in a constant temperature water bath set to 25.0 ± 0.1 °C.

  • Reaction Initiation: To a stirred solution of the solvent, inject a small, precise volume of the benzyl chloride solution to achieve a final concentration of approximately 0.01 M.

  • Monitoring the Reaction: The reaction progress can be monitored by two primary methods:

    • Titration: At regular time intervals, withdraw an aliquot of the reaction mixture and quench it in a known volume of cold acetone. Titrate the liberated HCl with a standardized solution of sodium hydroxide using a suitable indicator (e.g., phenolphthalein).

    • Conductivity: If a conductivity meter is available, the increase in conductivity due to the formation of H⁺ and Cl⁻ ions can be monitored continuously.

  • Data Analysis: The rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time (where V is the volume of NaOH titrant at time t and V∞ is the volume at the completion of the reaction) for the titration method, or by analyzing the change in conductivity over time.

Protocol 2: SN2 Reaction with a Strong Nucleophile

Objective: To synthesize a product via an SN2 reaction using a strong nucleophile.

Methodology:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium iodide (1.2 equivalents) in dry acetone.

  • Reaction Setup: To the stirred solution of sodium iodide, add this compound (1.0 equivalent).

  • Reaction Conditions: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the formation of a precipitate (sodium chloride, which is insoluble in acetone) or by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature and filter to remove the precipitated sodium chloride.

  • Isolation and Purification: Evaporate the acetone from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the desired 2-iodo-6-fluorobenzyl iodide.

Visualizing the Reaction Pathways

The following diagrams illustrate the distinct energy profiles and transition states of the SN1 and SN2 reactions.

G cluster_SN1 SN1 Pathway A R-Cl B [R⁺---Cl⁻]‡ (Transition State 1) A->B C R⁺ + Cl⁻ (Carbocation Intermediate) B->C D [Nu---R⁺]‡ (Transition State 2) C->D E R-Nu D->E

Caption: Energy profile for a typical two-step SN1 reaction.

G cluster_SN2 SN2 Pathway F Nu⁻ + R-Cl G [Nu---R---Cl]‡ (Transition State) F->G H Nu-R + Cl⁻ G->H

Caption: Energy profile for a concerted one-step SN2 reaction.

References

A Comparative Guide to the Synthesis of 2-Chloro-6-fluorobenzaldehyde with GC Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and agrochemical synthesis, 2-chloro-6-fluorobenzaldehyde is a critical building block. The efficiency and purity of its synthesis are paramount. This guide provides an objective comparison of the primary industrial synthesis route with alternative methods, supported by experimental data and detailed protocols. Gas Chromatography (GC) is highlighted as the essential monitoring tool for validating reaction progress and final product purity.

Comparative Analysis of Synthesis Routes

The synthesis of 2-chloro-6-fluorobenzaldehyde is predominantly achieved through the oxidation of 2-chloro-6-fluorotoluene. However, other routes, such as the formylation of 1-chloro-3-fluorobenzene, present alternative, albeit less common, strategies. The following table summarizes the quantitative data associated with these methods.

Synthesis RouteStarting MaterialKey ReagentsReaction TimeTemperature (°C)Yield (%)Purity (%)
Oxidation (Two-Step) 2-Chloro-6-fluorotoluene1. Cl₂, UV light; 2. H₂O, Solid SuperacidSeveral hours100-20092-95>99.7[1][2]
Oxidation (Prior Art) 2-Chloro-6-fluorotoluene1. Radical initiator, Cl₂; 2. 85% H₂SO₄Not specified90~9099[1][2]
Halogen Exchange 2,6-DichlorobenzaldehydeKF, Phase Transfer Catalyst6 hours160~10Not specified[1]
Formylation (Vilsmeier-Haack) 1-Chloro-3-fluorobenzeneDMF, POCl₃Not specified0-80Not specifiedNot specified
Ortho-lithiation 1-Chloro-3-fluorobenzenen-BuLi or LDA, DMFNot specified-78Not specifiedNot specified
Oxidation of Alcohol 2-Chloro-6-fluorobenzyl alcoholOxidizing agent (e.g., PCC, TEMPO)Not specifiedNot specifiedNot specifiedNot specified

Detailed Experimental Protocols

Primary Method: Two-Step Oxidation of 2-Chloro-6-fluorotoluene

This is the most common and industrially viable method for synthesizing 2-chloro-6-fluorobenzaldehyde.[3] It involves the free-radical chlorination of the methyl group of 2-chloro-6-fluorotoluene, followed by the hydrolysis of the resulting chlorinated intermediates.[4]

Step 1: Side-Chain Photochlorination

  • Setup: A reaction vessel is equipped with a reflux condenser, a gas inlet, a thermometer, and a UV lamp (e.g., metal halide lamp).[1][3]

  • Reaction Initiation: The vessel is charged with 2-chloro-6-fluorotoluene. The reaction mixture is heated to 150-180 °C while being irradiated by the UV lamp.[3]

  • Chlorination: Chlorine gas is bubbled through the reaction mixture.[3]

  • Monitoring: The reaction is monitored by taking aliquots and analyzing them via Gas Chromatography (GC). The chlorination is continued until the concentration of the monochlorinated intermediate (2-chloro-6-fluorobenzyl chloride) is below 0.5%.[1][3] This step yields a mixture of this compound, 2-chloro-6-fluorobenzylidene dichloride, and 2-chloro-6-fluorobenzotrichloride.[1]

Step 2: Hydrolysis

  • Catalyst Addition: To the crude chlorinated mixture from Step 1, an iron-based solid superacid catalyst (e.g., SO₄²⁻/Fe₂O₃) is added.[3] The use of a solid acid catalyst is advantageous over traditional methods that use strong mineral acids like sulfuric acid, which can cause corrosion and disposal issues.[4]

  • Water Addition: While maintaining the temperature at 150-180 °C, water is slowly added dropwise over 2-3 hours.[3]

  • Reaction Completion: After the water addition is complete, the mixture is stirred for an additional 4 hours at the same temperature to ensure complete conversion of the chlorinated intermediates.[4]

  • Monitoring: GC is used to confirm the completion of the hydrolysis by monitoring the disappearance of the di- and tri-chlorinated intermediates.[3]

Work-up and Purification

  • The reaction mixture is cooled, and an alkaline solution (e.g., sodium carbonate) is added to neutralize the acid.[1]

  • The organic layer is separated.

  • The crude 2-chloro-6-fluorobenzaldehyde is purified by reduced pressure distillation to yield a product with >99.7% purity.[1][2]

Alternative Method 1: Formylation of 1-Chloro-3-fluorobenzene (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction introduces a formyl group onto an electron-rich aromatic ring.[5][6][7] However, 1-chloro-3-fluorobenzene is an electron-deficient ring, which makes this reaction challenging.[8]

General Protocol:

  • Vilsmeier Reagent Formation: N,N-Dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) are reacted to form the Vilsmeier reagent, a chloroiminium salt.[9]

  • Formylation: 1-Chloro-3-fluorobenzene is added to the Vilsmeier reagent.

  • Hydrolysis: The reaction is quenched with water to hydrolyze the intermediate and form the aldehyde.

Challenges:

  • Low reactivity of the electron-deficient starting material.

  • Potential for poor regioselectivity.

  • Lack of optimized and reported yields for this specific transformation.

Alternative Method 2: Ortho-lithiation of 1-Chloro-3-fluorobenzene

This method involves the deprotonation of 1-chloro-3-fluorobenzene at the position between the two halogen atoms, followed by the addition of a formylating agent. The fluorine atom is a stronger ortho-directing group than chlorine, which should favor the desired regioselectivity.[1][8]

General Protocol:

  • Lithiation: 1-Chloro-3-fluorobenzene is dissolved in a dry, aprotic solvent like THF and cooled to -78 °C. A strong base, such as n-butyllithium (n-BuLi), is added slowly.[1]

  • Formylation: After lithiation is complete, a formylating agent like DMF is added.[1]

  • Work-up: The reaction is quenched with an aqueous acid solution, and the product is extracted.

Challenges:

  • Requires strictly anhydrous and inert conditions.

  • The use of pyrophoric reagents like n-BuLi poses safety risks.

  • Lack of specific, optimized experimental data and yields in the literature.[1]

Alternative Method 3: Oxidation of 2-Chloro-6-fluorobenzyl alcohol

The direct oxidation of the corresponding benzyl alcohol is a common method for aldehyde synthesis.[10] Various oxidizing agents can be employed.

General Protocol:

  • Oxidation: 2-Chloro-6-fluorobenzyl alcohol is dissolved in a suitable solvent, and an oxidizing agent (e.g., pyridinium chlorochromate (PCC), TEMPO/bleach, or Swern oxidation reagents) is added.[10]

  • Monitoring: The reaction progress is monitored by TLC or GC.

  • Work-up: The reaction mixture is worked up to remove the oxidant and isolate the aldehyde.

Challenges:

  • Over-oxidation to the corresponding carboxylic acid can be a significant side reaction.[3]

  • The starting alcohol, 2-chloro-6-fluorobenzyl alcohol, may need to be synthesized first, adding steps to the overall process.[11]

GC Monitoring Protocol

Gas Chromatography is an indispensable tool for monitoring the reaction progress and quantifying the purity of the final product.[3][4][12] A validated GC method ensures reliable and reproducible results.

Instrumentation:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[12]

  • Column: A non-polar capillary column, such as a DB-5 or HP-5 (e.g., 30 m x 0.32 mm i.d., 0.25 µm film thickness), is suitable for separating the components of the reaction mixture.[2]

GC Parameters:

ParameterValue
Injector Temperature 250 °C
Detector Temperature 280 °C (FID) or MS transfer line at 280 °C
Carrier Gas Helium or Hydrogen
Flow Rate 1-2 mL/min
Oven Program Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, hold for 5 minutes.
Injection Volume 1 µL
Split Ratio 50:1

Sample Preparation: A small aliquot of the reaction mixture is withdrawn and diluted with a suitable solvent (e.g., dichloromethane or ethyl acetate). The sample is then filtered through a syringe filter before injection into the GC.

Visualizing the Workflow

The following diagrams illustrate the logical workflow of the primary synthesis method and the subsequent GC validation process.

cluster_synthesis Synthesis Workflow start Start: 2-Chloro-6-fluorotoluene chlorination Side-Chain Photochlorination (Cl2, UV Light, 150-180°C) start->chlorination hydrolysis Hydrolysis (H2O, Solid Superacid, 150-180°C) chlorination->hydrolysis workup Work-up & Purification (Neutralization, Distillation) hydrolysis->workup end End: 2-Chloro-6-fluorobenzaldehyde workup->end

Caption: Synthesis of 2-chloro-6-fluorobenzaldehyde.

cluster_gc GC Validation Workflow sampling Reaction Sampling dilution Sample Dilution sampling->dilution injection GC Injection dilution->injection separation Chromatographic Separation injection->separation detection FID/MS Detection separation->detection analysis Data Analysis (Peak Integration, Quantification) detection->analysis result Result: Purity & Yield analysis->result

Caption: GC monitoring and validation process.

References

A Comparative Analysis of Halogenated Benzyl Chlorides in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry and drug development, halogenated benzyl chlorides are pivotal intermediates, valued for their reactivity in nucleophilic substitution reactions. The nature and position of halogen substituents on the benzyl moiety, however, can significantly influence reaction rates and mechanistic pathways. This guide provides an objective comparison of the performance of various halogenated benzyl chlorides in nucleophilic substitution reactions, supported by experimental data, to aid in the selection of appropriate substrates and reaction conditions.

Executive Summary

The reactivity of halogenated benzyl chlorides in nucleophilic substitution is governed by a delicate interplay of electronic and steric effects, as well as the stability of intermediates or transition states. Generally, benzyl halides are reactive towards both S(_N)1 and S(_N)2 mechanisms due to the ability of the benzene ring to stabilize both the carbocation intermediate in S(_N)1 and the transition state in S(_N)2 reactions.[1][2]

Key factors influencing their reactivity include:

  • The Nature of the Halogen as a Leaving Group: The leaving group ability of the halide attached to the benzylic carbon follows the trend I > Br > Cl > F. This is attributed to the C-X bond strength and the stability of the resulting halide anion.

  • Electronic Effects of Ring Substituents: Electron-donating groups on the benzene ring accelerate S(_N)1 reactions by stabilizing the benzylic carbocation. Conversely, electron-withdrawing groups tend to favor the S(_N)2 pathway by stabilizing the electron-rich transition state and destabilizing the carbocation.

  • Position of Ring Substituents: The position of a halogen substituent on the benzene ring (ortho, meta, or para) influences its electronic effect (inductive vs. resonance) and can introduce steric hindrance, thereby affecting the reaction rate and mechanism.

Data Presentation: A Quantitative Comparison

The following tables summarize quantitative data on the nucleophilic substitution reactions of various halogenated and substituted benzyl chlorides.

Table 1: Relative Rates of Solvolysis of para-Substituted Benzyl Chlorides

The solvolysis of benzyl chlorides in polar protic solvents like ethanol-water mixtures often proceeds through an S(_N)1-like mechanism. The data below illustrates the significant impact of para-substituents on the reaction rate.

Substituent (at para-position)Relative Rate of Solvolysis (in 80% aq. ethanol)
-OCH({3})~2500
-CH({3})15.6
-H1.0
-Cl0.78
-NO(_{2})~0.0003

This data highlights that electron-donating groups like methoxy dramatically increase the solvolysis rate, while electron-withdrawing groups like nitro significantly decrease it.[1] A chloro-substituent at the para-position has a modest deactivating effect.

Table 2: First-Order Rate Constants for Solvolysis of Substituted Benzyl Chlorides in 20% Acetonitrile-Water at 25°C

This table provides specific rate constants for the solvolysis of various substituted benzyl chlorides, offering a more direct comparison of their reactivity.

Substratek(_{solv}) (s
1^{-1}−1
)
4-Methoxybenzyl chloride2.2
4-Methylbenzyl chloride1.5 x 10
2^{-2}−2
Benzyl chloride3.0 x 10
4^{-4}−4
4-Chlorobenzyl chloride1.2 x 10
4^{-4}−4
3,4-Dinitrobenzyl chloride1.1 x 10
8^{-8}−8

Data from this table confirms the trends observed in Table 1, with electron-donating groups leading to faster solvolysis and electron-withdrawing groups leading to slower rates.[3]

Table 3: Second-Order Rate Constants for the Reaction of Benzyl Chloride with Various Nucleophiles

The choice of nucleophile also plays a critical role in the reaction kinetics, as illustrated by the reaction of benzyl chloride with different nucleophiles in an S(_N)2 reaction.

NucleophileSolventTemperature (°C)k(_{2}) (M
1^{-1}−1
s
1^{-1}−1
)
KIAcetone231.5 x 10
3^{-3}−3
AnilineCarbon tetrachloride-Phenol (80:20)600.0211
p-ToluidineCarbon tetrachloride-Phenol (80:20)600.024

This data showcases how the nucleophile and solvent system affect the rate of substitution.[4]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of halogenated benzyl chlorides.

Experimental Protocol 1: Determination of Solvolysis Rates by Conductometric Method

This protocol is suitable for measuring the first-order rate constants of solvolysis for substituted benzyl chlorides in aqueous ethanol.

Materials:

  • Substituted benzyl chloride (e.g., 4-chlorobenzyl chloride)

  • 80% (v/v) ethanol-water mixture

  • Conductivity meter

  • Thermostated water bath

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of the substituted benzyl chloride (e.g., 0.1 M) in the 80% ethanol-water solvent.

  • Equilibrate the solvent and the stock solution to the desired reaction temperature (e.g., 25.0 ± 0.1 °C) in the thermostated water bath.

  • To initiate a kinetic run, pipette a small volume of the stock solution into a known volume of the pre-thermostated solvent in a conductivity cell to achieve the desired final concentration (e.g., 0.001 M).

  • Immediately start monitoring the change in conductivity of the solution over time. The solvolysis reaction produces HCl, which increases the conductivity of the solution.

  • Record conductivity readings at regular time intervals until the reaction is complete (i.e., the conductivity reading is stable).

  • The first-order rate constant (k) can be determined from the slope of a plot of ln(G({\infty}) - G({t})) versus time, where G({t}) is the conductance at time t, and G({\infty}) is the conductance at infinite time (reaction completion).

Experimental Protocol 2: Kinetic Study of S(_N)2 Reaction by Titration

This protocol describes a method to follow the kinetics of the reaction between a benzyl halide and a nucleophile, such as the reaction of benzyl chloride with sodium hydroxide.

Materials:

  • Benzyl chloride

  • Aqueous sodium hydroxide solution (e.g., 0.1 M)

  • Acetone (as solvent)

  • Standardized hydrochloric acid solution (e.g., 0.05 M)

  • Phenolphthalein indicator

  • Ice bath

  • Thermostated water bath

  • Conical flasks, pipettes, and burette

Procedure:

  • Prepare solutions of benzyl chloride in acetone and aqueous sodium hydroxide of known concentrations.

  • Place the reactant solutions in the thermostated water bath to reach the desired reaction temperature.

  • To start the reaction, mix equal volumes of the two solutions in a reaction flask.

  • At regular time intervals, withdraw an aliquot (e.g., 5 mL) of the reaction mixture and quench the reaction by adding it to a flask containing ice-cold water.

  • Immediately titrate the unreacted sodium hydroxide in the quenched aliquot with the standardized hydrochloric acid solution using phenolphthalein as the indicator.

  • The concentration of the remaining hydroxide at different times is used to calculate the second-order rate constant for the reaction.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the nucleophilic substitution of halogenated benzyl chlorides.

SN1_vs_SN2_Pathway cluster_sn1 SN1 Pathway cluster_sn2 SN2 Pathway Substrate_SN1 R-X Carbocation R+ Substrate_SN1->Carbocation Slow, RDS -X- Product_SN1 R-Nu Carbocation->Product_SN1 Fast +Nu- Substrate_SN2 R-X Transition_State [Nu---R---X]δ- Substrate_SN2->Transition_State Concerted +Nu- Product_SN2 Nu-R Transition_State->Product_SN2 -X- Benzyl_Halide Halogenated Benzyl Chloride Benzyl_Halide->Substrate_SN1 Polar Protic Solvent Weak Nucleophile Benzyl_Halide->Substrate_SN2 Polar Aprotic Solvent Strong Nucleophile

Caption: Mechanistic pathways for nucleophilic substitution of benzyl halides.

Experimental_Workflow Start Prepare Reactant Solutions Equilibrate Thermostat Solutions Start->Equilibrate Mix Initiate Reaction Equilibrate->Mix Monitor Monitor Reaction Progress (e.g., Conductivity, Titration) Mix->Monitor Data_Collection Collect Data vs. Time Monitor->Data_Collection Analysis Plot Data & Calculate Rate Constant Data_Collection->Analysis End Determine Reaction Rate Analysis->End

Caption: General experimental workflow for kinetic analysis.

Substituent_Effects Benzyl_Chloride Benzyl Chloride EDG Electron-Donating Group (e.g., -OCH3, -CH3) Benzyl_Chloride->EDG EWG Electron-Withdrawing Group (e.g., -NO2, -Cl) Benzyl_Chloride->EWG SN1_Rate Increased SN1 Rate EDG->SN1_Rate Stabilizes Carbocation SN2_Rate Favors SN2 Pathway EWG->SN2_Rate Destabilizes Carbocation Stabilizes TS

Caption: Influence of ring substituents on reaction pathways.

References

Alkylation Reactivity Showdown: 2-Chloro-6-fluorobenzyl Chloride vs. 2-Chlorobenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry

In the landscape of pharmaceutical and agrochemical development, the strategic selection of alkylating agents is paramount to the success of a synthetic route. Both 2-chloro-6-fluorobenzyl chloride and 2-chlorobenzyl chloride serve as critical building blocks for introducing a substituted benzyl moiety onto a nucleophile.[1][2] This guide provides an in-depth comparison of their reactivity in alkylation reactions, supported by foundational principles of physical organic chemistry, to aid researchers in making informed decisions for their synthetic endeavors.

Executive Summary

Theoretical Reactivity Comparison

The alkylation reactions of benzyl chlorides typically proceed via an SN2 mechanism, particularly with moderately to highly nucleophilic substrates. The rate of an SN2 reaction is sensitive to the electronic properties of the substituents on the aromatic ring and steric hindrance at the reaction center.

Electronic Effects:

Substituents on the phenyl ring of benzyl chlorides can significantly influence the rate of SN2 reactions by altering the electron density at the benzylic carbon. Electron-withdrawing groups (EWGs) tend to decrease the rate of SN2 reactions. This is because they destabilize the transition state, which has a developing negative charge on the departing leaving group and increased electron density around the central carbon atom.

  • 2-Chlorobenzyl chloride possesses one electron-withdrawing chloro group in the ortho position.

  • This compound has two electron-withdrawing groups: a chloro group and a fluoro group, both in ortho positions. The fluorine atom is more electronegative than chlorine, and thus has a stronger inductive electron-withdrawing effect.

The cumulative electron-withdrawing effect of both the chloro and fluoro groups in this compound is expected to be greater than that of the single chloro group in 2-chlorobenzyl chloride. This increased electron withdrawal will destabilize the SN2 transition state to a larger extent, leading to a higher activation energy and a slower reaction rate.

Steric Effects:

The ortho position of the substituents in both molecules can also exert a steric effect, hindering the approach of the nucleophile to the benzylic carbon. This compound has substituents at both ortho positions (2- and 6-), which could present greater steric hindrance compared to 2-chlorobenzyl chloride with a substituent at only one ortho position (2-). This increased steric hindrance would further contribute to a slower reaction rate for this compound.

Data Presentation: Predicted Relative Reactivity

The following table summarizes the predicted relative reactivity of the two compounds in SN2 alkylation reactions based on the theoretical principles discussed above.

FeatureThis compound2-Chlorobenzyl Chloride
Electronic Effect of Substituents Stronger electron withdrawal (one chloro and one fluoro group)Moderate electron withdrawal (one chloro group)
Predicted SN2 Transition State Stability Less stableMore stable
Steric Hindrance Potentially higher (substituents at both ortho positions)Lower (substituent at one ortho position)
Predicted Relative Reaction Rate SlowerFaster

Experimental Protocols: Representative N-Alkylation of Adenine

While specific comparative kinetic data is unavailable, the following protocol for the N-alkylation of adenine can be adapted for both this compound and 2-chlorobenzyl chloride. This procedure is based on general methods for the alkylation of heterocyclic amines.[3]

Materials:

  • Adenine

  • This compound or 2-chlorobenzyl chloride

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon inert atmosphere setup

  • Standard laboratory glassware for workup and purification

Procedure:

  • Preparation: To an oven-dried round-bottom flask under an inert atmosphere, add adenine (1.0 equivalent).

  • Deprotonation: Add anhydrous DMF to the flask, followed by the portion-wise addition of sodium hydride (1.1 equivalents) at 0 °C. The mixture is then stirred at room temperature for 1 hour to ensure complete deprotonation of the adenine.

  • Alkylation: The appropriate alkylating agent (this compound or 2-chlorobenzyl chloride, 1.1 equivalents) is dissolved in a minimal amount of anhydrous DMF and added dropwise to the adenine anion solution at 0 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired N-alkylated adenine product.

Mandatory Visualizations

Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Adenine Adenine Deprotonation Deprotonation (0°C to RT) Adenine->Deprotonation NaH NaH NaH->Deprotonation DMF DMF DMF->Deprotonation Alkylation Alkylation with Ar-CH2Cl (0°C to RT) Deprotonation->Alkylation Quenching Quenching Alkylation->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Product Purified Product Purification->Product

Caption: General workflow for the N-alkylation of adenine.

Caption: Predicted relative energy profiles for SN2 alkylation.

References

A Comparative Guide to Analytical Methods for Assessing the Purity of 2-Chloro-6-fluorobenzyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to the integrity and success of a synthetic pathway. 2-Chloro-6-fluorobenzyl chloride and its derivatives are key building blocks in the synthesis of numerous pharmaceutical and agrochemical compounds. Ensuring their purity is a critical quality control step. This guide provides a comparative overview of the primary analytical methods for assessing the purity of this compound, offering detailed experimental protocols, comparative performance data, and workflow visualizations to aid in method selection and implementation.

The principal analytical techniques for determining the purity of this compound and related compounds are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) often coupled with Mass Spectrometry (MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method presents distinct advantages and is suited to different analytical needs.

Comparison of Analytical Methodologies

The selection of an appropriate analytical method depends on various factors, including the nature of the impurities, the required sensitivity, and the availability of instrumentation.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on partitioning between a stationary and a mobile liquid phase.Separation based on volatility and interaction with a stationary phase, with mass-based detection.Quantification based on the direct proportionality between the NMR signal integral and the number of atomic nuclei.
Primary Use Purity and impurity profiling, especially for non-volatile or thermally labile impurities.Purity and impurity profiling, particularly for volatile and semi-volatile impurities.[1]Absolute purity determination without the need for a specific reference standard of the analyte.[2][3]
Specificity High, especially with a photodiode array (PDA) or mass spectrometer (MS) detector.Very high, provides structural information for impurity identification.[4]High, provides detailed structural information.
Sensitivity High, with UV detectors being very sensitive for chromophoric compounds.[5]Very high, capable of detecting trace-level impurities.[6]Moderate, generally lower sensitivity than chromatographic methods.[2]
Sample Throughput High, with typical run times of 15-30 minutes.Moderate to high, with modern fast GC methods.Low to moderate, requires longer acquisition times for high precision.
Instrumentation HPLC system with a pump, injector, column, and detector (e.g., UV/PDA, MS).Gas chromatograph coupled to a mass spectrometer.NMR spectrometer.

Quantitative Data Summary

The following table summarizes typical performance parameters that can be expected for the analysis of benzyl chloride derivatives. While specific data for this compound is not extensively published, these values are based on validated methods for closely related compounds.[5][6][7][8]

ParameterHPLC[5][8]GC-MS[6][7]qNMR[2]
Linearity (Correlation Coefficient, r²) > 0.999> 0.999Not applicable (direct measurement)
Limit of Detection (LOD) 1 - 10 ng/mL0.01 - 0.1 µg/mL~0.1% (w/w)
Limit of Quantification (LOQ) 3 - 30 ng/mL0.05 - 0.5 µg/mL~0.3% (w/w)
Accuracy (Recovery) 97.5% - 99.7%95% - 105%98% - 102%
Precision (RSD%) < 2%< 5%< 1%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the determination of purity and non-volatile impurities in this compound.

  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with 50:50 (v/v) acetonitrile:water and grading to 90:10 acetonitrile:water over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 220 nm.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 100 mL of a 50:50 mixture of acetonitrile and water.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the analysis of volatile and semi-volatile impurities.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.

  • Column: A nonpolar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is commonly used.[6]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Split/splitless injector, with a split ratio of 50:1.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Mass Spectrometer Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40-400.

  • Sample Preparation: Accurately weigh about 50 mg of the sample and dissolve it in 10 mL of a suitable solvent like dichloromethane or acetonitrile.

Quantitative Nuclear Magnetic Resonance (qNMR)

This method allows for the direct determination of purity without a specific standard of this compound.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., Chloroform-d, DMSO-d6).

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the this compound sample into a vial.

    • Accurately weigh a similar amount of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification (e.g., 5-7 times the longest T1 of the signals of interest). A value of 30-60 seconds is often used.[2]

    • Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio (e.g., 16 or 32).

  • Data Processing and Calculation:

    • Integrate a well-resolved, characteristic signal of this compound (e.g., the benzylic CH2 protons).

    • Integrate a known signal of the internal standard.

    • Calculate the purity using the following formula[3]: Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

Visualization of Analytical Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile/Water weigh->dissolve inject Inject into HPLC dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection (220 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Dichloromethane weigh->dissolve inject Inject into GC dissolve->inject separate Separation on DB-5MS Column inject->separate ionize Electron Ionization separate->ionize analyze Mass Analysis ionize->analyze integrate Integrate Peak Areas analyze->integrate identify Identify Impurities (Mass Spectra) analyze->identify calculate Calculate Purity (%) integrate->calculate QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Accurately Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve acquire Acquire 1H NMR Spectrum (long relaxation delay) dissolve->acquire integrate Integrate Sample and Standard Signals acquire->integrate calculate Calculate Absolute Purity integrate->calculate

References

Kinetic Showdown: Unraveling the Reactivity of 2-Chloro-6-fluorobenzyl Chloride in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the intricate landscape of drug discovery and fine chemical synthesis, the reactivity of key intermediates is a critical parameter. 2-Chloro-6-fluorobenzyl chloride, a versatile building block, readily undergoes nucleophilic substitution reactions, a cornerstone of molecular construction.[1] Understanding the kinetics of these reactions is paramount for optimizing synthetic routes, predicting product formation, and ultimately accelerating the development of novel therapeutics. This guide provides a comprehensive comparison of the kinetic profile of this compound with alternative substituted benzyl chlorides, supported by established experimental data and detailed methodologies.

The Decisive Role of Substituents in Reactivity

The rate of nucleophilic substitution in benzyl halides is exquisitely sensitive to the nature and position of substituents on the aromatic ring. These effects can be broadly categorized as electronic and steric. Electron-donating groups, such as methoxy and methyl, tend to accelerate the reaction, particularly for SN1 pathways, by stabilizing the benzylic carbocation intermediate.[2][3] Conversely, electron-withdrawing groups like nitro and cyano retard the reaction rate by destabilizing the carbocation.[3][4]

For this compound, the presence of two electron-withdrawing halogens (chloro and fluoro) at the ortho positions is expected to significantly influence its reactivity. While halogens are inductively electron-withdrawing, they can also exhibit a weaker, resonance-based electron-donating effect. The net effect on the reaction rate will depend on the specific nucleophile and reaction conditions, which dictate the operative mechanism (SN1 or SN2).

Comparative Kinetic Data

SubstrateSolvent SystemTemperature (°C)Rate Constant (k, s⁻¹)Relative Rate
Benzyl chloride80% Acetone251.4 x 10⁻⁶1
4-Methylbenzyl chloride80% Acetone254.5 x 10⁻⁴321
4-Nitrobenzyl chloride80% Acetone253.1 x 10⁻⁸0.022
2-Chlorobenzyl chlorideEthanol/Water601.1 x 10⁻⁵-
4-Chlorobenzyl chlorideEthanol/Water603.2 x 10⁻⁵-

Note: The data presented is compiled from various sources and is intended for comparative purposes. Direct comparison of absolute rates should be made with caution due to differing reaction conditions.

Based on the general principles of substituent effects, it is anticipated that this compound will exhibit a slower reaction rate compared to unsubstituted benzyl chloride due to the electron-withdrawing nature of the two halogen substituents. The precise rate will be a complex interplay of these inductive effects and potential steric hindrance from the ortho substituents.

Experimental Protocols: Unveiling Reaction Kinetics

The study of fast reactions, such as the nucleophilic substitution of reactive benzyl halides, necessitates specialized techniques that can monitor chemical changes on a millisecond to second timescale.[5][6][7] The stopped-flow and conductometric methods are two powerful approaches for acquiring high-resolution kinetic data.

Stopped-Flow Spectrophotometry

This is the premier technique for studying rapid reactions in solution.[5][6][7][8][9][10] It involves the rapid mixing of two reactant solutions and then abruptly stopping the flow to monitor the reaction progress in a static observation cell, typically using UV-Vis absorbance or fluorescence spectroscopy.[6][8]

Detailed Methodology:

  • Solution Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile, aqueous acetone) in one syringe. Prepare a solution of the nucleophile (e.g., sodium azide, a substituted amine) in the same solvent in a second syringe. The concentrations should be chosen to ensure pseudo-first-order conditions if desired.

  • Instrument Setup: The stopped-flow instrument is set up with the appropriate wavelength for monitoring the disappearance of a reactant or the appearance of a product. The drive syringes are filled with the reactant solutions.

  • Rapid Mixing and Data Acquisition: The drive mechanism rapidly pushes the contents of the syringes into a high-efficiency mixer, initiating the reaction. The mixed solution flows into the observation cell, and the flow is abruptly stopped. The change in absorbance or fluorescence is then recorded as a function of time.

  • Data Analysis: The resulting kinetic trace (absorbance vs. time) is fitted to the appropriate integrated rate law (e.g., first-order or second-order) to determine the observed rate constant (kobs).

Conductometric Method

This technique is particularly useful for reactions that produce or consume ions, leading to a change in the electrical conductivity of the solution over time.[11] For the solvolysis of benzyl chlorides, the production of H+ and Cl- ions can be monitored.[11]

Detailed Methodology:

  • Solvent Equilibration: A known volume of the solvent (e.g., aqueous acetone) is placed in a thermostatted reaction cell equipped with a calibrated conductivity probe and a magnetic stirrer.

  • Reaction Initiation: A small, precise amount of the benzyl chloride substrate is injected into the stirred solvent to start the reaction.

  • Conductivity Monitoring: The conductivity of the solution is recorded as a function of time. The increase in conductivity is directly proportional to the formation of ionic products.

  • Data Analysis: The conductivity data is converted to concentration data, and the resulting kinetic profile is analyzed using the appropriate rate law to determine the rate constant.

Visualizing the Process

To further clarify the experimental and logical frameworks, the following diagrams are provided.

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Stopped-Flow Experiment cluster_analysis Data Analysis SolA Reactant A Solution (e.g., this compound) Mixing Rapid Mixing SolA->Mixing SolB Reactant B Solution (Nucleophile) SolB->Mixing Observation Spectroscopic Observation Mixing->Observation Data Kinetic Data (Absorbance vs. Time) Observation->Data Fitting Curve Fitting to Rate Law Data->Fitting Rate Rate Constant (k) Fitting->Rate

Caption: Workflow for a typical stopped-flow kinetic study.

Structure_Activity_Relationship cluster_properties Substituent Properties cluster_outcome Kinetic Outcome Substrate Substituted Benzyl Chloride Electronic Electronic Effects (Inductive, Resonance) Substrate->Electronic Steric Steric Hindrance Substrate->Steric Mechanism Reaction Mechanism (SN1 vs. SN2) Electronic->Mechanism Steric->Mechanism Rate Reaction Rate Mechanism->Rate

References

A Researcher's Guide to Computational Modeling of Transition States in 2-Chloro-6-fluorobenzyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of reaction mechanisms is paramount. Computational modeling provides a powerful lens to investigate transition states, which are fleeting yet critical to determining reaction rates and product outcomes. This guide offers a comparative framework for the computational analysis of reactions involving 2-chloro-6-fluorobenzyl chloride, a halogenated aromatic compound relevant in the synthesis of pharmaceuticals and agrochemicals.

This document will explore the computational methodologies used to model nucleophilic substitution reactions of substituted benzyl chlorides, compare these approaches, and provide a baseline of experimental data for validation. We will focus on the SN2 reaction as a representative case, given that primary benzylic halides often react via this pathway.[1]

Comparing Computational Methodologies for Transition State Analysis

The accuracy of computational predictions for transition states is highly dependent on the chosen theoretical methods. Density Functional Theory (DFT) is a widely used approach that offers a good balance between computational cost and accuracy for studying organic reactions.[2][3] Below is a comparison of common methodologies.

Table 1: Comparison of Computational Methods for Transition State Modeling

Component Method/Model Description Strengths & Weaknesses for Benzyl Chloride Reactions
Electronic Structure Method DFT (e.g., B3LYP, M06-2X, ωB97X-D)Approximates the electronic energy of a system based on its electron density.Strengths: Good accuracy for barrier heights with modern functionals, computationally efficient.[4][5] Weaknesses: Functional selection is crucial; some functionals underestimate barrier heights for SN2 reactions.[2]
MP2 (Møller-Plesset perturbation theory)A post-Hartree-Fock method that includes electron correlation.Strengths: Often provides accurate geometries and energies. Weaknesses: More computationally expensive than DFT.
Basis Set Pople Style (e.g., 6-31+G(d,p))A split-valence basis set with added polarization (d,p) and diffuse (+) functions.Strengths: Widely used, good balance of accuracy and cost for organic molecules. Weaknesses: May be less accurate for systems with heavy atoms or complex electronic structures.
Dunning's Correlation Consistent (e.g., aug-cc-pVDZ)Systematically improvable basis sets designed to converge towards the complete basis set limit.Strengths: High accuracy, especially when extrapolated to the complete basis set limit. Weaknesses: Computationally more demanding than Pople-style basis sets.
Solvent Effects Implicit (Continuum) Models (e.g., PCM, SMD)The solvent is modeled as a continuous medium with a specific dielectric constant.[6][7][8][9]Strengths: Computationally inexpensive, good for capturing bulk solvent effects.[6][7][8][9] Weaknesses: Does not account for specific solute-solvent interactions like hydrogen bonding.
Explicit Solvent ModelsIndividual solvent molecules are included in the calculation.Strengths: Provides a detailed description of the solvent environment and specific interactions.[10] Weaknesses: Computationally very expensive, requires extensive sampling of solvent configurations.[10]

Experimental Data for Comparison: Solvolysis of Substituted Benzyl Chlorides

To ground our computational models in experimental reality, we can compare predicted reaction rates with empirical data from similar compounds. The solvolysis of substituted benzyl chlorides has been extensively studied, and the reaction rates are sensitive to the electronic effects of the substituents.[11][12] The Hammett equation is often used to correlate the reaction rates with substituent constants (σ), providing a quantitative measure of electronic effects.[11][12][13]

Table 2: Experimental Solvolysis Rate Constants of Substituted Benzyl Chlorides

The following table presents first-order rate constants for the solvolysis of various ring-substituted benzyl chlorides in 20% acetonitrile in water at 25°C.[11] This data illustrates the impact of electron-donating and electron-withdrawing groups on the reaction rate.

Substituent ksolv (s-1)
4-Methoxy2.2
4-Methyl1.8 x 10-2
H (Unsubstituted)2.9 x 10-4
4-Chloro1.1 x 10-4
3-Chloro2.5 x 10-5
3-Nitro2.9 x 10-7
3,4-Dinitro1.1 x 10-8

Data sourced from Richard, J. P., et al. (2011).[11]

For this compound, both substituents are in the ortho position. Ortho substituents can exert complex steric and electronic effects that are not captured by standard Hammett parameters.[14][15] Both chlorine and fluorine are electron-withdrawing, which would be expected to decrease the rate of reactions with carbocation character (SN1-like). However, for an SN2 reaction, the effect on the transition state is more nuanced.

Experimental and Computational Protocols

A typical computational workflow for modeling the transition state of an SN2 reaction of this compound with a nucleophile (e.g., Cl-) is outlined below.

Detailed Computational Protocol
  • Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS is required.

  • Model Building:

    • Construct the initial geometries of the reactants: this compound and the chloride anion.

    • Create an initial guess for the transition state structure. For an SN2 reaction, this will be a trigonal bipyramidal geometry at the benzylic carbon, with the incoming and outgoing chloride ions in the apical positions.

  • Geometry Optimization:

    • Optimize the geometries of the reactants and the product complex to find their minimum energy structures.

    • Level of Theory: A DFT functional suitable for barrier heights, such as M06-2X or ωB97X-D, is recommended.

    • Basis Set: A Pople-style basis set like 6-31+G(d,p) is a good starting point. For higher accuracy, a larger basis set like aug-cc-pVDZ can be used.[16][17][18]

    • Solvent Model: An implicit solvent model like the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) or the SMD model should be used to simulate a solvent environment (e.g., water or acetonitrile).

  • Transition State Search:

    • Using the initial guess, perform a transition state optimization. This calculation searches for a first-order saddle point on the potential energy surface.

    • Common algorithms include the Berny algorithm (opt=ts) in Gaussian.

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized transition state structure at the same level of theory.

    • A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.[1]

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • An IRC calculation is performed to confirm that the found transition state connects the reactant and product minima. This involves following the reaction path downhill from the transition state in both forward and reverse directions.

  • Energy Calculation:

    • The activation energy (barrier height) is calculated as the difference in energy between the transition state and the reactants.

    • It is often recommended to perform single-point energy calculations with a larger basis set on the optimized geometries to obtain more accurate energies.[19]

Visualization of the Computational Workflow

The logical flow of a computational study to determine the transition state of a chemical reaction can be visualized as follows:

G A 1. Build Initial Geometries (Reactants, Products, TS Guess) B 2. Optimize Reactant & Product Geometries A->B C 3. Transition State Search (e.g., opt=ts) A->C H 6. Calculate Activation Energy (ΔE‡ = E_TS - E_Reactants) B->H D 4. Frequency Calculation on TS C->D E Verify: One Imaginary Frequency? D->E F 5. IRC Calculation E->F Yes I Refine TS Guess E->I No G Verify: Connects Reactants & Products? F->G G->H Yes G->I No I->C

Caption: Workflow for computational transition state analysis.

Conclusion

Computational modeling is an indispensable tool for elucidating the mechanisms of reactions involving complex molecules like this compound. By carefully selecting a combination of electronic structure methods, basis sets, and solvent models, researchers can obtain valuable insights into transition state structures and reaction energetics. The performance of these computational models can be benchmarked against a rich body of experimental data for related substituted benzyl chlorides. This integrated approach of computation and experimental comparison allows for a deeper understanding of reactivity, which is crucial for the rational design of new molecules and synthetic pathways in drug development and other chemical industries.

References

Safety Operating Guide

Proper Disposal of 2-Chloro-6-fluorobenzyl Chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Chloro-6-fluorobenzyl chloride (CAS No. 55117-15-2), a corrosive and halogenated organic compound. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Hazard Information

This compound is a combustible liquid that is corrosive and causes severe skin burns and eye damage.[1] It is also a lachrymator, meaning it can cause tearing of the eyes.[2] The substance is classified as toxic to aquatic life with long-lasting effects.[2] Due to its chemical properties, it is incompatible with bases, alcohols, amines, metals, and strong oxidizing agents.[1]

Personal Protective Equipment (PPE) is mandatory when handling this chemical:

  • Eye Protection: Wear chemical safety goggles and a face shield.[1]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[1]

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound for easy reference.

PropertyValueSource(s)
CAS Number 55117-15-2[1]
Molecular Formula C₇H₅Cl₂F
Molecular Weight 179.02 g/mol
Appearance Colorless to light yellow liquid[2]
Density 1.401 g/mL at 25 °C
Flash Point 93.4 °C (200.1 °F) - closed cup
UN Number UN3265[1][3]
Hazard Class 8 (Corrosive)[1][3]
Packing Group II or III[1][3]
EPA Waste Code D002 (Corrosive)[3][4]

Operational Plan: Step-by-Step Disposal Procedures

The required method for the disposal of this compound is through a licensed hazardous waste management company. The primary treatment technology for halogenated organic waste is high-temperature incineration.[5][6][7] On-site chemical neutralization is not recommended without specific, validated protocols due to the chemical's reactivity and hazardous nature.

Step 1: Waste Identification and Segregation

  • Identify as Hazardous Waste: this compound must be managed as hazardous waste due to its corrosive nature (EPA Code D002) and its classification as a halogenated organic compound.[3][5]

  • Segregate Waste Streams: This is a critical step.

    • Do collect this compound waste in a designated container for halogenated organic liquids .[5][8][9]

    • Do Not mix with non-halogenated organic waste. Mixing waste streams increases disposal costs and complexity.[9][10]

    • Do Not mix with incompatible materials such as acids, bases, amines, oxidizers, or metals.[2]

Step 2: Container Management

  • Select a Compatible Container: Use a designated, leak-proof container made of compatible material (e.g., a polyethylene carboy). Avoid metal containers, as the material can be corrosive to metals.[3]

  • Proper Labeling: Label the waste container clearly with the words "Hazardous Waste."[9] The label must include:

    • The full chemical name: "Waste this compound"

    • All chemical constituents and their approximate percentages.[9]

    • The relevant hazard warnings (e.g., "Corrosive," "Toxic," "Environmental Hazard").

  • Keep Container Closed: The container must be kept tightly sealed at all times, except when waste is being added.[2][9] This prevents the release of harmful vapors.

Step 3: Accumulation and Storage

  • Designated Storage Area: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills.[9]

  • Safe Environment: Store in a cool, dry, and well-ventilated area away from heat, sparks, or open flames.[3] Ensure the storage location is away from incompatible chemicals.

Step 4: Final Disposal

  • Arrange for Pickup: Once the container is nearly full (e.g., 75% capacity), arrange for waste collection through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[9]

  • Documentation: Complete all required waste disposal manifests and documentation as provided by your EHS office or the disposal company.

Spill Management

In the event of a spill, evacuate personnel from the immediate area. Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, silica gel, or a universal binder.[9] Collect the absorbed material using non-sparking tools and place it into a suitable, closed, and labeled container for disposal as hazardous waste.[9]

Experimental Protocols

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste from the point of generation to final disposal.

G cluster_0 In the Laboratory cluster_1 Professional Disposal A 1. Generation of Waste (this compound) B 2. Identify as Hazardous Waste (Corrosive, Halogenated Organic) A->B C 3. Select Compatible Container (e.g., Polyethylene Carboy) B->C D 4. Label Container Correctly ('Hazardous Waste', Contents, Hazards) C->D E 5. Segregate from Other Waste (Keep separate from non-halogenated waste, acids, bases, metals) D->E F 6. Store in Designated Area (Satellite Accumulation Area with Secondary Containment) E->F G 7. Arrange for Waste Pickup (Contact EHS or Licensed Contractor) F->G H 8. Transport to Licensed Facility (Following DOT UN3265 regulations) G->H I 9. Final Disposal (High-Temperature Incineration) H->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-Chloro-6-fluorobenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 2-Chloro-6-fluorobenzyl chloride (CAS No. 55117-15-2). Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a combustible liquid that causes severe skin burns and eye damage.[1][2] It is also toxic to aquatic life with long-lasting effects.[1][2] The substance is a lachrymator, meaning it can cause tearing.[2] Due to these hazards, stringent adherence to PPE protocols is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a full-face shield. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1]To prevent severe eye damage and irritation from splashes or vapors.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber, inspect before use) and a lab coat or chemical-resistant apron.[1][3]To prevent severe skin burns and absorption.[1][2]
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilation. If exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter (Type A, Brown).[1][4]To prevent irritation of the respiratory tract.
Footwear Closed-toe shoes.To protect feet from spills.

Handling and Storage Protocol

Proper handling and storage are crucial to minimize exposure risk and maintain chemical integrity.

Operational Steps for Handling:

  • Preparation: Ensure an eyewash station and safety shower are readily accessible.[1] Work should be conducted in a chemical fume hood.

  • Dispensing: Ground and bond containers when transferring material to prevent static discharge.[5] Use spark-proof tools and explosion-proof equipment.[5]

  • Procedure: Avoid breathing vapors, mist, or gas.[1][4] Do not get the chemical in eyes, on skin, or on clothing.[4]

  • Post-Handling: Wash hands and any exposed skin thoroughly after handling.[1] Contaminated clothing should be removed and washed before reuse.[1]

Storage Conditions:

  • Store in a cool, dry, and well-ventilated area.[1][2]

  • Keep the container tightly closed.[1][2]

  • Store in a corrosives area away from heat, sparks, and open flames.[1][2]

  • Incompatible materials to avoid include bases, alcohols, amines, and metals.[1][2]

Table 2: Physical and Chemical Properties

PropertyValue
CAS Number 55117-15-2[1][2]
Molecular Formula C7H5Cl2F[2]
Appearance Colorless to light yellow liquid[2][6]
Odor Pungent[2]
Flash Point 93.4 °C / 200.1 °F (closed cup)[7]

Emergency Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Table 3: First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][2] Seek immediate medical attention.[1][2]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[1][2] Seek immediate medical attention.[1][2]
Inhalation Remove to fresh air. If not breathing, give artificial respiration.[1][2] Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting.[2] Rinse mouth with water.[8] Never give anything by mouth to an unconscious person.[2] Call a physician immediately.[2]

In case of a spill, evacuate the area, remove all sources of ignition, and use a spark-proof tool for cleanup.[5] Absorb the spill with inert material (e.g., sand, silica gel) and place it in a suitable, closed container for disposal.[2][4]

Disposal Plan

Waste from this compound is classified as hazardous waste.[2]

  • Unused Product and Residues: Dispose of in accordance with local, state, and federal regulations.[9] Do not allow the product to enter drains.[9] The waste should be handled by a licensed professional waste disposal service.

  • Contaminated Packaging: Dispose of this container to a hazardous or special waste collection point.[2] Puncture containers to prevent reuse.[10]

Workflow and Logical Relationships

The following diagram outlines the necessary steps for safely handling this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_ppe Don Appropriate PPE prep_setup Verify Fume Hood Operation prep_ppe->prep_setup prep_emergency Locate Eyewash & Safety Shower prep_setup->prep_emergency handling_transfer Transfer Chemical in Fume Hood prep_emergency->handling_transfer handling_procedure Perform Experimental Work handling_transfer->handling_procedure cleanup_decontaminate Decontaminate Work Area handling_procedure->cleanup_decontaminate storage_container Ensure Container is Tightly Sealed handling_procedure->storage_container cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe storage_location Store in Designated Corrosives Area storage_container->storage_location

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-fluorobenzyl chloride
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-fluorobenzyl chloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.